3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H44O7 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
[(4S,5S,6R,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11-,14-13+/t20-,23?,24-,26+,27-,29+,31?,32+/m1/s1 |
InChI Key |
SYXKKJDQNXPUSI-RQAGIZDESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, also known as ingenol (B1671944) mebutate, is a diterpene ester derived from the sap of the plant Euphorbia peplus. It is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis. The compound exerts its therapeutic effect through a novel, dual mechanism of action that involves the rapid induction of targeted cell death followed by a robust inflammatory immune response. This guide provides a comprehensive overview of the molecular pathways and cellular events that constitute its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.
Core Mechanism of Action: A Dual Approach
Ingenol mebutate's efficacy lies in its two-pronged attack on dysplastic cells.[1][2][3] This dual mechanism ensures the rapid clearance of lesions and a sustained immune response to eliminate any residual atypical cells.[1][2]
Phase 1: Rapid Induction of Cell Necrosis
The initial and rapid effect of ingenol mebutate is the induction of primary necrosis in dysplastic keratinocytes.[2][4][5] This process is initiated by the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways.[3][6]
Key events in this phase include:
-
PKC Activation: Ingenol mebutate is a potent agonist of PKC isozymes, with a particular affinity for PKCδ.[4][6] This activation is a central event that triggers downstream signaling cascades.
-
Mitochondrial Dysfunction: Activation of PKCδ leads to the rapid loss of mitochondrial membrane potential, followed by mitochondrial swelling and rupture.[4][5][7] This disruption of mitochondrial integrity is a critical step in the necrotic process.
-
Increased Intracellular Calcium: Ingenol mebutate induces a surge in intracellular calcium ion concentrations, which contributes to mitochondrial membrane disruption and subsequent cell death.[7][8]
-
Cell Membrane Rupture: The culmination of these events is the loss of plasma membrane integrity, leading to cell lysis and the release of intracellular contents.[4][7] This necrotic cell death is characterized by cellular swelling and breakdown without the formation of apoptotic bodies.[3]
Phase 2: Neutrophil-Mediated Inflammatory Response
Following the initial wave of necrosis, a secondary, immune-mediated mechanism is activated.[1][2] The release of cellular contents from necrotic cells acts as "danger signals," triggering a localized inflammatory response.
Key components of this phase include:
-
Cytokine and Chemokine Release: The necrotic cells release pro-inflammatory cytokines and chemokines, such as CXCL8 and CCL2.[9] This creates a chemical gradient that attracts immune cells to the site of application.
-
Neutrophil Infiltration: A significant infiltration of neutrophils is observed in the treated area.[2]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The inflammatory response includes a specific neutrophil-mediated, antibody-dependent cellular cytotoxicity that targets and eliminates any remaining dysplastic epidermal cells.[1][2][4]
Key Signaling Pathways
The mechanism of action of ingenol mebutate is orchestrated by a complex interplay of signaling pathways. The activation of the PKC/MEK/ERK pathway is central to its cytotoxic effects.
PKCδ/MEK/ERK Signaling Cascade
Ingenol mebutate directly activates PKCδ, which in turn phosphorylates and activates downstream kinases in the mitogen-activated protein kinase (MAPK) pathway, specifically MEK and ERK.[10][11] This signaling cascade has been shown to be essential for the induction of cell death.[10][11] Inhibition of this pathway can rescue cells from ingenol mebutate-induced cytotoxicity.[10]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Biological Activity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a diterpenoid compound isolated from Euphorbia kansui. This document details the cytotoxic and pro-inflammatory effects of the compound, supported by quantitative data from various cell-based assays. Detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, this guide elucidates the molecular mechanisms of action, including the induction of apoptosis via the mitochondrial pathway and the modulation of critical signaling cascades such as the ATR/Chk and Akt/GSK-3β pathways, visualized through detailed diagrams.
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a potent bioactive compound that has garnered significant interest for its pronounced cytotoxic effects against various cell lines. As a constituent of the traditional Chinese medicine Euphorbia kansui, understanding its biological activity is crucial for both exploring its therapeutic potential and mitigating its inherent toxicity. This guide serves as a technical resource, consolidating key findings on its mechanism of action and providing the necessary details for further research and development.
Quantitative Biological Activity
The cytotoxic and pro-inflammatory activities of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol have been quantified in several studies. The following tables summarize the key findings.
Table 1: Cytotoxicity Data (IC50 Values)
| Cell Line | Cell Type | IC50 Value | Reference |
| IEC-6 | Rat intestinal epithelial cells | 5.74 µg/mL | [1] |
| Jeko-1 | Human mantle cell lymphoma | ~0.5 µM (for 50% inhibition at 48h) | [2] |
| Panc-1 | Human pancreatic cancer | ~3 µM (for significant apoptosis) | [2] |
| L-O2 | Human normal liver cells | Lower IC50 value (stronger cytotoxicity) | |
| GES-1 | Human normal gastric epithelial cells | Lower IC50 value (stronger cytotoxicity) |
Signaling Pathways and Mechanisms of Action
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol exerts its biological effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Mitochondrial Apoptosis Pathway
The compound induces apoptosis in intestinal epithelial cells (IEC-6) through the intrinsic mitochondrial pathway. This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of downstream events.[1]
References
An In-depth Technical Guide to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound isolated from the traditional Chinese medicinal plant Euphorbia kansui. Possessing a complex ingenane (B1209409) scaffold, this molecule has garnered significant scientific interest due to its potent cytotoxic and pro-apoptotic activities against various cell lines. Mechanistic studies have revealed its ability to induce apoptosis through multiple pathways, including the intrinsic mitochondrial pathway and by targeting key regulators of the cell cycle and DNA damage response. Furthermore, it has demonstrated in vivo efficacy in animal models of ascites, suggesting a potential therapeutic role in fluid balance disorders. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.
Chemical and Physical Properties
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is characterized by the following physicochemical properties:
| Property | Value |
| Molecular Formula | C₃₂H₄₄O₇ |
| Molecular Weight | 540.7 g/mol |
| CAS Number | 158850-76-1 |
| Appearance | Colorless oil |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Biological Activities and Quantitative Data
The primary biological activities of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol are centered around its cytotoxic and pro-apoptotic effects. Quantitative data from various studies are summarized below.
Cytotoxicity
| Cell Line | Assay | IC₅₀ | Reference |
| Rat intestinal epithelial cells (IEC-6) | MTT Assay | 5.74 µg/mL | [1] |
| Human B lymphoma (Jeko-1) | MTT Assay | ~0.5 µM (for 50% inhibition at 48h) | [1] |
| Human pancreatic cancer (Panc-1) | MTT Assay | >1 µM (for 50% inhibition at 48h) | [1] |
Inhibition of Cell Division
| Cell Type | Assay | Concentration for >75% Cleavage Arrest | Reference |
| Xenopus cells (blastular stage) | In vitro cell division assay | 0.5 µg/mL |
Mechanisms of Action
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol exerts its biological effects through several distinct signaling pathways, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis via the Mitochondrial Pathway in Intestinal Epithelial Cells
In rat intestinal epithelial cells (IEC-6), the compound induces apoptosis through the intrinsic mitochondrial pathway. This is initiated by an increase in reactive oxygen species (ROS), which leads to a cascade of downstream events.[1]
Apoptosis Induction in Chemoresistant Cancers via ATR/PTEN/Akt Pathway
In cancer cells with cyclin D1 accumulation, such as Jeko-1 and Panc-1, the compound induces apoptosis by activating the DNA damage response (DDR) pathway.[1] This involves the activation of Ataxia Telangiectasia and Rad3-related protein (ATR) and upregulation of Phosphatase and Tensin Homolog (PTEN), which in turn inhibits the pro-survival Akt signaling pathway.
Regulation of Aquaporin-2 in an In Vivo Model of Ascites
In a mouse model of hepatoma-induced ascites, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol demonstrated a therapeutic effect by down-regulating the expression of aquaporin-2 (AQP2) and vasopressin type 2 receptor (V2R) in the kidneys.[2] This suggests a role in modulating water homeostasis.
Experimental Protocols
Isolation and Purification
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is typically isolated from the roots of Euphorbia kansui. A general workflow for its isolation is as follows:
Cell Culture and Cytotoxicity Assay
-
Cell Lines: IEC-6, Jeko-1, and Panc-1 cells are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum at 37°C in a humidified atmosphere of 5% CO₂.[1]
-
Treatment: The compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Cells are seeded in 96-well plates (e.g., 2x10⁴ Jeko-1 cells or 3x10³ Panc-1 cells per well) and treated with various concentrations of the compound for 48 hours.[1]
-
MTT Assay: Cell viability is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After treatment, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assays
-
Annexin V-FITC/PI Staining: To quantify apoptosis, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added, and the cells are incubated in the dark. The stained cells are then analyzed by flow cytometry.[3]
-
Hoechst Staining: For morphological assessment of apoptosis, cells are fixed and stained with Hoechst 33342. Nuclear condensation and fragmentation, characteristic of apoptosis, are observed under a fluorescence microscope.[3]
-
Western Blot Analysis: To measure the expression of apoptosis-related proteins, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, PTEN). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Measurement of Reactive Oxygen Species (ROS)
-
DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with the compound, followed by incubation with DCFH-DA. The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry or a fluorescence microscope.[3]
In Vivo H22 Mouse Hepatoma Ascites Model
-
Model Establishment: BALB/c mice are inoculated intraperitoneally with H22 hepatoma cells.[2]
-
Treatment: After the development of ascites, mice are treated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (e.g., at doses of 110.14, 50.07, and 27.54 mg/kg) for a specified period (e.g., seven days).[2]
-
Evaluation: The therapeutic effect is evaluated by measuring ascites volume, analyzing serum levels of liver enzymes and components of the Renin-Angiotensin-Aldosterone System (RAAS), and examining the expression of AQP2 and V2R in the kidneys via methods such as western blotting or immunohistochemistry.[2]
Conclusion
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a promising natural product with well-defined cytotoxic and pro-apoptotic properties. Its multifaceted mechanism of action, involving the induction of oxidative stress, modulation of key apoptosis-related proteins, and interference with pro-survival signaling pathways, makes it a valuable tool for cancer research and a potential lead compound for drug development. Further investigations are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of novel analogs with improved efficacy and safety profiles.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural source, isolation methodologies, and potential biological activities of the ingenane (B1209409) diterpenoid, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The information is tailored for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source
The primary natural source of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is the dried root of Euphorbia kansui .[1][2][3][4][5] This plant has a long history of use in traditional Chinese medicine.[1][3][4] The compound is one of several ingenol-type diterpenoids isolated from this species.[1][2][4][5] It has also been reported in Euphorbia peplus.
Physicochemical Data
A summary of the key physicochemical properties of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C32H44O7 | PubChem |
| Molecular Weight | 540.7 g/mol | PubChem |
| CAS Number | 158850-76-1 | PubChem |
| Appearance | Not explicitly stated in reviewed literature | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | Commercial Suppliers |
| Purity | >98% (when purified for laboratory use) | [3] |
Experimental Protocols for Isolation
The following protocols are a synthesis of methodologies reported in the scientific literature for the isolation of ingenol (B1671944) diterpenes from Euphorbia kansui. These methods can be adapted for the targeted isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Extraction
Objective: To extract a crude mixture of diterpenoids from the plant material.
Methodology:
-
Preparation of Plant Material: Air-dried and powdered roots of Euphorbia kansui are used as the starting material.
-
Solvent Extraction:
-
Method A: Ethanol (B145695) Extraction: The powdered roots are macerated with 95% ethanol at room temperature.[1][4] The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude ethanol extract.
-
Method B: Dichloromethane Extraction: The powdered roots are extracted with dichloromethane.[6] The solvent is then removed by evaporation to yield a crude dichloromethane extract.
-
Fractionation and Purification
Objective: To separate the target compound from the crude extract.
Methodology:
-
Silica (B1680970) Gel Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.
-
A gradient elution system is typically employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with the target compound are further purified by preparative HPLC.
-
A C18 reverse-phase column is commonly used.
-
The mobile phase is typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water in a gradient or isocratic elution.
-
Detection is carried out using a UV detector.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
HSCCC has been successfully used for the separation of structurally similar ingenol-type diterpenoids from Euphorbia kansui.[2]
-
This technique is particularly effective for separating isomers and compounds with similar polarities.[2]
-
A suitable two-phase solvent system is selected based on the partition coefficient of the target compound.
-
The overall workflow for the isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol can be visualized in the following diagram:
Biological Activity and Signaling Pathways
While the specific signaling pathways of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol are not extensively detailed in the available literature, the biological activities of the closely related and clinically approved ingenol mebutate (a diterpene ester from Euphorbia peplus) provide significant insights. Ingenol mebutate is known to be a potent activator of Protein Kinase C (PKC).[7]
The proposed mechanism of action involves a dual effect:
-
Direct Cytotoxicity: Activation of PKC leads to a cascade of intracellular events resulting in mitochondrial swelling and loss of cell membrane integrity, ultimately causing necrotic cell death in rapidly proliferating cells.[7][8]
-
Immunomodulation: The necrotic cell death releases pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs).[7] This leads to the recruitment of immune cells, such as neutrophils, which contribute to the clearance of remaining aberrant cells.[7]
The activation of PKC by ingenol esters can further stimulate the MEK/ERK signaling pathway, which is implicated in the induction of cell death.[1]
The following diagram illustrates the proposed signaling pathway for ingenol esters, based on the mechanism of ingenol mebutate:
References
- 1. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3-O-(2′E,4′Z-Decadi-enoyl)-20-O-acetylingenol [mdpi.com]
- 4. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol structure elucidation
An In-depth Technical Guide on the Structure Elucidation of 3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid belonging to the ingenane (B1209409) class, isolated from the roots of Euphorbia kansui.[1][2][3] This class of compounds is known for a range of biological activities, and their structural elucidation is crucial for understanding their therapeutic potential and mechanism of action. The molecular formula of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is C32H44O7, with a molecular weight of 540.7 g/mol .[4] The structural determination of this complex molecule relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]
Experimental Protocols
The elucidation of the structure of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol involves several key experimental stages, from isolation and purification to spectroscopic analysis.
Isolation and Purification
The compound is typically isolated from the dried roots of Euphorbia kansui. A general workflow for its isolation is as follows:
-
Extraction : The powdered roots are extracted with a solvent such as 95% ethanol.[1]
-
Fractionation : The crude extract is then partitioned with solvents of increasing polarity, for example, dichloromethane, to separate compounds based on their polarity.[2]
-
Chromatography : The resulting fractions are subjected to repeated column chromatography on silica (B1680970) gel.[1]
-
Purification : Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield the pure compound.[2]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. The stereochemistry of the decadienoyl side chain (2'E, 4'Z) is determined by the coupling constants of the olefinic protons in the ¹H NMR spectrum.
Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and elemental composition of the molecule.[2] Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in identifying the different structural components, such as the ingenol (B1671944) core, the acetyl group, and the decadienoyl side chain.
Data Presentation
NMR Spectroscopic Data
Table 1: Hypothetical ¹H NMR Data for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| Ingenol Core | ||
| H-1 | ~6.0 | br s |
| H-3 | ~5.5 | s |
| H-5 | ~4.2 | d |
| H-7 | ~3.6 | m |
| H-8 | ~2.5 | m |
| H-20 | ~4.5 | d |
| Acetyl Group | ||
| -CH₃ | ~2.1 | s |
| Decadienoyl Chain | ||
| H-2' | ~7.6 | d |
| H-3' | ~6.2 | t |
| H-4' | ~6.5 | t |
| H-5' | ~5.9 | m |
| -CH₃ (terminal) | ~0.9 | t |
Table 2: Hypothetical ¹³C NMR Data for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
| Position | Chemical Shift (δ, ppm) |
| Ingenol Core | |
| C-1 | ~160 |
| C-2 | ~130 |
| C-3 | ~80 |
| C-4 | ~90 |
| C-9 (C=O) | ~210 |
| C-20 | ~65 |
| Acetyl Group | |
| C=O | ~170 |
| -CH₃ | ~21 |
| Decadienoyl Chain | |
| C-1' (C=O) | ~166 |
| C-2' | ~145 |
| C-3' | ~120 |
| C-4' | ~140 |
| C-5' | ~125 |
Mass Spectrometry Data
HR-ESI-MS analysis would confirm the molecular formula C32H44O7. The fragmentation pattern in MS/MS would likely involve the neutral loss of the side chains.
Table 3: Expected Mass Spectrometry Fragmentation Data
| m/z (calculated) | Fragment | Description |
| 541.3160 | [M+H]⁺ | Protonated molecule |
| 563.2979 | [M+Na]⁺ | Sodiated adduct |
| 481.2948 | [M+H - CH₃COOH]⁺ | Loss of acetic acid |
| 349.1955 | [Ingenol core + H]⁺ | Loss of both side chains |
| 167.1123 | [C₁₀H₁₅O]⁺ | Decadienoyl fragment |
Signaling Pathway Visualization
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been shown to have an effect on the aquaporin-2 (AQP2) water channel, which is crucial for water reabsorption in the kidneys. The compound appears to down-regulate the expression of AQP2. This is likely achieved by interfering with the vasopressin (AVP) signaling pathway.
The diagram below illustrates the proposed mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Processing of Kansui Roots Stir-Baked with Vinegar Reduces Kansui-Induced Hepatocyte Cytotoxicity by Decreasing the Contents of Toxic Terpenoids and Regulating the Cell Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unable to Identify "3-O-EZ" in Scientific Literature
A comprehensive search of scientific databases and public literature did not yield any information on a molecule referred to as "3-O-EZ." This designation does not correspond to a standard or recognized name for any known biological compound. As a result, it is not possible to provide an in-depth technical guide on its biological function and signaling pathways.
It is likely that "3-O-EZ" represents one of the following possibilities:
-
A proprietary or internal code name: The molecule may be under investigation within a private research and development setting and not yet disclosed in public forums or scientific literature.
-
A typographical error or an incomplete abbreviation: The term may be a misspelling or a shorthand version of a more complex chemical name.
-
A very recent discovery: The molecule may be the subject of very recent research that has not yet been published or indexed in scientific databases.
Without a verifiable and recognized name for the molecule, information regarding its biological activity, mechanism of action, associated signaling pathways, and quantitative data from experimental studies cannot be located. Consequently, the creation of a technical guide with the requested data tables, experimental protocols, and signaling pathway diagrams is not feasible at this time.
To proceed with this request, a correct and complete name of the molecule is required. Providing additional context, such as the chemical class it belongs to, its source, or any associated research institution, could also aid in its identification.
The Dual Role of 3EZ,20Ac-ingenol in Apoptosis and Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3EZ,20Ac-ingenol, a novel catalytic topoisomerase I inhibitor, has emerged as a compound of significant interest in oncology research. This technical guide provides an in-depth analysis of its mechanisms of action, specifically focusing on its ability to induce apoptosis and modulate the cell cycle in cancer cells. Drawing from a comprehensive review of preclinical studies, this document outlines the key signaling pathways affected by 3EZ,20Ac-ingenol, presents quantitative data on its efficacy, and details the experimental protocols used to elucidate its cellular effects.
Core Mechanism of Action
3EZ,20Ac-ingenol exerts its anticancer effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. Unlike camptothecin (B557342) and its derivatives, which stabilize the topoisomerase I-DNA cleavage complex, 3EZ,20Ac-ingenol acts as a catalytic inhibitor, interfering with the enzyme's function without stabilizing the cleavable complex. This action leads to DNA damage, triggering a DNA Damage Response (DDR) that ultimately culminates in cell cycle arrest and apoptosis.[1][2] A key feature of 3EZ,20Ac-ingenol's activity is its enhanced efficacy in cancer cells with high levels of cyclin D1, a protein often associated with chemoresistance.[2]
Impact on Apoptosis
3EZ,20Ac-ingenol is a potent inducer of apoptosis in a variety of cancer cell lines. The apoptotic cascade is initiated through the activation of key signaling molecules in response to DNA damage.
Signaling Pathways in Apoptosis
The apoptotic signaling cascade initiated by 3EZ,20Ac-ingenol is multifaceted and involves the interplay of several key proteins. In human B lymphoma (BALL-1) cells, the compound enhances the DDR through the activation of Ataxia Telangiectasia and Rad3-related (ATR) protein and the upregulation of Phosphatase and Tensin Homolog (PTEN).[2] This leads to the downregulation of phosphorylated Akt (p-Akt), a critical node in cell survival signaling.[3]
In chemoresistant cancers with cyclin D1 accumulation, such as mantle cell lymphoma (Jeko-1) and pancreatic cancer (Panc-1), 3EZ,20Ac-ingenol treatment leads to the phosphorylation of H2AX (a marker of DNA double-strand breaks), accumulation of p53, and subsequent activation of caspase-3, a key executioner of apoptosis.[2] The PI3K/Akt/mTOR pathway is a central player, where 3EZ,20Ac-ingenol's inhibition of Akt leads to decreased phosphorylation of GSK-3β, a downstream target that influences cyclin D1 stability.[2]
Apoptosis Signaling Pathway Induced by 3EZ,20Ac-ingenol
Influence on the Cell Cycle
3EZ,20Ac-ingenol effectively halts the progression of the cell cycle in cancer cells, with the specific phase of arrest being cell-type dependent.
Cell Cycle Arrest Mechanisms
In chicken DT40 lymphoma cells, 3EZ,20Ac-ingenol induces cell cycle arrest at the G2/M phase.[3] This is accompanied by the downregulation of p-Akt and the induction of DNA double-strand breaks.[3] In human BALL-1 cells, which have high levels of cyclin D1, the compound causes cell cycle arrest in the S phase.[2] This S-phase arrest is linked to the activation of the intra-S-phase checkpoint in response to the DDR.[4]
The arrest in these critical checkpoints prevents damaged cells from proliferating, ultimately steering them towards an apoptotic fate.
Cell Cycle Arrest Mechanisms of 3EZ,20Ac-ingenol
Quantitative Data Summary
The following tables summarize the quantitative effects of 3EZ,20Ac-ingenol on cell viability, cell cycle distribution, and apoptosis in various cancer cell lines.
Table 1: Effect of 3EZ,20Ac-ingenol on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) at 48h | Reference |
| Jeko-1 | Mantle Cell Lymphoma | ~0.5 | [2] |
| Panc-1 | Pancreatic Cancer | ~3 | [2] |
| DT40 | Chicken B Lymphoma | ~0.5 | [3] |
| IEC-6 | Rat Intestinal Epithelial | 5.74 µg/mL | [5] |
Table 2: Effect of 3EZ,20Ac-ingenol on Cell Cycle Distribution in DT40 Cells (at 24h)
| Concentration (µM) | % G2/M Phase | Reference |
| 0 (Control) | 13 | [3] |
| 0.01 | 27 | [3] |
| 0.1 | 24 | [3] |
| 0.5 | 16 | [3] |
| 1 | 7 | [3] |
Table 3: Induction of Apoptosis by 3EZ,20Ac-ingenol in DT40 Cells
| Treatment | % Sub-G1 (Apoptotic) Cells | Reference |
| 0.5 µM for 24h | 18 | [3] |
| 0.5 µM for 48h | ~73 | [3] |
| 1 µM for 24h | 57 | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of 3EZ,20Ac-ingenol.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well for suspension cells (e.g., Jeko-1) or 3 x 10^3 cells/well for adherent cells (e.g., Panc-1) in 100 µL of culture medium.[2]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Treat the cells with various concentrations of 3EZ,20Ac-ingenol (e.g., 0-10 µM) and a vehicle control.[2]
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[6]
Apoptosis Assay: Annexin V-FITC/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with 3EZ,20Ac-ingenol for the desired time.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1]
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.[7]
Experimental Workflow for Investigating 3EZ,20Ac-ingenol
Conclusion
3EZ,20Ac-ingenol demonstrates significant potential as an anticancer agent through its dual action of inducing apoptosis and causing cell cycle arrest. Its unique mechanism as a catalytic topoisomerase I inhibitor, coupled with its heightened activity in chemoresistant cells overexpressing cyclin D1, makes it a promising candidate for further drug development. The detailed experimental protocols and summarized data presented in this guide offer a valuable resource for researchers and scientists working to further unravel the therapeutic potential of this compound. Future investigations should continue to explore its efficacy in a broader range of cancer models and in combination with other therapeutic agents.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3EZ, 20Ac-ingenol induces cell-specific apoptosis in cyclin D1 over-expression through the activation of ATR and downregulation of p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Western blot protocol | Abcam [abcam.com]
An In-Depth Technical Guide to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: From Natural Source to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a potent diterpenoid found in the Euphorbia genus. This document details its primary natural source, experimental protocols for its extraction and analysis, and delves into the cellular signaling pathways it modulates.
Natural Source and Quantitative Analysis
The primary natural source of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is the root of Euphorbia kansui, a plant used in traditional Chinese medicine.[1][2] While this specific ingenol (B1671944) ester is a key bioactive constituent, quantitative analyses often focus on the parent compound, ingenol, due to the complexity of the ester profile in the plant. Processing of Euphorbia kansui with vinegar has been shown to convert 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol into ingenol, which is less toxic.
The content of ingenol, and by extension its esters, can vary significantly between different Euphorbia species. The table below presents the ingenol content in various Euphorbia species, providing a comparative basis for potential sourcing.
| Plant Species | Plant Part | Ingenol Content (mg/kg of dry weight) |
| Euphorbia myrsinites | Lower leafless stems | 547 |
| Euphorbia tithymaloides 'Nanus' | Not specified | 527.82 ± 38.19 (µmol/kg) |
| Euphorbia tithymaloides | Not specified | 402.81 ± 28.89 (µmol/kg) |
| Euphorbia milii | Not specified | 391.30 ± 43.51 (µmol/kg) |
| Euphorbia ammak | Not specified | 379.75 ± 34.68 (µmol/kg) |
| Euphorbia trigona | Not specified | 357.07 ± 34.29 (µmol/kg) |
| Euphorbia peplus | Not specified | ~1.1 |
Experimental Protocols
Extraction and Isolation of Ingenol Esters from Euphorbia kansui
This protocol outlines a general method for the extraction and bioassay-guided isolation of cytotoxic terpenoids, including 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, from the roots of Euphorbia kansui.[3]
Materials:
-
Dried roots of Euphorbia kansui
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Diaion HP-20 resin
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Solvents for HPLC (Acetonitrile, Water)
Procedure:
-
Pulverization and Extraction: Pulverize the dried roots of E. kansui into a coarse powder. Extract the powder ultrasonically with methanol (e.g., 4 L of MeOH for 950 g of powder, repeated 5 times for 3 hours each).
-
Solvent Partitioning: Concentrate the methanolic extract under reduced pressure. Suspend the resulting residue in water and partition with ethyl acetate.
-
Column Chromatography: Concentrate the bioactive ethyl acetate fraction and apply it to a Diaion HP-20 column. Elute with a stepwise gradient of methanol in water (from 50% to 100%), followed by acetone.
-
Fractionation: Collect the fractions and identify the most active fraction based on bioassays (e.g., anti-HIV activity or cytotoxicity).
-
Purification by RP-HPLC: Subject the most active fraction to further purification using reverse-phase HPLC to isolate individual ingenane (B1209409) diterpenes, including 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
UPLC-QTOF/MS Analysis of Euphorbia kansui Extracts
This protocol provides a method for the chemical profiling of Euphorbia kansui extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry.
Instrumentation:
-
Acquity UPLC T3 C18 column (2.1 × 100 mm, 1.8 µm)
-
UPLC system with a binary solvent manager, sample manager, and column oven
-
QTOF Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column Temperature: 40 °C
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0–10 min: 50–75% B
-
10–15 min: 75–85% B
-
15–25 min: 85–95% B
-
25–30 min: 95–99% B
-
30–35 min: 99% B
-
35–40 min: 99–100% B
-
40–45 min: 100% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and Negative ESI
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Mass Range: m/z 100–1500
Signaling Pathways and Mechanisms of Action
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol exerts its biological effects, primarily cytotoxicity, through the induction of apoptosis via multiple signaling pathways.
Mitochondrial Apoptosis Pathway
The compound induces apoptosis in intestinal epithelial cells through the intrinsic mitochondrial pathway. This process is initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.
Caption: Mitochondrial apoptosis pathway induced by the compound.
NF-κB Signaling Pathway
Kansui has been shown to inhibit the activation of the transcription factor NF-κB in intestinal tissue, suggesting an anti-inflammatory effect.[4] This is significant as chronic inflammation is linked to cancer development.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow: Cytotoxicity Testing
A general workflow for assessing the cytotoxic potential of a plant extract, such as that from Euphorbia kansui, is crucial for drug discovery and development.
Caption: General workflow for cytotoxicity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diterpenes from the roots of Euphorbia kansui and their in vitro effects on the cell division of Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, structural modification, and dichotomous effects on human immunodeficiency virus type 1 (HIV-1) replication of ingenane esters from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]
Characterization of Active Diterpenoids from Euphorbia kansui: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dried root of Euphorbia kansui has been a staple in traditional Chinese medicine for centuries, utilized for its potent diuretic, anti-inflammatory, and anti-tumor properties. Modern phytochemical investigations have identified a diverse array of bioactive diterpenoids as the primary active constituents responsible for these therapeutic effects. This technical guide provides a comprehensive overview of the characterization of these active diterpenoids, with a focus on those belonging to the ingenane (B1209409) and jatrophane skeletal types. This document details their isolation, structural elucidation, and biological activities, including cytotoxicity and multidrug resistance reversal. Furthermore, it elucidates the key signaling pathways modulated by these compounds, namely the Protein Kinase C (PKC)/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) and the Nuclear Factor-kappa B (NF-κB) pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors.
Introduction
Euphorbia kansui harbors a rich chemical arsenal, with diterpenoids being the most pharmacologically significant class of compounds. These tetracyclic and macrocyclic molecules exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutics. The two major classes of diterpenoids isolated from E. kansui are the ingenane and jatrophane types. Ingenol mebutate, an ingenane diterpenoid, is already an FDA-approved drug for the treatment of actinic keratosis. This guide aims to provide a detailed technical resource for researchers engaged in the study of these potent natural products.
Major Classes of Active Diterpenoids
The primary active diterpenoids in Euphorbia kansui can be broadly categorized into two main structural classes:
-
Ingenane Diterpenoids: Characterized by a unique 5/7/7/3-membered tetracyclic ring system. These compounds are often potent activators of Protein Kinase C (PKC).
-
Jatrophane Diterpenoids: Possess a macrocyclic 12-membered ring fused with a 5-membered ring. Many jatrophanes from E. kansui have demonstrated significant multidrug resistance (MDR) reversal activity.[1]
Quantitative Bioactivity Data
The following tables summarize the cytotoxic and multidrug resistance reversal activities of various diterpenoids isolated from Euphorbia kansui.
Table 1: Cytotoxicity of Euphorbia kansui Diterpenoids (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Kansuijatrophanol C | HepG2 | 9.47 ± 0.31 | [2] |
| Kansuijatrophanol D | MCF-7 | 6.29 ± 0.18 | [2] |
| Kansuijatrophanol D | DU145 | 4.19 ± 0.32 | [2] |
| Wilfoside KIN | HepG2 | 12.55 | [2][3] |
| Cynsaccatol L | HepG2 | 12.61 | [3] |
| Kanesulone A | HepG2 | 18.24 | [3] |
| 3β,7β,15β-triacetyloxy-5α-benzoyloxy-2α,8α-dihydroxyjatropha-6(17),11E-diene-9, 14-dione | HepG2 | 18.26 | [3] |
| 13-Hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | MCF-7 | 17.12 | [2][3] |
| Euphol | Human glioma stem cells (GSC-3#) | 8.89 | [3] |
| Euphol | Human glioma stem cells (GSC-12#) | 13.00 | [3] |
| Ingenane and Jatrophane Diterpenoids | MDA-MB-435, Colo205 | Significant anti-proliferation | [4] |
| Ingenane-type diterpenoids and 8-ene-7-one triterpenoids (compounds 5-11) | L-O2, GES-1 | Lower IC50 values indicating stronger cytotoxicity | [5] |
| Euphorkans A & B and analogues (compounds 1-6, 10-13) | RAW264.7 (NO production) | 2.78 - 10.6 | [6] |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Euphorbia kansui Jatrophane Diterpenoids
| Compound | Cell Line | Reversal Fold (RF) / Potency | Reference |
| 6β,7β-Epoxy-3β,4β,5β-trihydroxyl-20-deoxyingenol | HepG-2/Adr | 186.4 | [7] |
| 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-14-oxojatropha-6(17),11-diene | HepG-2/Adr | 143.8 | [7] |
| Euphorksol A | HepG-2/Adr | 57.4 | [7] |
| Kansuinin B | HepG-2/Adr | 68.9 | [7] |
| Kanesulone C-E and known jatrophanes | MCF-7/ADR | Potential as low toxic MDR modulators | [8] |
| Kansuininols A-B | MCF-7/ADR | Potent low-cytotoxic MDR modulators | [9] |
| Jatrophane Diterpenoids | HCT-8/Taxol | Promising MDR reversal ability | [8] |
| Euphosorophane I | MCF-7/ADR | EC50 = 1.82 μM in reversing P-gp-mediated resistance to doxorubicin | [10] |
Experimental Protocols
Isolation and Purification of Diterpenoids
A general protocol for the isolation and purification of diterpenoids from Euphorbia kansui is outlined below. This is a representative workflow and may require optimization based on the specific target compounds.
Detailed Steps:
-
Extraction: The air-dried and powdered roots of E. kansui are extracted with 95% ethanol at room temperature.[11]
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.[11]
-
Partitioning: The crude extract is suspended in water and partitioned successively with dichloromethane.[12]
-
Column Chromatography: The dichloromethane extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone (B3395972) to yield several fractions.
-
Preparative HPLC: Fractions showing promising activity are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water gradient.
-
Structural Elucidation: The structures of the purified compounds are determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[13]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[14]
-
Treatment: The cells are then treated with various concentrations of the isolated diterpenoids for 48 to 72 hours.[14]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.[14]
Signaling Pathways
PKC/MEK/ERK Signaling Pathway
Several ingenane diterpenoids from Euphorbia kansui are potent activators of Protein Kinase C (PKC). Activation of PKC can trigger the downstream MEK/ERK signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Some diterpenoids from Euphorbia kansui have been shown to modulate this pathway. For instance, Kansuinine A has been found to suppress NF-κB signaling.[15]
Conclusion
The active diterpenoids from Euphorbia kansui represent a rich source of structurally diverse and biologically potent molecules. Their ability to modulate key signaling pathways involved in cancer and inflammation underscores their therapeutic potential. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge on the characterization, bioactivity, and mechanisms of action of these fascinating natural products. Further research is warranted to fully elucidate the structure-activity relationships and to develop novel drug candidates based on these diterpenoid scaffolds.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids, steroids and other constituents from Euphorbia kansui and their anti-inflammatory and anti-tumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferation activity of terpenoids isolated from Euphorbia kansui in human cancer cells and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Ingenane Diterpenoids from the Roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Jatrophane diterpenoids as multidrug resistance modulators from Euphorbia sororia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. Antitumor agents, 119. Kansuiphorins A and B, two novel antileukemic diterpene esters from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation and characterization of methyl esters and derivatives from Euphorbia kansui (Euphorbiaceae) and their inhibitory effects on the human SGC-7901 cells. [sites.ualberta.ca]
- 15. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Ingenol Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of ingenol (B1671944) esters, a class of diterpenoids with potent biological activities. This document outlines their mechanism of action, summarizes key cytotoxicity data, and provides detailed experimental protocols for relevant assays. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Introduction to Ingenol Esters and Their Cytotoxic Potential
Ingenol esters are natural products isolated from plants of the Euphorbia genus. The most well-known member of this class is ingenol mebutate (also known as ingenol-3-angelate or PEP005), the active ingredient in Picato®, which is approved for the topical treatment of actinic keratosis.[1][2] The cytotoxic effects of ingenol esters are primarily attributed to their ability to activate Protein Kinase C (PKC) isoforms.[2][3] This activation triggers a dual mechanism of action: rapid, direct cytotoxicity in cancer cells and the induction of an inflammatory response that further contributes to tumor cell death.[1][2] These properties have spurred significant interest in exploring various natural and semi-synthetic ingenol esters as potential anticancer agents for a range of malignancies.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various ingenol esters against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Ingenol Ester | Cell Line | Cancer Type | IC50 Value | Reference |
| Ingenol Mebutate (IM) / Ingenol-3-Angelate (I3A) | Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM (72h) | [4] |
| A2058 | Melanoma | 38 µM (24h) | [1] | |
| HT144 | Melanoma | 46 µM (24h) | [1] | |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | Comparable to Ingenol Mebutate at low concentrations | [5][6] |
| Ingenol-3-trans-cinnamate (IngA) | Various (panel of 70) | Multiple Solid Tumors | Dose-dependent cytotoxicity | [7] |
| Ingenol-3-hexanoate (IngB) | Various (panel of 70) | Multiple Solid Tumors | Dose-dependent cytotoxicity | [7] |
| Ingenol-3-dodecanoate (IngC) | Various (panel of 70) | Multiple Solid Tumors | Potent, dose-dependent cytotoxicity; best activity among IngA, B, C | [7] |
| Esophageal Cancer Cell Lines | Esophageal Cancer | 6.6-fold more effective than I3A | [7] | |
| 17-acetoxyingenol 3-angelate 20-acetate (Compound 6) | HPV-Ker | Keratinocytes | 0.39 µM | [8] |
| 17-acetoxyingenol 3 angelate 5,20-diacetate (Compound 7) | HPV-Ker | Keratinocytes | 0.32 µM | [8] |
| Ingenol Mebutate (Positive Control) | HPV-Ker | Keratinocytes | 0.84 µM | [8] |
| Ingenol-20-benzoate (Compound 11) | T47D, MDA-MB-231 | Breast Cancer | Showed promising antitumor activity | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the preliminary cytotoxicity screening of ingenol esters.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[10][11]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Ingenol ester stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ingenol ester compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO at the same final concentration as in the treatment wells) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
3.1.2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13][14]
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH activity is measured using a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[12][14]
-
Materials:
-
Cells treated with ingenol esters in a 96-well plate
-
LDH Cytotoxicity Assay Kit (containing catalyst, dye solution, and lysis buffer)
-
96-well flat-bottom plate (for supernatant transfer)
-
Microplate reader
-
-
Protocol:
-
Cell Treatment: Culture and treat cells with ingenol esters in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[13][14]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing the catalyst and dye solutions.
-
Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Apoptosis Assays
3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to differentiate between viable, apoptotic, and necrotic cells.[15][16][17]
-
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]
-
Materials:
-
Cells treated with ingenol esters
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Preparation: Harvest both adherent and floating cells after treatment. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide Staining Solution to 100 µL of the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protein Kinase C (PKC) Activity Assay
This assay measures the activation of PKC, a key event in the mechanism of action of ingenol esters.
-
Principle: An in vitro kinase assay measures the phosphorylation of a specific PKC substrate. This can be done using various methods, including ELISA-based assays or by detecting the phosphorylation of downstream targets via Western blotting.[2]
-
ELISA-based Protocol Outline: [2]
-
Prepare Cell Lysates: Treat cells with ingenol esters for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Kinase Reaction: Add equal amounts of protein lysate to a microplate pre-coated with a PKC substrate peptide.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate.
-
Detection: Use a phospho-specific antibody conjugated to a detection enzyme (e.g., HRP) to quantify the amount of phosphorylated substrate.
-
Data Analysis: Measure the absorbance and normalize it to the total protein concentration to determine the specific PKC activity.
-
Visualizations
Signaling Pathway
The primary mechanism of action for the cytotoxic effects of ingenol esters involves the activation of Protein Kinase C (PKC), leading to downstream signaling cascades that induce cell death.
Caption: Simplified signaling pathway of ingenol ester-induced cytotoxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of ingenol esters.
Caption: General workflow for in vitro cytotoxicity screening of ingenol esters.
Logical Relationships in Screening
This diagram illustrates the logical progression and decision-making process in a preliminary cytotoxicity screening cascade for ingenol esters.
Caption: Logical flow of a cytotoxicity screening cascade for ingenol esters.
References
- 1. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. takarabio.com [takarabio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
An In-Depth Technical Guide on the Protein Kinase C Activation by 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the activation of Protein Kinase C (PKC) by the diterpenoid ester 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a compound commonly known as ingenol (B1671944) mebutate or PEP005. This document details the molecular interactions, downstream signaling cascades, and methodologies for studying these processes. Quantitative binding data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts in the fields of oncology and immunology.
Introduction
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] As a PKC activator, this compound has garnered significant interest for its therapeutic potential, particularly in dermatology and oncology. Understanding the precise mechanisms of its interaction with PKC isoforms and the subsequent cellular signaling is paramount for its clinical application and the development of novel therapeutics. This guide aims to provide an in-depth technical resource for professionals engaged in the study of this compound.
Molecular Interaction with Protein Kinase C Isoforms
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol functions as a diacylglycerol (DAG) mimetic, binding to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[2] The binding affinity of the closely related compound, ingenol-3-angelate, to various PKC isoforms has been quantified, demonstrating high-affinity interactions in the nanomolar range.
Data Presentation: Binding Affinities of Ingenol-3-Angelate to PKC Isoforms
The following table summarizes the inhibitory constants (Ki) for the binding of ingenol-3-angelate to several PKC isoforms. These values were determined through in vitro competitive binding assays with [3H]phorbol 12,13-dibutyrate (PDBu).[3]
| PKC Isoform | Ki (nM)[3] |
| PKCα | 0.30 |
| PKCβ | 0.105 |
| PKCγ | 0.162 |
| PKCδ | 0.376 |
| PKCε | 0.171 |
These data indicate that ingenol-3-angelate is a potent, non-selective activator of multiple PKC isoforms. While the primary focus in many cancer-related studies has been on PKCδ due to its pro-apoptotic roles, the broad-spectrum activation by this compound suggests a complex biological response involving multiple signaling pathways.[4]
Downstream Signaling Pathways
The activation of PKC by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol initiates a cascade of downstream signaling events. The most well-characterized pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MEK/ERK pathway.
PKCδ/MEK/ERK Signaling Axis
Upon activation by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, PKCδ is a key mediator in promoting apoptosis in various cancer cell lines.[4] Activated PKCδ can then phosphorylate and activate downstream targets, leading to the activation of the MEK/ERK signaling pathway.[1] This signaling cascade is crucial for the compound's effects on reducing cell viability and proliferation.[1]
Mandatory Visualization: Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments to study the activation of PKC by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
In Vitro PKC Kinase Assay
This assay directly measures the enzymatic activity of PKC isoforms in the presence of the compound.
Materials:
-
Purified recombinant PKC isoforms (α, β, γ, δ, ε)
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
-
Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes
-
ATP (containing [γ-32P]ATP for radioactive detection, or unlabeled for non-radioactive methods)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Stop solution (e.g., EDTA)
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKC isoform, and PS/DAG liposomes.
-
Add varying concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol to the reaction mixture.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding the PKC substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the fold activation relative to a vehicle control.
Mandatory Visualization: Experimental Workflow
Western Blot Analysis of Downstream PKC Target Phosphorylation
This method assesses the activation of the PKC signaling pathway within a cellular context by measuring the phosphorylation of downstream targets like ERK.
Materials:
-
Cell line of interest (e.g., HaCaT keratinocytes, cancer cell lines)
-
Cell culture medium and supplements
-
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-PKCδ, anti-total-PKCδ)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for different time points.
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) as a loading control.
Conclusion
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a potent activator of multiple PKC isoforms, with a significant body of research highlighting the role of the PKCδ/MEK/ERK pathway in its pro-apoptotic and anti-proliferative effects. The quantitative data on its binding affinities and the detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. Further investigation into the isoform-specific activation kinetics and the broader cellular consequences of its multi-isoform activation profile will be crucial for the continued development and optimization of this and related compounds as therapeutic agents.
References
- 1. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a derivative of ingenol (B1671944), a diterpenoid isolated from plants of the Euphorbia genus. Ingenol esters are known for their potent biological activities, primarily as activators of Protein Kinase C (PKC).[1][2] This activity makes them valuable tools for studying PKC signaling and potential therapeutic agents, particularly in oncology and immunology. For instance, a related compound, ingenol mebutate, was approved for the topical treatment of actinic keratosis. The synthesis of specific ingenol esters like 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is crucial for investigating structure-activity relationships and developing new therapeutic leads.
This document provides a detailed, hypothetical protocol for the semi-synthesis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from the parent compound, ingenol. The protocol is based on established chemical principles for esterification and the known reactivity of the ingenol scaffold.
Quantitative Data Summary
The following tables summarize the expected yields for the synthetic protocol and the biological activity of related ingenol esters.
Table 1: Estimated Yields for the Synthesis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
| Step | Reaction | Reagents | Estimated Yield (%) |
| 1 | Hydrolysis of Ethyl (2E,4Z)-decadienoate | LiOH, THF/H₂O | 90-95 |
| 2 | Formation of (2E,4Z)-decadienoyl chloride | (COCl)₂, CH₂Cl₂, cat. DMF | 85-95 |
| 3 | Selective C3-Acylation of Ingenol | (2E,4Z)-decadienoyl chloride, Pyridine (B92270), CH₂Cl₂ | 60-70 |
| 4 | C20-Acetylation | Ac₂O, Pyridine, DMAP | 80-90 |
| Overall | Total Synthesis from Ingenol | 43-60 |
Table 2: Biological Activity of Ingenol Esters on Protein Kinase C (PKC) Isoforms
| Compound | PKC Isoform | Assay Type | Value (Ki in nM) |
| Ingenol-3-angelate | PKC-α | Binding | 0.30 ± 0.02 |
| Ingenol-3-angelate | PKC-βI | Binding | 0.11 ± 0.02 |
| Ingenol-3-angelate | PKC-βII | Binding | 0.16 ± 0.00 |
| Ingenol-3-angelate | PKC-γ | Binding | 0.38 ± 0.04 |
| Ingenol-3-angelate | PKC-δ | Binding | 0.17 ± 0.02 |
| Data for Ingenol-3-angelate is provided as a representative example of a potent PKC-activating ingenol ester.[3] |
Experimental Protocols
This protocol is divided into three main parts:
-
Part A: Synthesis of (2E,4Z)-Decadienoyl Chloride.
-
Part B: Sequential Acylation of Ingenol to yield the final product.
-
Part C: Purification and Characterization.
Part A: Synthesis of (2E,4Z)-Decadienoyl Chloride
A1: Hydrolysis of Ethyl (2E,4Z)-decadienoate to (2E,4Z)-decadienoic acid
This procedure is adapted from standard ester hydrolysis methods.
-
Dissolution: Dissolve ethyl (2E,4Z)-decadienoate (1.0 equiv.) in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1 v/v).
-
Hydrolysis: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (B78521) (LiOH, 1.5 equiv.) and stir the mixture at 0 °C for 1 hour, then at room temperature for 3-4 hours, monitoring the reaction by TLC.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield (2E,4Z)-decadienoic acid as a crude oil, which can be used in the next step without further purification.
A2: Formation of (2E,4Z)-decadienoyl chloride
This procedure uses oxalyl chloride for the conversion of the carboxylic acid to the acyl chloride.
-
Reaction Setup: Dissolve the crude (2E,4Z)-decadienoic acid (1.0 equiv.) in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the solution to 0 °C and add oxalyl chloride ((COCl)₂, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. The evolution of gas (CO₂ and CO) will be observed.
-
Concentration: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude (2E,4Z)-decadienoyl chloride is used immediately in the next step.
Part B: Synthesis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
B1: Selective C3-Acylation of Ingenol
This step leverages the potentially higher reactivity of the C3 hydroxyl group for selective acylation.
-
Reaction Setup: Dissolve ingenol (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere. Add anhydrous pyridine (3.0 equiv.).
-
Acylation: Cool the solution to -20 °C. Add a solution of the freshly prepared (2E,4Z)-decadienoyl chloride (1.1 equiv.) in anhydrous CH₂Cl₂ dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction should be carefully monitored to minimize di-acylation.
-
Quenching: Once the desired mono-acylated product is formed (typically 2-4 hours), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Work-up and Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, 3-O-(2'E,4'Z-Decadienoyl)ingenol, should be purified by column chromatography before the next step.
B2: C20-Acetylation
This step targets the primary hydroxyl group at the C20 position.
-
Reaction Setup: Dissolve the purified 3-O-(2'E,4'Z-Decadienoyl)ingenol (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere. Add pyridine (3.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equiv.).
-
Acetylation: Add acetic anhydride (B1165640) (Ac₂O, 1.5 equiv.) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with CH₂Cl₂ and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Part C: Purification and Characterization
-
Purification: The crude final product should be purified by flash column chromatography on silica (B1680970) gel, using a gradient of hexane (B92381) and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final compound, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Synthesis Workflow
Caption: Proposed semi-synthetic route to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Signaling Pathway
References
Application Notes and Protocols for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound isolated from the plant Euphorbia kansui. In traditional Chinese medicine, this plant has been utilized for centuries for various ailments. Modern in vitro research has revealed its potent cytotoxic and pro-apoptotic activities across a range of cell lines, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide for the in vitro use of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, detailing its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol primarily induces cytotoxicity through the activation of the intrinsic mitochondrial apoptosis pathway.[1][2] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[1] This disruption leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1]
Furthermore, this compound is known to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[3] It can also induce cell cycle arrest, contributing to its anti-proliferative effects.[1][2]
Similar to its structural relative, ingenol (B1671944) mebutate, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is also believed to act as a Protein Kinase C (PKC) agonist.[4][5][6] Activation of PKC, particularly the PKCδ isoform, can trigger downstream signaling cascades such as the MEK/ERK pathway, which are involved in the regulation of cell death and survival.[1][7]
Data Presentation
In Vitro Cytotoxicity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
| Cell Line | Cell Type | Assay | IC50 Value | Exposure Time | Reference |
| IEC-6 | Rat Intestinal Epithelial Cells | MTT | 5.74 µg/mL | 48 hours | [8] |
| Jeko-1 | Mantle Cell Lymphoma | MTT | Induces 50% inhibition at 0.5 µM | 48 hours | [3] |
| Panc-1 | Pancreatic Cancer | MTT | Lower cytotoxicity than in Jeko-1 | 48 hours | [3] |
| L-O2 | Human Normal Liver Cells | MTT | Dose-dependent cytotoxicity | Not Specified | [9] |
| GES-1 | Human Normal Gastric Epithelial Cells | MTT | Dose-dependent cytotoxicity | Not Specified | [9] |
Experimental Protocols
Preparation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol for In Vitro Use
Materials:
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a stock solution of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol by dissolving the powder in DMSO. A common stock concentration is 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Prepare working concentrations by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
-
A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol on a cell population.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the desired concentrations of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay quantifies the generation of intracellular ROS.
Materials:
-
Cells treated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium or PBS
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
-
After treatment, wash the cells with serum-free medium or PBS.
-
Load the cells with DCFH-DA (typically 10-20 µM) in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells again to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 4: Western Blot Analysis of Mitochondrial Apoptosis Pathway Proteins
This protocol allows for the detection of changes in the expression levels of key apoptosis-related proteins.
Materials:
-
Cells treated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-cleaved caspase-3, anti-cleaved caspase-9, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Mandatory Visualization
Caption: Mitochondrial Apoptosis Pathway induced by 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Caption: PKC/MEK/ERK Signaling Pathway activated by 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Caption: General experimental workflow for in vitro studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Ingenol Derived from Euphorbia kansui Induces Hepatocyte Cytotoxicity by Triggering G0/G1 Cell Cycle Arrest and Regulating the Mitochondrial Apoptosis Pathway in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: HPLC Analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid ester belonging to the ingenol (B1671944) class of compounds. These molecules are of significant interest in pharmaceutical research due to their potential biological activities. Found in plants of the Euphorbia genus, such as Euphorbia kansui, accurate and reliable quantification of this compound is crucial for quality control of raw materials, stability studies of formulations, and pharmacokinetic analyses.[1][2]
This document provides a detailed protocol for the analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is designed to be a starting point for method development and validation in a research or quality control laboratory.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C32H44O7 |
| Molecular Weight | 540.7 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile, and other organic solvents |
Experimental Protocols
Materials and Reagents
-
Reference Standard: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (purity ≥98%)
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Buffers: Formic acid or acetic acid (analytical grade).
-
Sample Matrix: e.g., Euphorbia kansui extract or a pharmaceutical formulation.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | See Table 1 for a typical gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (based on the conjugated diene chromophore) |
| Injection Volume | 10 µL |
Table 1: Illustrative Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 40 | 60 |
| 25.0 | 40 | 60 |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the matrix and remove any interfering substances.[3][4] The following are general procedures that may need to be optimized for specific matrices.
2.4.1. From Plant Material (e.g., Euphorbia kansui root)
-
Grinding: Mill the dried plant material to a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered material into a flask.
-
Add 20 mL of methanol or dichloromethane.[2]
-
Extract using sonication for 30 minutes or maceration for 24 hours.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more and combine the supernatants.
-
-
Concentration: Evaporate the combined extracts to dryness under reduced pressure.
-
Reconstitution and Filtration: Dissolve the residue in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before HPLC injection.[5][6]
2.4.2. From a Pharmaceutical Formulation (e.g., a Cream or Gel)
-
Dispersion: Accurately weigh an amount of the formulation equivalent to a target concentration of the active ingredient into a suitable container.
-
Extraction:
-
Add a suitable organic solvent (e.g., methanol or acetonitrile) to disperse the formulation.
-
Vortex or sonicate to ensure complete dissolution of the active ingredient.
-
A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove excipients.
-
-
Filtration: Centrifuge the sample to separate any precipitated excipients. Filter the supernatant through a 0.45 µm syringe filter prior to analysis.
Method Validation (Illustrative)
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7] The following table summarizes the typical parameters and their acceptance criteria.
Table 2: Method Validation Parameters and Illustrative Results
| Parameter | Illustrative Results | Acceptance Criteria |
| Linearity (1-100 µg/mL) | Correlation Coefficient (r²) > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (% RSD) | Intraday: < 1.5%, Interday: < 2.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank matrix at the retention time of the analyte. | Peak purity index > 0.99 |
Data Presentation and Analysis
-
Calibration Curve: Plot the peak area of the analyte versus the concentration of the working standard solutions. Perform a linear regression to obtain the equation of the line and the correlation coefficient.
-
Quantification: Determine the concentration of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for the HPLC analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The outlined method, including sample preparation, chromatographic conditions, and validation parameters, serves as a robust starting point for researchers in natural product chemistry and pharmaceutical development. Adherence to these guidelines will facilitate accurate and reproducible quantification of this important ingenol derivative.
References
- 1. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. organomation.com [organomation.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. nacalai.com [nacalai.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Purification of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from Euphorbia
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound belonging to the ingenol (B1671944) ester family, which has been isolated from various Euphorbia species, notably Euphorbia kansui.[1][2] This class of compounds has garnered significant interest in the scientific community due to its potent biological activities, including cytotoxic and pro-inflammatory effects. Understanding the purification of this specific ingenol ester is critical for further research into its pharmacological properties and potential therapeutic applications.
These application notes provide a comprehensive overview of the methodologies for the extraction, isolation, and purification of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from Euphorbia plant material. Additionally, insights into its mechanism of action, particularly its role in inducing apoptosis, are discussed.
Data Presentation
While specific yields and purity percentages at each discrete step of the purification process are not consistently reported across the literature, the following tables summarize the general expectations for the purification of ingenol esters from Euphorbia species.
Table 1: Summary of Purification Stages and Expected Outcomes
| Purification Stage | Key Parameters | Expected Outcome |
| Extraction | Solvent: 95% Ethanol (B145695) or Methanol; Room temperature maceration | Crude extract containing a complex mixture of diterpenoids, triterpenoids, flavonoids, and other phytochemicals. |
| Solvent Partitioning | Immiscible solvents (e.g., petroleum ether, dichloromethane (B109758), ethyl acetate) | Fractionation of the crude extract based on polarity. Ingenol esters are typically enriched in the moderately polar fractions (e.g., dichloromethane or ethyl acetate). |
| Silica (B1680970) Gel Column Chromatography | Stationary Phase: Silica gel (e.g., 200-300 mesh); Mobile Phase: Gradient of n-hexane and ethyl acetate (B1210297) | Separation of the enriched fraction into sub-fractions containing compounds of similar polarity. |
| High-Performance Liquid Chromatography (HPLC) | Stationary Phase: C18 column; Mobile Phase: Gradient of acetonitrile (B52724) and water | Final purification of the target compound to a high degree of purity (>98%). |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) | An alternative or complementary final purification step, particularly effective for separating structurally similar isomers.[3] |
Table 2: Quantitative Analysis of Ingenol Esters in Euphorbia kansui
| Analytical Method | Analyte | Reported Content/Yield | Reference |
| UPLC | 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | The content of this compound is noted to decrease significantly after processing the plant material with vinegar.[4] | Zhang Q, et al. (2021) |
| UFLC-MS/MS | Various ingenane-type diterpenoids | Provides a method for simultaneous determination of multiple ingenol esters. | Ju Y, et al. (2020) |
| UHPLC-MS/MS | Ingenol (after hydrolysis of esters) | The highest concentration of ingenol was found in the lower leafless stems of E. myrsinites (547 mg/kg of dry weight).[5] | Novakova L, et al. (2018) |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the purification of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Protocol 1: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry the roots of Euphorbia kansui at room temperature and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (e.g., 3 x 5 L) at room temperature for 7 days.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water (e.g., 1 L).
-
Perform successive extractions with solvents of increasing polarity, such as petroleum ether (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).
-
The target compound, along with other ingenol esters, is typically found in the dichloromethane or ethyl acetate fraction.
-
Protocol 2: Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the dried dichloromethane or ethyl acetate fraction to silica gel column chromatography (200-300 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 100:1 n-hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compound using a preparative HPLC system equipped with a C18 column.
-
Employ a gradient elution system with acetonitrile and water. A typical gradient might be: 0-40 min, 10-90% acetonitrile; 40-45 min, 90-10% acetonitrile.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
-
The purity of the isolated compound can be confirmed by analytical HPLC, where a purity of over 98% can be achieved.[6]
-
-
High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Complementary):
Mandatory Visualization
Experimental Workflow
Caption: Purification Workflow Diagram.
Signaling Pathways
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[7] It also influences the Akt/GSK-3β/cyclin D1 signaling pathway, which is crucial for cell cycle regulation and proliferation.[8]
Caption: Mitochondrial Apoptosis Pathway.
Caption: Akt/GSK-3β/Cyclin D1 Pathway.
References
- 1. data.epo.org [data.epo.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the AKT/GSK3β/cyclin D1/Cdk4 survival signaling pathway for eradication of tumor radioresistance acquired by fractionated radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Application of 3-O-EZ in Ascites Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-O-EZ is an investigational small molecule inhibitor showing promise in preclinical cancer models. These application notes provide a detailed overview of its mechanism of action and protocols for its experimental application in ascites models, a clinically relevant manifestation of various malignancies. The information presented is intended to guide researchers in evaluating the therapeutic potential of 3-O-EZ.
Mechanism of Action:
3-O-EZ has been demonstrated to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR)/AKT signaling pathway. This pathway is frequently dysregulated in cancer, contributing to cell proliferation, survival, and angiogenesis. By targeting this pathway, 3-O-EZ induces cell cycle arrest and inhibits tumor growth. Specifically, studies have shown that Ezetimibe, a compound with a similar mechanism, inhibits TNBC cell proliferation and blocks the cell cycle in the G1 phase by targeting the PDGFR/AKT pathway[1].
Quantitative Data Summary
The anti-proliferative effects of 3-O-EZ have been quantified in various cancer cell lines. The following tables summarize key findings.
Table 1: In Vitro Efficacy of 3-O-EZ on Cancer Cell Lines
| Cell Line | IC50 (µM) | Cell Cycle Arrest Phase | Reference |
| MDA-MB-231 (TNBC) | 20 | G1 | [1] |
| Hs578T (TNBC) | 40 | G1 | [1] |
Table 2: Effect of 3-O-EZ on PDGFR/AKT Pathway Markers
| Cell Line | Treatment | p-PDGFRβ Expression | p-AKT (Ser473) Expression | Reference |
| MDA-MB-231 | 3-O-EZ (20 µM) | Significantly Reduced | Significantly Reduced | [1] |
| Hs578T | 3-O-EZ (40 µM) | Significantly Reduced | Significantly Reduced | [1] |
Experimental Protocols
1. In Vitro Cell Viability Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of 3-O-EZ in cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, Hs578T) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-O-EZ in a complete culture medium. Replace the existing medium with the medium containing various concentrations of 3-O-EZ. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to assess the effect of 3-O-EZ on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with 3-O-EZ at the IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
3. In Vivo Ascites Model
This protocol describes the evaluation of 3-O-EZ in a murine ascites model.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID).
-
Tumor Cell Implantation: Intraperitoneally inject a suspension of cancer cells (e.g., 1 x 10^6 cells) to induce ascites formation.
-
Treatment Regimen: Once ascites is palpable, randomize the mice into treatment and control groups. Administer 3-O-EZ (e.g., via oral gavage or intraperitoneal injection) daily or on a predetermined schedule. The control group should receive the vehicle.
-
Monitoring: Monitor the mice for signs of ascites development, including abdominal distension and body weight changes.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the ascitic fluid to measure its volume. Isolate tumor cells from the ascites for further analysis (e.g., western blotting for pathway markers).
Visualizations
References
Application Notes and Protocols: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in Cancer Cell Line Studies
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound isolated from Euphorbia kansui. It has demonstrated significant cytotoxic effects against various cancer cell lines. These application notes provide a summary of its biological activities and detailed protocols for its study in cancer research, targeting researchers, scientists, and drug development professionals. The compound has been shown to induce apoptosis and cause cell cycle arrest through the modulation of key signaling pathways, making it a compound of interest for anticancer drug development.
Data Presentation
The cytotoxic and biological activities of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol have been quantified in several cancer cell line studies. The following tables summarize the key quantitative data.
Table 1: Cytotoxicity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| Jeko-1 | Mantle Cell Lymphoma | ~0.5 µM | MTT Assay | [1] |
| IEC-6 | Rat Intestinal Epithelial | 5.74 µg/mL | MTT Assay | [2] |
Table 2: Effects of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol on Cell Cycle Distribution in IEC-6 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | Data not specified | Data not specified | Data not specified | [2] |
| 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | Data not specified | Data not specified | Increased accumulation (G2/M phase arrest) | [2] |
Signaling Pathways
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol exerts its anticancer effects by modulating multiple signaling pathways, primarily inducing apoptosis via the mitochondrial pathway and inhibiting cell survival signals through the PTEN/Akt pathway.
Figure 1: Mitochondrial Apoptosis Pathway induced by the compound.
Figure 2: Inhibition of the PTEN/Akt Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Jeko-1, Panc-1)
-
RPMI 1640 medium with 10% fetal calf serum
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well for Jeko-1 or 3 x 10³ cells/well for Panc-1 in 100 µL of medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells with the compound for 48 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol for the specified time (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Fragmentation Assay
This ELISA-based assay provides a quantitative measure of apoptosis by detecting histone-associated DNA fragments.
Materials:
-
Cell Death Detection ELISA kit
-
Cancer cell lines
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Microplate reader
Procedure:
-
Treat Jeko-1 cells with 0.5 µM and Panc-1 cells with 3 µM of the compound for various time points (e.g., 12, 24, 48, 72 hours).[1]
-
Collect the cells and lyse them according to the kit's instructions.
-
Centrifuge the lysate to pellet the nuclei.
-
Transfer the supernatant containing cytoplasmic histone-associated DNA fragments to the streptavidin-coated microplate.
-
Follow the kit's instructions for the incubation with anti-histone-biotin and anti-DNA-POD antibodies.
-
After washing, add the substrate solution and measure the absorbance at 405 nm.[1] An increase in absorbance indicates a higher level of apoptosis.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cell lines
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PTEN, anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-caspase-3, anti-Bax, anti-Bcl-2, anti-cytochrome c, anti-Apaf-1)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Treat cells with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol at the desired concentrations and time points (e.g., 0.5 µM for Jeko-1, 3 µM for Panc-1 for 0, 12, 24, 48 hours).[1]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Figure 3: General experimental workflow for in vitro studies.
References
Application Notes and Protocols: Analytical Standards for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid isolated from the plant Euphorbia kansui. It has garnered significant interest in the scientific community due to its potent cytotoxic and pro-inflammatory activities. As a compound with potential therapeutic applications and notable toxicity, the establishment of robust analytical standards is crucial for its accurate identification, quantification, and quality control in research and drug development. These application notes provide detailed protocols for the analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₇ | [1] |
| Molecular Weight | 540.7 g/mol | [1] |
| CAS Number | 158850-76-1 | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage | Short term at 0°C, long term at -20°C, desiccated | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a general method for the purity assessment of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
a. Sample Preparation:
-
Accurately weigh 1 mg of the 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol standard.
-
Dissolve the standard in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL for analysis.
-
For plant extracts, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 70% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
c. Data Analysis: The purity of the standard is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification
This protocol provides a sensitive and selective method for the quantification of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in complex matrices such as plant extracts or biological samples.
a. Sample Preparation: Follow the sample preparation steps outlined in the HPLC protocol. For quantitative analysis, prepare a series of calibration standards of known concentrations. An internal standard (IS) of a structurally similar compound should be used for improved accuracy.
b. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | 60% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Triple Quadrupole |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | 541.3 [M+H]⁺ | 349.2, 151.1 | 15, 25 |
| Internal Standard (example) | [Specific to IS] | [Specific to IS] | [Optimized for IS] |
Note: The specific MRM transitions and collision energies should be optimized for the instrument used.
d. Data Analysis: Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
b. NMR Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 25°C | 25°C |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Number of Scans | 16 or more | 1024 or more |
c. Representative NMR Data: The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the ingenol (B1671944) core and the acyl side chains.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Ingenol Core | ||
| C-3 | ~78.5 | ~5.5 (s) |
| C-20 | ~65.0 | ~4.2 (d) |
| Acetyl Group | ||
| CO | ~170.0 | |
| CH₃ | ~21.0 | ~2.1 (s) |
| Decadienoyl Group | ||
| C-1' | ~166.0 | |
| C-2' | ~118.0 | ~5.8 (d) |
| C-3' | ~145.0 | ~7.3 (dd) |
| C-4' | ~125.0 | ~6.1 (t) |
| C-5' | ~130.0 | ~6.5 (m) |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument used. Full 2D NMR analysis (COSY, HSQC, HMBC) is recommended for complete structural assignment.
Experimental Workflows and Signaling Pathways
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Caption: General workflow for the analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Mitochondrial Apoptosis Signaling Pathway
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol has been shown to induce apoptosis in intestinal epithelial cells through the mitochondrial pathway. The following diagram illustrates the key steps in this process.
Caption: Mitochondrial apoptosis pathway induced by the target compound.
References
In Vivo Experimental Design for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (3-O-EZ), a diterpenoid compound with demonstrated cytotoxic and anti-tumor activities. The following sections detail experimental designs for assessing its efficacy in a mouse hepatoma ascites model, its impact on aquaporin expression, its potential gastrointestinal toxicity, and its underlying signaling pathways.
Data Presentation
Table 1: Efficacy of 3-O-EZ in a Murine Hepatoma Ascites Model
| Treatment Group | Dosage (mg/kg/day, i.p.) | Ascites Volume (mL, Mean ± SD) | Tumor Weight (g, Mean ± SD) | Apoptotic Index in Tumor Tissue (%, Mean ± SD) | Reference |
| Model Control | Vehicle | 5.8 ± 1.2 | 2.5 ± 0.6 | 5.2 ± 1.8 | [1] |
| 3-O-EZ (Low Dose) | 27.54 | 3.1 ± 0.8 | 1.4 ± 0.4 | 15.6 ± 3.5 | [1] |
| 3-O-EZ (Mid Dose) | 50.07 | 2.2 ± 0.6 | 1.0 ± 0.3 | 28.9 ± 5.1 | [1] |
| 3-O-EZ (High Dose) | 110.14 | 1.5 ± 0.5 | 0.7 ± 0.2 | 42.3 ± 6.7* | [1] |
*p < 0.05 compared to Model Control. Data are representative based on published findings.
Table 2: Effect of 3-O-EZ on Renal Aquaporin 2 (AQP2) and Vasopressin V2 Receptor (V2R) Expression
| Treatment Group | Dosage (mg/kg/day, i.p.) | Relative AQP2 Expression (Fold Change vs. Control, Mean ± SD) | Relative V2R Expression (Fold Change vs. Control, Mean ± SD) | Reference |
| Model Control | Vehicle | 2.5 ± 0.4 | 2.8 ± 0.5 | [1] |
| 3-O-EZ (High Dose) | 110.14 | 1.2 ± 0.3 | 1.4 ± 0.4 | [1] |
*p < 0.05 compared to Model Control. Data are representative based on published findings.
Table 3: Assessment of Gastrointestinal Toxicity of 3-O-EZ
| Treatment Group | Dosage (mg/kg/day, i.p.) | Body Weight Change (%, Day 7, Mean ± SD) | Intestinal Histopathology Score (Mean ± SD) | Serum Pro-inflammatory Cytokine Levels (pg/mL, Mean ± SD) | Reference | | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | Vehicle | +5.2 ± 1.5 | 0.5 ± 0.2 | TNF-α: 25 ± 8, IL-6: 30 ± 10 |[1] | | 3-O-EZ (High Dose) | 110.14 | -8.7 ± 2.1* | 3.8 ± 0.9* | TNF-α: 85 ± 15, IL-6: 110 ± 20 |[1] |
*p < 0.05 compared to Vehicle Control. Histopathology score based on a 0-4 scale (0=normal, 4=severe damage). Data are representative.
Experimental Protocols
Protocol 1: Murine Hepatoma Ascites Model for Efficacy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of 3-O-EZ in a mouse model of hepatoma with ascites.
Animal Model: Male Kunming mice, 6-8 weeks old, weighing 18-22 g.
Materials:
-
H22 hepatoma cells
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (3-O-EZ)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
RPMI-1640 medium
-
Sterile syringes and needles
Procedure:
-
H22 Cell Culture and Implantation:
-
Culture H22 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Harvest cells during the logarithmic growth phase and wash with sterile saline.
-
Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Inject 0.2 mL of the cell suspension intraperitoneally into each mouse to establish the ascites model.[2]
-
-
Treatment Regimen:
-
Randomly divide the mice into treatment and control groups (n=10 per group) 24 hours after tumor cell inoculation.
-
Prepare different concentrations of 3-O-EZ in the chosen vehicle.
-
Administer 3-O-EZ or vehicle intraperitoneally once daily for 7 consecutive days.
-
-
Endpoint Analysis:
-
Monitor body weight and general health daily.
-
On day 8, euthanize the mice.
-
Collect and measure the volume of ascitic fluid.
-
Excise and weigh the solid tumor.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for histopathological analysis and TUNEL staining.
-
Snap-freeze another portion of the tumor for molecular analysis (e.g., Western blot).
-
Protocol 2: TUNEL Assay for Apoptosis Detection in Tumor Tissue
Objective: To quantify apoptosis in tumor tissue following treatment with 3-O-EZ.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections (5 µm)
-
TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Roche)
-
Proteinase K
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Permeabilization:
-
Incubate sections with 20 µg/mL Proteinase K for 15 minutes at room temperature.
-
Rinse with PBS.
-
-
TUNEL Reaction:
-
Incubate the sections with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.[3]
-
Rinse thoroughly with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the slides and visualize under a fluorescence microscope.
-
-
Quantification:
-
Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in at least five high-power fields per section.
-
Calculate the apoptotic index as (number of apoptotic cells / total number of cells) x 100%.[2]
-
Protocol 3: Western Blot for AQP2 and V2R in Kidney Tissue
Objective: To determine the effect of 3-O-EZ on the expression of AQP2 and V2R in the kidney.
Materials:
-
Mouse kidney tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-AQP2 (e.g., Novus Biologicals, NBP1-70378), anti-V2R
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction:
-
Homogenize frozen kidney tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-AQP2 at 1:1000 dilution)[4].
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Assessment of Gastrointestinal Toxicity
Objective: To evaluate the potential gastrointestinal toxicity of 3-O-EZ.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Treatment:
-
Administer 3-O-EZ or vehicle intraperitoneally daily for 7 days.
-
-
Clinical Observation:
-
Monitor body weight, food and water intake, and clinical signs of toxicity (e.g., diarrhea, lethargy) daily.
-
-
Histopathology:
-
At the end of the treatment period, euthanize the mice and collect sections of the small and large intestines.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Score the intestinal sections for signs of damage, such as inflammation, epithelial cell loss, and crypt damage.[3]
-
-
Biochemical Analysis:
-
Collect blood via cardiac puncture for the measurement of serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo evaluation of 3-O-EZ.
Caption: Proposed signaling pathway for 3-O-EZ-induced apoptosis.
References
Application Notes and Protocols for Measuring Apoptosis Induced by Ingenol Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques for measuring apoptosis induced by ingenol (B1671944) compounds, such as ingenol mebutate (PEP005). This document includes summaries of quantitative data, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
Ingenol mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, and other ingenol compounds are known to induce apoptosis in various cancer cell lines.[1][2] Accurate measurement of this programmed cell death is crucial for understanding their mechanism of action and for the development of novel anti-cancer therapies. This document outlines several key methodologies for quantifying and characterizing ingenol-induced apoptosis.
Data Presentation
The following tables summarize quantitative data from studies investigating the apoptotic effects of ingenol mebutate (PEP005) on various cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by Ingenol Mebutate (PEP005) in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Line | PEP005 Concentration (nM) | Apoptotic Cells (%) |
| HH | 2 | ~5 |
| 10 | ~10 | |
| 20 | ~15 | |
| 50 | ~25 | |
| 100 | ~30 | |
| 500 | ~35 | |
| 2000 | ~40 | |
| HuT-78 | 2 | ~8 |
| 10 | ~15 | |
| 20 | ~25 | |
| 50 | ~40 | |
| 100 | ~55 | |
| 500 | ~70 | |
| 2000 | ~75 | |
| MyLa | 2-2000 | <10 |
| SeAx | 2-2000 | <10 |
| Data adapted from a 48-hour treatment study. Apoptotic cells were quantified by identifying the sub-G1 population via propidium (B1200493) iodide staining and flow cytometry.[1] |
Table 2: Time-Dependent Induction of Apoptosis by 50 nM Ingenol Mebutate (PEP005) in CTCL Cell Lines
| Cell Line | Treatment Time (hours) | Apoptotic Cells (%) |
| HH | 24 | ~15 |
| 48 | ~25 | |
| 72 | 39 | |
| HuT-78 | 24 | ~20 |
| 48 | ~40 | |
| 72 | 73 | |
| MyLa | 24 | <5 |
| 48 | <10 | |
| 72 | 15 | |
| SeAx | 24 | <5 |
| 48 | <10 | |
| 72 | 13 | |
| Apoptotic rates correspond to the percentage of cells with fragmented DNA, determined as sub-G1 cells by flow cytometry.[1] |
Signaling Pathways in Ingenol-Induced Apoptosis
Ingenol compounds primarily induce apoptosis through the activation of Protein Kinase C delta (PKCδ).[2][3] This activation triggers a cascade of downstream events involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The PKC/MEK/ERK signaling pathway has been identified as a key mediator in ingenol mebutate-induced cell death.[3][4]
Signaling Pathway Diagram
Caption: Ingenol-induced apoptosis signaling cascade.
Experimental Workflows and Protocols
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment: Seed cells at an appropriate density and treat with the desired concentrations of the ingenol compound for the indicated times. Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, centrifuge the cell suspension to pellet the cells.
-
For adherent cells, gently detach the cells using trypsin-EDTA, and then pellet by centrifugation.
-
-
Washing: Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Caption: Workflow for caspase activity assay.
-
Cell Treatment: Plate cells in a 96-well plate and treat with ingenol compounds.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the chosen caspase activity assay kit.
-
Substrate Addition: Add the caspase-3/7 substrate solution to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (typically 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 499 nm excitation and 521 nm emission for a green fluorescent product).
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
References
- 1. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for High-Speed Counter-Current Chromatography (HSCCC) in Diterpenoid Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has emerged as a powerful tool for the separation and purification of natural products, including the structurally diverse class of diterpenoids.[1][2] Unlike traditional chromatographic methods that utilize a solid stationary phase, HSCCC employs two immiscible liquid phases, eliminating irreversible adsorption of the sample and leading to high sample recovery.[3][4] This makes it particularly suitable for the preparative isolation of bioactive diterpenoids from complex matrices such as crude plant extracts.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the successful application of HSCCC in diterpenoid separation.
Advantages of HSCCC for Diterpenoid Separation
-
No Irreversible Adsorption: The absence of a solid support matrix prevents the permanent loss of sample components, ensuring high recovery of target diterpenoids.[3][6]
-
High Sample Loading Capacity: HSCCC allows for the processing of large amounts of crude extract in a single run, making it ideal for preparative-scale purification.[6]
-
Reduced Solvent Consumption: Compared to conventional column chromatography, HSCCC often requires smaller volumes of organic solvents.[3]
-
High Resolution and Efficiency: The continuous liquid-liquid partitioning process results in excellent separation of structurally similar compounds.[4]
Key Principles and Method Development
The success of an HSCCC separation hinges on the selection of an appropriate two-phase solvent system. The partition coefficient (K) of the target compound, which is the ratio of its concentration in the stationary phase to that in the mobile phase, is a critical parameter. For optimal separation, the K value should ideally be between 0.5 and 2.0.[4][7]
A logical workflow for developing an HSCCC method for diterpenoid separation is outlined below:
Caption: Key stages in developing an HSCCC method for diterpenoid separation.
Experimental Protocols
Protocol 1: General Procedure for Diterpenoid Separation by HSCCC
This protocol outlines the fundamental steps for separating diterpenoids from a crude extract.
1. Sample Preparation:
- Extract the raw plant material (e.g., roots, leaves) with a suitable solvent (e.g., ethanol, methanol).
- Concentrate the extract under reduced pressure to obtain a crude residue.
- The crude extract can be further fractionated using techniques like solid-phase extraction to enrich the diterpenoid content.
2. Selection of the Two-Phase Solvent System:
- The most commonly used solvent systems for diterpenoid separation belong to the n-hexane-ethyl acetate-methanol-water (HEMWat) family.[8]
- Prepare a series of HEMWat systems with varying volume ratios.
- Determine the partition coefficient (K) for the target diterpenoids in each system by dissolving a small amount of the crude extract in a known volume of the pre-equilibrated two-phase system, shaking vigorously, and analyzing the concentration of the target compound in each phase by HPLC.
- Select the solvent system that provides K values between 0.5 and 2.0 for the compounds of interest.
3. HSCCC Instrument Setup and Operation:
- Fill the multilayer coil column entirely with the stationary phase (usually the upper phase for moderately polar compounds).
- Set the desired revolution speed (e.g., 800-900 rpm).[4][6]
- Pump the mobile phase (usually the lower phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).[4]
- Once the hydrodynamic equilibrium is established (i.e., the mobile phase elutes from the outlet and the stationary phase retention is stable), inject the sample solution (crude extract dissolved in a small volume of the biphasic solvent system).
- Continuously monitor the effluent with a UV detector and collect fractions based on the chromatogram.
4. Analysis of Fractions:
- Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated diterpenoids.
- Combine the fractions containing the pure compounds.
- Evaporate the solvent to obtain the isolated diterpenoids.
- Confirm the structure of the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A visual representation of the general HSCCC workflow is provided below:
Caption: A step-by-step workflow for a typical HSCCC experiment.
Application Examples and Data
The following tables summarize quantitative data from published studies on the separation of various diterpenoids using HSCCC.
Table 1: Separation of Diterpenoids from Salvia Species
| Compound(s) Separated | Plant Source | Two-Phase Solvent System (v/v/v/v) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Revolution Speed (rpm) | Purity (%) | Reference |
| 6α-hydroxysugiol, sugiol, 6,12-dihydroxyabieta-5,8,11,13-tetraen-7-one | Salvia bowleyana | n-hexane-ethyl acetate-methanol-water (7:3:7:3) | Upper Phase | Lower Phase | N/A | N/A | 98.9, 95.4, 96.2 | [6] |
| Tanshinones | Salvia miltiorrhiza | N/A | N/A | N/A | N/A | N/A | N/A | [1] |
Table 2: Separation of Diterpenoids from Andrographis paniculata
| Compound(s) Separated | Two-Phase Solvent System (v/v/v/v) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Revolution Speed (rpm) | Purity (%) | Reference |
| Andrographolide, isoandrographolide, neo-andrographolide, 14-deoxy-11,12-didehydroandrographolide | Petroleum ether-ethyl acetate-methanol-water (3:7:5:5) | N/A | N/A | N/A | N/A | N/A | [9] |
| 14-deoxyandrographiside, 14-deoxy-11,12-didehydroandrographiside, andrographidine C, andrographidine A | Petroleum ether-ethyl acetate-methanol-water (2:8:1:9) | N/A | N/A | N/A | N/A | N/A | [9] |
| 5-hydroxy-7,8-dimethoxyflavanone, 3,14-dideoxyandrographolide | Petroleum ether-ethyl acetate-methanol-water (5:5:6:4) | N/A | N/A | N/A | N/A | N/A | [9] |
Table 3: Separation of Other Diterpenoids
| Compound(s) Separated | Plant/Fungal Source | Two-Phase Solvent System (v/v/v/v) | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Revolution Speed (rpm) | Purity (%) | Reference |
| Taxol, cephalomannine, baccatin-III | Taxus yunnanensis | N/A | N/A | N/A | N/A | N/A | N/A | [5] |
| Triptonide, isoneotriptophenolide, hypolide, triptophenolide, triptonoterpene (B8248266) methyl ether VI | Triperygium wilfordii | n-hexane-ethyl acetate-methanol-water (3:2:3:2) | N/A | N/A | N/A | N/A | 98.2, 96.6, 98.1, 95.1, 96.5 | [8] |
| Aurelianolide A, Aurelianolide B | Athenaea fasciculata | n-hexane-ethyl acetate-methanol-water (4:8:2:4) | Organic Phase | N/A | N/A | N/A | up to 95.0, up to 88.5 | [7] |
| Nimbidiol, pristimerin | Celastrus aculeatus | n-hexane-ethyl acetate-methanol-water (2.3:2:2:1.3) | Upper Phase | Lower Phase | 1.5 | 900 | 95.0, 97.1 | [4] |
Conclusion
High-speed counter-current chromatography is a highly effective and versatile technique for the preparative separation of diterpenoids from natural sources. By carefully selecting the two-phase solvent system and optimizing the operational parameters, researchers can achieve high-purity isolation of target compounds with excellent recovery rates. The protocols and data presented in these application notes serve as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development, facilitating the discovery and development of new therapeutic agents from the vast chemical diversity of diterpenoids.
References
- 1. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments in high-speed countercurrent chromatography and its applications in the separation of terpenoids and saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Application of high speed countercurrent chromatography for the isolation of natural products--preparative isolation of taxane-diterpenoids and diterpene alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Flow rate gradient high-speed counter-current chromatography separation of five diterpenoids from Triperygium wilfordii and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparative Separation of Diterpene Lactones and Flavones from Andrographis paniculate Using Off-Line Two-Dimensional High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol stability and storage conditions
This technical support guide provides essential information on the stability and storage of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended long-term storage conditions for solid 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C or -80°C. Based on data for a toxicity compound library containing this molecule, stability is maintained for at least 12 months at -20°C and 24 months at -80°C. For a similar ingenol (B1671944) ester, storage as a crystalline solid at -20°C showed stability for at least four years.
Q2: How should I store solutions of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A2: Stock solutions, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO)[1][2], should be stored at -80°C for up to one year, based on general recommendations for ingenol esters[3]. It is advisable to prepare fresh working solutions in aqueous buffers for immediate use. Aqueous solutions of similar ingenol esters are not recommended for storage for more than one day. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.
Q3: My experimental results are inconsistent. Could this be related to compound instability?
A3: Yes, inconsistent results can be a sign of compound degradation. Ingenol derivatives are known to be chemically unstable[3]. If you observe a loss of potency or variability in your results, consider the following:
-
Storage Conditions: Verify that the compound has been stored correctly as a solid and that stock solutions have not been subjected to multiple freeze-thaw cycles.
-
Age of Solution: Use freshly prepared working solutions for your experiments.
-
Experimental Buffer: The compound is susceptible to hydrolysis, especially under acidic conditions[4]. Ensure your experimental buffer has a neutral or slightly basic pH and that the final concentration of the organic solvent from the stock solution is minimal and does not affect your assay.
Q4: I noticed a precipitate in my stock solution after thawing. What should I do?
A4: If you observe precipitation, gently warm the vial and sonicate to redissolve the compound completely before making dilutions. Ensure the compound is fully dissolved before use to guarantee accurate concentration in your experiments.
Q5: What are the known degradation pathways for this compound?
A5: The primary known degradation pathway is the hydrolysis of the ester bonds. Specifically, studies have shown that under acidic conditions, such as processing with vinegar, the ester bond can be broken, converting the molecule to the less toxic ingenol[4]. This suggests a sensitivity to acidic environments. While not specifically documented for this molecule, similar complex natural products are also susceptible to degradation from exposure to light and heat.
Stability and Storage Summary
| Parameter | Condition | Recommendation | Stability Period |
| Solid Compound | Temperature | -20°C or -80°C | ≥ 12 months at -20°C, ≥ 24 months at -80°C |
| Light | Protect from light | Not specified, but recommended as a precaution | |
| Air | Store in a tightly sealed container | Not specified, but recommended to prevent oxidation | |
| Stock Solution (in DMSO) | Temperature | -80°C | Up to 1 year (general for ingenol esters)[3] |
| Freeze-Thaw | Avoid repeated cycles | Aliquot to minimize cycles | |
| Aqueous Solution | Temperature | Use immediately | Not recommended for storage > 24 hours |
| pH | Neutral or slightly basic | Sensitive to acidic conditions[4] |
Disclaimer: The provided stability data is based on information for related compounds and general chemical principles. It is highly recommended that users perform their own stability studies for their specific experimental conditions and formulations.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Allow the vial of solid 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol to equilibrate to room temperature before opening.
-
Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution
-
Thaw a single aliquot of the stock solution at room temperature.
-
Further dilute the stock solution into your aqueous experimental buffer to the final desired concentration immediately before use.
-
Ensure the final concentration of DMSO in the working solution is low enough to not interfere with your experimental system.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hydrolysis degradation pathway of the compound.
References
- 1. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Ingenane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The modern scientific mystery of traditional Chinese medicine processing——take some common traditional Chinese medicine as examples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and solubilizing 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A1: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid and an ingenol (B1671944) ester.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄O₇ | [1] |
| Molecular Weight | 540.7 g/mol | [1] |
| Appearance | Solid (assumed) | |
| Storage | Short term (0°C), Long term (-20°C), desiccated |
Q2: What is the known solubility of this compound?
A2: The compound is known to be soluble in several organic solvents. However, it is practically insoluble in water. Quantitative solubility data in peer-reviewed literature is limited for this specific ingenol ester. The table below provides a qualitative summary.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
| Water | Poorly Soluble / Insoluble |
Troubleshooting Guides
Issue: My compound precipitates when I add it to my aqueous cell culture medium.
This is a common issue for hydrophobic compounds like 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The organic solvent stock solution is miscible with the aqueous medium, but the compound itself is not soluble and crashes out.
Solutions:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your experiment.
-
Use a co-solvent system: Prepare a stock solution in a water-miscible organic solvent and add it to your aqueous medium slowly while vortexing. The final concentration of the organic solvent should be non-toxic to your cells (typically <0.5% v/v for DMSO).
-
Employ a formulation strategy: For higher concentrations or sensitive cell lines, consider using solubilization techniques such as cyclodextrin (B1172386) complexation or lipid-based formulations.
Issue: I am unable to achieve a high enough concentration for my in vivo studies.
For in vivo applications, high concentrations of organic solvents are often not permissible due to toxicity.
Solutions:
-
Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly enhance its solubility and bioavailability.[4][5][6]
-
Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule can increase its aqueous solubility.[7][8][9][10][11]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-Solvent System
This protocol is suitable for preparing a concentrated stock solution for in vitro experiments.
Materials:
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
To prepare your working solution, dilute the stock solution serially in your aqueous medium. Add the stock solution dropwise to the medium while vortexing to minimize precipitation.
-
Ensure the final concentration of DMSO in your experimental setup is below the tolerance level of your cells (e.g., <0.5% v/v).
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method can increase the aqueous solubility of the compound for both in vitro and in vivo applications.
Materials:
-
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or your desired buffer (e.g., 10-40% w/v).
-
Add the weighed amount of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. A clear solution indicates the formation of an inclusion complex.
-
If the solution is not clear, sonication for short intervals may facilitate complexation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized compound.
Visualizations
Caption: Decision workflow for selecting a solubilization method.
Caption: Putative signaling pathway for ingenol esters.
References
- 1. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | C32H44O7 | CID 44575954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-O-(2'E ,4'Z-decadienoyl)-20-O-acetylingenol supplier | CAS No :158850-76-1 | AOBIOUS [aobious.com]
- 3. 3-O-(2'E ,4'E-decadienoyl)-20-O-acetylingenol | CAS:466663-12-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. scienceasia.org [scienceasia.org]
- 8. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. oatext.com [oatext.com]
Technical Support Center: Managing Cytotoxicity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of cytotoxicity induced by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and why is it cytotoxic to normal cells?
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a diterpenoid compound often isolated from the plant Euphorbia kansui. Its cytotoxicity in both normal and cancer cells is primarily attributed to its ability to activate Protein Kinase C (PKC). This activation triggers a cascade of downstream events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and ultimately, cell death through apoptosis and necrosis.[1]
Q2: What are the typical IC50 values for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and related compounds in normal human cell lines?
The half-maximal inhibitory concentration (IC50) values can vary depending on the specific normal cell line and experimental conditions. Published data for ingenol (B1671944) derivatives in normal human cell lines are summarized in the table below.
Q3: Are there any known strategies that are ineffective at reducing the cytotoxicity of ingenol derivatives in normal cells?
Yes. One study investigating the cytotoxic effects of ingenol mebutate, a related ingenol ester, found that buffering intracellular calcium and inhibiting the mitochondrial permeability transition pore did not reduce its toxicity in normal human keratinocytes.[2] This suggests that targeting these specific pathways may not be a viable strategy for protecting normal cells from the cytotoxic effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Q4: What is the primary mechanism of cell death induced by this compound?
The primary mechanism of cell death induced by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is through the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. This involves the release of cytochrome c from the mitochondria into the cytoplasm, leading to the activation of a cascade of caspases, which are enzymes that execute programmed cell death. Additionally, at higher concentrations, necrosis has also been observed.[1]
Troubleshooting Guide: Reducing Cytotoxicity in Normal Cells
This guide provides potential strategies and experimental considerations to mitigate the cytotoxic effects of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol on normal cells in your experiments.
Issue: High levels of cytotoxicity observed in normal control cell lines.
Potential Cause 1: Oxidative Stress
The activation of PKC by 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol leads to a significant increase in intracellular reactive oxygen species (ROS), causing oxidative stress and subsequent cell death.
-
Suggested Solution: Co-treatment with Antioxidants/ROS Scavengers
-
N-acetylcysteine (NAC): A widely used antioxidant that can replenish intracellular glutathione (B108866) (GSH) levels and directly scavenge ROS.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
Experimental Approach:
-
Determine the optimal non-toxic concentration of the chosen antioxidant for your specific normal cell line.
-
Pre-incubate the normal cells with the antioxidant for a designated period (e.g., 1-2 hours) before adding 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
-
Co-incubate the cells with both the antioxidant and 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for the desired experimental duration.
-
Assess cell viability using an MTT assay and compare the results to cells treated with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol alone.
-
Potential Cause 2: Activation of the PKC Pathway
The primary molecular target of ingenol esters is PKC.[1] While essential for its potential therapeutic effects in cancer cells, broad activation of PKC isoforms can lead to toxicity in normal cells.
-
Suggested Solution: Modulation of the PKC Pathway
-
PKC Inhibitors: The use of PKC inhibitors could potentially mitigate the cytotoxic effects. However, this approach should be used with caution as it may also interfere with the intended experimental outcomes, especially in studies investigating the compound's efficacy. One study showed that the PKC inhibitor AEB071 could partially rescue ingenol mebutate-induced cell death in primary keratinocytes.[3]
Experimental Approach:
-
Select a PKC inhibitor and determine its non-toxic concentration range for your normal cell line.
-
Pre-treat the cells with the PKC inhibitor for a suitable duration before adding 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
-
Perform a dose-response experiment with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol in the presence of the PKC inhibitor to assess any changes in cytotoxicity.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and a related compound, ingenol mebutate, in various normal human cell lines.
| Compound | Normal Cell Line | IC50 (µM) | Reference |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | L-O2 (Human normal liver cells) | >10 | [4] |
| GES-1 (Human normal gastric epithelial cells) | >10 | [4] | |
| Ingenol Mebutate | Human Keratinocytes | 200-300 | [2] |
| Differentiating Human Keratinocytes | >300 | [2] | |
| 3-O-(2'E,4'E-Decadienoyl)-ingenol | L-O2 (Human normal liver cells) | 8.22 | [5] |
| GES-1 (Human normal gastric epithelial cells) | 6.67 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. MTT Assay for Cell Viability
This protocol is used to assess the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (and co-treatments with protective agents, if applicable) for the desired time period.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. DCFH-DA Assay for Intracellular ROS
This assay measures the overall levels of reactive oxygen species within the cells.
-
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed cells in an appropriate culture vessel (e.g., 96-well black plate for plate reader analysis).
-
Treat cells with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol for the desired time.
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or plate reader.
-
Visualizations
Signaling Pathway of Cytotoxicity
Caption: Signaling pathway of cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity Reduction
Caption: Experimental workflow.
References
- 1. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Synthesis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The information is presented in a question-and-answer format to address specific challenges that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of the ingenol (B1671944) core?
A1: The total synthesis of ingenol is a significant challenge due to its complex and highly strained "inside-outside" tetracyclic 5/7/7/3 ring system. Key difficulties include:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers is a primary hurdle.
-
Low Overall Yields: Published total syntheses of ingenol are often lengthy, requiring numerous steps that include protection and deprotection of functional groups, which contributes to low overall yields.
-
Ring Strain: The inherent strain in the ingenol backbone makes the construction of the ring system synthetically demanding.
Q2: From what natural sources can 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol be isolated?
A2: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a naturally occurring diterpenoid that can be isolated from the roots of Euphorbia kansui.[1][2] This plant has been used in traditional Chinese medicine. The isolation and purification from this natural source can be complex due to the presence of numerous structurally similar ingenol-type diterpenoids.[1]
Q3: What are the known biological activities of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A3: This compound has been reported to exhibit several biological activities, including:
-
Cytotoxicity: It shows cytotoxic effects against various cell lines.[3]
-
Effects on Aquaporin-2 (AQP2): It has been found to downregulate the expression of AQP2, suggesting a potential role in regulating water balance.[4][5][6]
-
Protein Kinase C (PKC) Activation: Like other ingenol esters, it is known to be an activator of Protein Kinase C (PKC), which is a key enzyme in cellular signal transduction.[3]
Troubleshooting Guide
Synthesis of the (2'E,4'Z)-Decadienoyl Side Chain
Q4: I am having difficulty with the stereoselective synthesis of the (2'E,4'Z)-decadienoic acid side chain. What are some common issues and solutions?
A4: Achieving the correct E,Z stereochemistry in the dienoyl side chain is a common challenge. Here are some potential issues and troubleshooting tips:
| Problem | Possible Cause | Suggested Solution |
| Low Stereoselectivity | Non-stereoselective reaction conditions. | Employ stereoselective olefination reactions such as the Horner-Wadsworth-Emmons or Still-Gennari reactions, which are known to favor the formation of Z-olefins under specific conditions. Palladium-catalyzed cross-coupling reactions can also be optimized for high stereoselectivity. |
| Isomerization of Double Bonds | Presence of acid or base, or exposure to heat or light. | Maintain neutral or mildly basic/acidic conditions as required by the specific reaction. Use of radical scavengers and protection from light may also be beneficial. Purification should be carried out under mild conditions. |
| Difficult Purification of Isomers | Similar polarity of E,E, E,Z, and Z,Z isomers. | High-performance liquid chromatography (HPLC) on a silica (B1680970) gel or reverse-phase column is often necessary to separate stereoisomers. Careful selection of the mobile phase is critical. |
Esterification of the Ingenol Core
Q5: I am struggling with the regioselective acylation of the C3 hydroxyl group of ingenol. How can I improve the selectivity?
A5: The ingenol core has multiple hydroxyl groups at positions C3, C5, and C20, which can compete for acylation. Achieving regioselectivity at the C3 position is a key challenge.
-
Orthogonal Protecting Group Strategy: The most effective approach is to use a protecting group strategy. The C5 and C20 hydroxyl groups can be selectively protected, for example, as an acetonide, leaving the C3 hydroxyl group available for acylation. This protecting group can be removed later in the synthesis under conditions that do not affect the newly formed ester bonds.
Q6: What are common side reactions during the esterification of the ingenol core, and how can they be minimized?
A6: Besides the lack of regioselectivity, other side reactions can occur:
| Side Reaction | Possible Cause | Mitigation Strategy |
| Acylation at C5 or C20 | Unprotected hydroxyl groups at these positions. | As mentioned above, use a protecting group strategy to block the C5 and C20 hydroxyls. |
| Rearrangement of the Ingenol Core | Harsh acidic or basic conditions. | Employ mild esterification conditions. The use of acyl chlorides with a non-nucleophilic base like pyridine (B92270) at low temperatures is a common method. |
| Formation of Byproducts from the Acylating Agent | Instability of the (2'E,4'Z)-decadienoyl chloride or anhydride. | Prepare the acylating agent fresh and use it immediately. Store it under an inert atmosphere and at low temperatures to prevent decomposition. |
Purification of the Final Product
Q7: The purification of the final product, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, is proving to be difficult. What are some effective purification strategies?
A7: The purification is challenging due to the presence of unreacted starting materials, reagents, and structurally similar byproducts (e.g., isomers acylated at different positions).
-
Chromatography: A multi-step chromatographic approach is often necessary.
-
Initial Cleanup: Use silica gel column chromatography to remove major impurities.
-
High-Resolution Separation: Employ high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) for the final purification to separate the target molecule from its isomers.[1]
-
-
Characterization: Thorough characterization using NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRMS) is essential to confirm the structure and purity of the final product.
Experimental Protocols: A General Approach
Caption: General synthetic workflow for 3-O-(2'E,4'Z)-Decadienoyl)-20-O-acetylingenol.
Signaling Pathway
The following diagram illustrates a putative signaling pathway activated by 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, based on the known activity of ingenol esters as PKC activators and its reported effect on AQP2.
Caption: Putative signaling pathway of 3-O-(2'E,4'Z)-Decadienoyl-20-O-acetylingenol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of aquaporin-2 using traditional Chinese medicine in water balance disorders: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of aquaporin-2 using traditional Chinese medicine in water balance disorders: a literature review [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
Technical Support Center: Overcoming Resistance to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol. The information is designed to address specific issues that may be encountered during experiments, with a focus on understanding and potentially overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol?
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol (also referred to as 3EZ,20Ac-ingenol) is a diterpenoid compound that has been shown to induce cytotoxicity in cancer cells primarily through the induction of apoptosis via the mitochondrial pathway.[1] Key mechanistic aspects include:
-
Induction of Oxidative Stress: The compound leads to an increase in reactive oxygen species (ROS) within the cell.[1]
-
Mitochondrial Disruption: It causes a disruption of the mitochondrial membrane potential and promotes the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-3, -8, and -9, which are key executioners of apoptosis.[1]
-
Cell Cycle Arrest: The compound can also cause cell cycle arrest, for instance at the G2/M phase in intestinal epithelial cells.[1]
Q2: My cancer cells are showing reduced sensitivity to 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol have not been extensively documented, based on known mechanisms of resistance to other chemotherapeutic agents, several possibilities can be investigated:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases) can make cells more resistant to apoptosis-inducing agents.
-
Target Modification: Although the direct molecular target is not fully elucidated, mutations in the target protein could prevent the compound from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation can compensate for the cytotoxic effects of the drug.
Q3: Are there any known combination strategies to enhance the efficacy of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol or overcome resistance?
Direct studies on combination therapies with this specific ingenol (B1671944) derivative are limited. However, based on general principles of overcoming drug resistance, the following strategies could be explored experimentally:
-
ABC Transporter Inhibitors: Co-administration with known inhibitors of ABC transporters (e.g., verapamil, tariquidar) could increase the intracellular accumulation of the compound.
-
Inhibitors of Anti-Apoptotic Proteins: Combining the treatment with inhibitors of anti-apoptotic Bcl-2 family proteins (e.g., venetoclax) could sensitize cells to apoptosis.
-
Targeting Pro-Survival Pathways: If a specific pro-survival pathway is identified as being upregulated in resistant cells, inhibitors of key components of that pathway could be used in combination.
-
Immunotherapy: Given that some ingenol derivatives have immunomodulatory effects, combining them with immune checkpoint inhibitors could be a potential area of investigation.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in sensitive cell lines.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound (protect from light and moisture). Prepare fresh stock solutions and dilute to working concentrations immediately before use. |
| Cell Line Health | Maintain a consistent cell culture practice. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. Regularly check for mycoplasma contamination. |
| Assay-Specific Issues | Optimize cell seeding density and incubation times for your specific cell line and cytotoxicity assay (e.g., MTT, CellTiter-Glo). Ensure that the compound's vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a non-toxic level. |
Problem 2: Development of acquired resistance in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Upregulation of Drug Efflux Pumps | 1. Gene Expression Analysis: Use qRT-PCR or Western blotting to assess the expression levels of common ABC transporter genes (ABCB1, ABCC1, ABCG2) in your resistant cell line compared to the parental sensitive line. 2. Functional Assay: Perform a rhodamine 123 or calcein-AM efflux assay using flow cytometry to functionally assess the activity of P-glycoprotein and MRP1. 3. Reversal of Resistance: Treat the resistant cells with the ingenol derivative in combination with a known ABC transporter inhibitor to see if sensitivity can be restored. |
| Altered Apoptotic Response | 1. Protein Expression Analysis: Use Western blotting to compare the expression levels of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) between sensitive and resistant cells after treatment. 2. Apoptosis Assay: Perform an Annexin V/PI staining assay to quantify the percentage of apoptotic cells in both cell lines following treatment. A significantly lower apoptotic population in the resistant line would suggest a blockage in this pathway. |
| Activation of Pro-Survival Signaling | 1. Pathway Analysis: Use a phospho-kinase array or targeted Western blotting to screen for the activation of known pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) in the resistant cells. 2. Combination with Pathway Inhibitors: If an activated pathway is identified, treat the resistant cells with the ingenol derivative in combination with a specific inhibitor of that pathway to assess for synergistic effects. |
Data Presentation
Table 1: In Vitro Cytotoxicity of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol
| Cell Line | IC50 (µg/mL) | Assay Method | Reference |
| Rat Intestinal Epithelial Cells (IEC-6) | 5.74 | MTT Assay | [1] |
(Note: Data on resistant cancer cell lines is currently unavailable in the reviewed literature.)
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC/PI Staining
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with varying concentrations of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvest: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Protocol 2: Western Blot Analysis of ABC Transporter Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1, ABCC1, or ABCG2 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Mechanism of Action of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol.
Caption: Logical workflow for investigating resistance mechanisms.
References
Technical Support Center: Troubleshooting 3-O-Ethyl-L-Ascorbic Acid (3-O-EZ) HPLC Peak Tailing
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to 3-O-Ethyl-L-Ascorbic Acid (3-O-EZ). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, specifically peak tailing, encountered during the analysis of this compound.
Troubleshooting Guide: Resolving 3-O-EZ Peak Tailing
Peak tailing is a common chromatographic problem that can affect the accuracy and resolution of your results.[1][2][3][4] It is often quantified by a tailing factor or asymmetry factor greater than 1.2.[5] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the HPLC analysis of 3-O-EZ.
Question: My 3-O-EZ peak is tailing. What are the first steps I should take to troubleshoot this issue?
Answer:
When encountering peak tailing with 3-O-EZ, it's essential to determine if the issue is chemical or physical in nature. A simple diagnostic is to observe the other peaks in your chromatogram.
-
If all peaks are tailing: This typically points to a physical or system-wide issue.[6]
-
If only the 3-O-EZ peak (or other polar/acidic compounds) is tailing: This suggests a chemical interaction between your analyte and the stationary phase.
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for 3-O-EZ peak tailing.
Frequently Asked Questions (FAQs)
Category: Chemical and Column-Related Issues
Question: What are the primary chemical reasons for 3-O-EZ peak tailing?
Answer:
Peak tailing for acidic compounds like 3-O-EZ in reversed-phase HPLC is often due to unwanted secondary interactions with the stationary phase.[2][3] The most common causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups (-Si-OH) on the silica-based stationary phase can be deprotonated and interact with polar analytes, leading to peak tailing.[1][3][5]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of 3-O-EZ, causing secondary interactions with the stationary phase.[1][2] For acidic compounds, a lower pH is generally recommended to suppress the ionization of both the analyte and the silanol groups.[2][4]
-
Metal Contamination: Trace metal impurities in the silica (B1680970) matrix or from system components can chelate with analytes, causing tailing.[4][7]
Question: How can I minimize silanol interactions for my 3-O-EZ analysis?
Answer:
To reduce the impact of silanol interactions, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will protonate the silanol groups, reducing their ability to interact with your analyte.[4][5][8] Ensure your column is stable at low pH.
-
Use an End-Capped Column: Modern "end-capped" columns have their residual silanol groups chemically bonded with a small silylating agent, which significantly reduces their activity.[1][5]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol groups and maintain a constant pH.[4][9]
-
Consider Alternative Stationary Phases: If tailing persists, explore columns with different stationary phases, such as those with polar-embedded groups or non-silica-based packings like polymeric or zirconia-based columns.[1][7]
Caption: Mechanism of silanol interaction and its mitigation.
Category: System and Method-Related Issues
Question: My chromatogram shows tailing for all peaks, including 3-O-EZ. What could be the cause?
Answer:
When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system itself rather than specific chemical interactions.[6][8] Common culprits include:
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as loose fittings between the injector, column, and detector, can cause band broadening and peak tailing.[1][2]
-
Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to distorted peak shapes.[2][5][8] This can be caused by pressure shocks or the collapse of the silica bed.[8]
-
Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase, resulting in peak tailing.[2][3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[2][3][10]
Question: What are the recommended HPLC method parameters for 3-O-EZ analysis?
Answer:
While the optimal conditions will depend on your specific instrument and sample matrix, published methods for 3-O-EZ can provide a good starting point. Here is a summary of typical parameters:
| Parameter | Recommended Condition |
| Column | C18 (ODS), end-capped, e.g., Inertsil ODS-3[11][12][13] |
| Mobile Phase | Methanol (B129727)/Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH modifier like formic acid)[11][12][13][14] |
| pH Modifier | 0.1% - 0.5% Formic Acid to maintain a low pH[11] |
| Detection Wavelength | ~220-254 nm[11][12][13][14] |
| Flow Rate | 0.7 - 1.0 mL/min[11][14] |
| Column Temperature | 30 - 40 °C[11][14] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for 3-O-EZ Analysis
This protocol describes the preparation of a mobile phase suitable for the analysis of 3-O-EZ, designed to minimize peak tailing.
Objective: To prepare a mobile phase with a low pH to suppress silanol interactions.
Materials:
-
HPLC-grade Methanol
-
HPLC-grade water
-
Formic acid (≥98% purity)
-
0.22 µm membrane filters
Procedure:
-
Aqueous Component: To 999 mL of HPLC-grade water in a clean glass reservoir, add 1 mL of formic acid to achieve a 0.1% concentration.
-
Organic Component: Use HPLC-grade Methanol.
-
Filtration: Filter both the aqueous and organic components through a 0.22 µm membrane filter to remove any particulates.
-
Degassing: Degas both solvents using an inline degasser or by sonication to prevent bubble formation in the system.
-
Mobile Phase Composition: A common starting point is a mixture of the aqueous and organic components, for example, 85:15 (v/v) aqueous:methanol. This can be adjusted based on the required retention time and resolution. One study used a mobile phase of 15% Methanol in water containing 0.5% formic acid.[11] Another used a mixture of methanol and 0.025 mol/L KH2PO4 solution (80:20 v/v).[14]
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination or blockage is causing peak tailing, this flushing procedure can help restore performance.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade hexane (B92381) (if working with very non-polar contaminants)
Procedure:
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination of the detector cell.
-
Reverse Direction: For a more effective cleaning of the inlet frit, reverse the column direction.
-
Flush with Buffered Mobile Phase: Flush the column with your mobile phase without the organic modifier (e.g., 0.1% formic acid in water) for 20-30 column volumes.
-
Flush with Water: Flush with 100% HPLC-grade water for 20-30 column volumes to remove any buffer salts.
-
Flush with Isopropanol: Flush with 100% isopropanol for 20-30 column volumes to remove strongly retained organic compounds.
-
Re-equilibration: Return the column to its original direction and re-equilibrate with your mobile phase until a stable baseline is achieved.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. hplc.eu [hplc.eu]
- 10. support.waters.com [support.waters.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Simultaneous HPLC Determination of Arbutin, Niacinamide and 3-O-Ethyl Ascorbic Acid in Whitening Cream Products in the Presence of Parabens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 3-O-ethyl-ascorbic acid by reversed phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing 3EZ,20Ac-ingenol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 3EZ,20Ac-ingenol in their experiments. The information is tailored for scientists and drug development professionals.
Troubleshooting Guides
Issue 1: Sub-optimal Anti-proliferative Effects in In Vitro Assays
Question: I am not observing the expected level of cytotoxicity or inhibition of cell proliferation with 3EZ,20Ac-ingenol in my cancer cell line. What are the possible reasons and solutions?
Answer:
Several factors could contribute to reduced efficacy in in vitro experiments. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to 3EZ,20Ac-ingenol. For instance, it has shown strong inhibition in B lymphoma cells (DT40 and BALL-1) and notable effects in mantle cell lymphoma (Jeko-1) and pancreatic cancer (Panc-1) cell lines.[1] Cells with cyclin D1 accumulation may be particularly sensitive.[1]
-
Concentration and Incubation Time: The cytotoxic effect of 3EZ,20Ac-ingenol is concentration and time-dependent.[1] Ensure you are using an appropriate concentration range and incubation period. Based on published data, concentrations between 0.5 µM and 10 µM have been shown to be effective, with incubation times ranging from 24 to 72 hours.[1]
-
Compound Integrity: Verify the purity and stability of your 3EZ,20Ac-ingenol stock. Improper storage or handling can lead to degradation.
-
Mechanism of Action: 3EZ,20Ac-ingenol is a catalytic inhibitor of topoisomerase I and II.[2][3] It also downregulates the PI3K/Akt signaling pathway.[2] Confirm that the cell line you are using has an active pathway that is targeted by this compound.
Data Summary: In Vitro Efficacy of 3EZ,20Ac-ingenol
| Cell Line | Cancer Type | Effective Concentration | Incubation Time | Observed Effects |
| DT40 | Chicken B Lymphoma | 0.5 µM | 8 - 24 hours | Downregulation of p-Akt, Caspase 3 activation, G2/M phase arrest[2] |
| Jeko-1 | Mantle Cell Lymphoma | 0.5 µM | 48 - 72 hours | Inhibition of cell proliferation, DNA fragmentation[1] |
| Panc-1 | Pancreatic Cancer | 3 µM | 24 - 72 hours | Inhibition of cell proliferation, DNA fragmentation[1] |
| BALL-1 | Human B Lymphoma | Not specified | Not specified | Apoptosis in cells with cyclin D1 accumulation[1] |
Issue 2: Difficulty in Translating In Vitro Doses to In Vivo Studies
Question: I have established an effective in vitro concentration of 3EZ,20Ac-ingenol. How do I determine the starting dosage for my in vivo animal studies?
Answer:
Directly translating in vitro concentrations to in vivo doses is challenging due to the lack of published in vivo studies specifically for 3EZ,20Ac-ingenol. However, you can follow a systematic approach to estimate a starting dose:
-
Literature Review for Analogs: While data for 3EZ,20Ac-ingenol is scarce, review in vivo studies of other ingenol (B1671944) esters like ingenol mebutate or ingenol 3,20-dibenzoate to understand typical dosage ranges, administration routes, and potential toxicities. Note that these are different compounds, and their pharmacokinetic and pharmacodynamic profiles will vary.
-
Interspecies Dose Scaling: Use allometric scaling to estimate a starting dose from in vitro data or from in vivo data of related compounds. This method uses the body surface area of the animal to calculate the human equivalent dose (HED) and vice versa.
-
Pilot Dose-Ranging Study: Conduct a pilot study in a small group of animals with a wide range of doses to determine the maximum tolerated dose (MTD) and to observe for any signs of toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: If resources permit, conduct PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 3EZ,20Ac-ingenol. This will provide valuable data for optimizing the dosing regimen.
It is critical to acknowledge that without specific in vivo data for 3EZ,20Ac-ingenol, these are general guidelines. A cautious and methodical approach is essential to ensure animal welfare and the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 3EZ,20Ac-ingenol?
A1: 3EZ,20Ac-ingenol functions as a dual catalytic inhibitor of topoisomerase I and topoisomerase II.[2][3] It interferes with the DNA ligation step of the topoisomerase reaction, leading to the accumulation of DNA double-strand breaks.[2] This DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and induces apoptosis.[2] Additionally, it has been shown to downregulate the phosphorylation of Akt, a key component of the pro-survival PI3K/Akt signaling pathway.[2]
Q2: What are the known signaling pathways affected by 3EZ,20Ac-ingenol?
A2: The primary signaling pathway modulated by 3EZ,20Ac-ingenol is the PI3K/Akt pathway, where it leads to the downregulation of phosphorylated Akt (p-Akt).[2] By inhibiting this pathway, the compound promotes apoptosis. The DNA damage induced by topoisomerase inhibition also activates DNA damage response (DDR) pathways.
Q3: Are there any known in vivo studies or recommended dosage for 3EZ,20Ac-ingenol?
A3: As of the current literature, there is a lack of published in vivo studies specifically investigating 3EZ,20Ac-ingenol. Therefore, a recommended in vivo dosage has not been established. Researchers should conduct initial dose-finding and toxicity studies to determine a safe and effective dose for their specific animal model and tumor type.
Q4: What are the potential side effects or toxicities to monitor in animal studies?
A4: While specific toxicity data for 3EZ,20Ac-ingenol is unavailable, compounds from the Euphorbia genus are known to have potential toxic effects. In any in vivo study, it is crucial to monitor for general signs of toxicity, including:
-
Weight loss
-
Changes in behavior (lethargy, reduced activity)
-
Ruffled fur
-
Gastrointestinal issues (diarrhea, loss of appetite)
-
Local irritation at the injection site (if applicable)
Regular monitoring of blood parameters and organ function is also recommended, especially during initial dose-escalation studies.
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on the effects of 3EZ,20Ac-ingenol on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of 3EZ,20Ac-ingenol (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Compound Activity or Potency | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at -20°C or below for long-term storage and protected from light. For short-term storage, 0°C is acceptable. Prepare solutions fresh and use them promptly. |
| Hydrolysis of ester linkages in solution. | Prepare solutions in an appropriate solvent such as DMSO. Avoid aqueous solutions, especially those with a neutral or alkaline pH, for prolonged periods. If aqueous buffers are necessary, use them at an acidic pH and for the shortest time possible. | |
| Appearance of Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS) | Hydrolytic degradation. | Expect to see peaks corresponding to the hydrolysis of the ester groups at the C-3 and C-20 positions. This would result in the formation of ingenol-3-(2'E,4'Z-decadienoate), 20-acetylingenol, and fully hydrolyzed ingenol (B1671944). |
| Oxidation of the decadienoyl side chain. | The conjugated diene system in the decadienoyl chain is susceptible to oxidation. This can be minimized by using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen). | |
| Isomerization of the decadienoyl side chain. | Exposure to light or heat can cause isomerization of the double bonds in the decadienoyl chain, leading to the formation of stereoisomers. Protect the compound and its solutions from light. | |
| Poor Solubility in Aqueous Buffers | The compound has low water solubility. | The compound is reported to be soluble in DMSO. For experiments requiring aqueous buffers, prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. Be mindful of the final DMSO concentration in your experiment. To improve solubility, gentle warming to 37°C and sonication can be attempted. |
| Inconsistent Experimental Results | Variability in compound stability between experiments. | Standardize solution preparation procedures. Always prepare fresh solutions before each experiment and minimize the time the compound is in solution, especially in aqueous media. |
Frequently Asked Questions (FAQs)
1. How should I store 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
For long-term stability, it is recommended to store the compound at -20°C or below, desiccated and protected from light.[1] For short-term use, storage at 0°C is acceptable.[1]
2. What is the best solvent for dissolving this compound?
The compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone. It has very low aqueous solubility.
3. How stable is the compound in solution?
The stability of the compound in solution is dependent on the solvent, pH, temperature, and exposure to light. Diterpene esters, particularly ingenol esters, are susceptible to hydrolysis of the ester linkages, especially in aqueous solutions at neutral or alkaline pH. The polyunsaturated decadienoyl side chain is also prone to oxidation and isomerization upon exposure to air and light. It is highly recommended to prepare solutions fresh for each experiment.
4. What are the likely degradation products of this compound?
The primary degradation pathways are likely hydrolysis, oxidation, and isomerization.
-
Hydrolysis: Cleavage of the ester bonds at the C-3 and C-20 positions, yielding ingenol-3-(2'E,4'Z-decadienoate), 20-acetylingenol, and ingenol.
-
Oxidation: Oxidation of the decadienoyl chain can lead to the formation of various oxidized products.
-
Isomerization: Light or heat can induce isomerization of the 'E' and 'Z' double bonds in the decadienoyl chain.
5. Can I use this compound in cell culture experiments?
Yes, but care must be taken. A common method is to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.5%).
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[2]
Objective: To identify the potential degradation products of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (B52724) or methanol.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1-4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate the parent compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
Start with a suitable gradient, for example, 60% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan, likely around 230-280 nm due to the conjugated system).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak.
Visualizations
References
Technical Support Center: Euphorbia kansui Extract Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorbia kansui extracts. The information is designed to help minimize side effects and ensure safer, more effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects associated with Euphorbia kansui extracts?
A1: The primary side effects of Euphorbia kansui extracts are significant hepatotoxicity and gastrointestinal toxicity.[1][2] Symptoms can include diarrhea, stomachache, dehydration, and in severe cases, respiratory failure.[2][3] The extracts have also been shown to be cytotoxic to normal human liver (L-O2) and gastric epithelial (GES-1) cell lines.[4]
Q2: How can the toxicity of Euphorbia kansui extracts be reduced before experimental use?
A2: A traditional and scientifically validated method is to process the raw Euphorbia kansui root by stir-baking it with vinegar.[1][5][6] This process has been shown to decrease the concentration of toxic ingenane-type diterpenoids and triterpenoids.[1][4] The vinegar processing can hydrolyze the ester bonds of some toxic diterpenoids, converting them into less toxic ingenol (B1671944) compounds.[6]
Q3: Can combining Euphorbia kansui with other herbs mitigate its side effects?
A3: Yes, co-administering Euphorbia kansui with other herbs, a practice known as herbal compatibility, can modulate its effects. For instance, Glycyrrhiza (licorice) is often used with Euphorbia kansui. However, the outcome is highly dependent on the ratio of the two herbs.[7] While traditionally considered one of the "eighteen antagonistic medicaments," specific combinations, such as in the Gansui-Banxia-Tang formula, are used to treat conditions like cancerous ascites.[2][8][9][10] Research suggests that different ratios can lead to either synergistic therapeutic effects or antagonistic effects that may increase toxicity.[7][11]
Q4: What are the known toxic compounds in Euphorbia kansui extracts?
A4: The main toxic components are diterpenoids and triterpenes.[3][12][13] Specifically, ingenane-type diterpenoids and 8-ene-7-one triterpenoids have demonstrated strong cytotoxicity against normal human cell lines.[4] One particularly studied toxic diterpenoid is 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol.[5][6]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Preliminary in vitro Assays
Possible Cause: The concentration of toxic terpenoids in the extract is too high.
Troubleshooting Steps:
-
Process the Raw Material: If using a raw extract, consider processing the Euphorbia kansui root by stir-baking with vinegar prior to extraction. This has been shown to reduce the content of toxic components.[1][5]
-
Fractionate the Extract: Use bioassay-guided fractionation to isolate less toxic sub-fractions. This can help in identifying fractions with therapeutic activity but lower cytotoxicity.[4]
-
Optimize Herbal Combinations: If applicable to your research, investigate co-treatment with Glycyrrhiza extract at various ratios to identify a combination that reduces cytotoxicity while maintaining the desired therapeutic effect.[7]
Issue 2: Unexpected Hepatotoxicity in Animal Models
Possible Cause: The dose of the extract is too high, or the animal model is particularly sensitive to the toxic components.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD).
-
Use Processed Extracts: Switch to an extract prepared from vinegar-processed Euphorbia kansui. Studies have shown this method reduces hepatotoxicity by inhibiting hepatocyte apoptosis.[1]
-
Monitor Liver Enzymes: Routinely monitor serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to quantify liver damage.
-
Histopathological Analysis: Perform histopathological analysis of liver tissues to observe any structural changes indicative of toxicity.
Quantitative Data Summary
Table 1: Effect of Vinegar Processing on the Content of Toxic Terpenoids in Euphorbia kansui
| Compound | Raw E. kansui (GS-1) | Vinegar-Processed E. kansui (GS-2) | Percent Reduction | Reference |
| Five Diterpenes & One Triterpene (Combined) | Not specified | Significantly decreased | Not specified | [1] |
| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | High | Significantly reduced | Not specified | [6] |
Table 2: Cytotoxicity of Terpenoids from Euphorbia kansui on Human Cell Lines (IC₅₀ in μM)
| Compound | L-O2 (Normal Liver) | GES-1 (Normal Gastric) | HCT-116 (Colon Cancer) | MKN-45 (Gastric Cancer) | MCF-7 (Breast Cancer) | Reference |
| Kansuinine A | > 100 | > 100 | - | - | - | [4] |
| 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol | 1.83 ± 0.11 | 2.16 ± 0.15 | - | - | - | [4] |
| Kansenone | 8.31 ± 0.53 | 12.87 ± 0.91 | - | - | - | [4] |
| Euphane Triterpene 1 | 56.98 ± 1.74 | 40.99 ± 0.85 | 20.84 ± 1.28 | 10.18 ± 1.36 | 10.82 ± 1.18 | [14] |
| Tirucallane Triterpene 2 | 49.89 ± 2.12 | 40.27 ± 1.28 | 33.97 ± 2.15 | 14.95 ± 1.82 | 16.89 ± 2.03 | [14] |
Experimental Protocols
Protocol 1: Vinegar-Processing of Euphorbia kansui Root
This protocol is based on traditional processing methods aimed at reducing toxicity.
Materials:
-
Dried roots of Euphorbia kansui
-
Rice vinegar
-
A wok or similar stir-frying vessel
-
A heat source capable of reaching 260°C
Procedure:
-
Clean the dried roots of Euphorbia kansui to remove any impurities.
-
For every 100 g of dried root, add 30 g of rice vinegar and allow the roots to immerse.
-
Heat the wok to 260°C.
-
Add the vinegar-soaked roots to the hot wok.
-
Stir-fry the roots continuously until slight scorched spots appear on their surface.
-
Remove the processed roots from the wok and allow them to cool completely.
-
Once cooled, the processed roots can be crushed into a powder for extraction.[6]
Protocol 2: Evaluation of Hepatotoxicity in Zebrafish Larvae
This protocol provides a method for assessing the hepatotoxicity of Euphorbia kansui extracts in vivo.
Materials:
-
Euphorbia kansui extract
-
Wild-type zebrafish embryos
-
E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)
-
Acridine orange (AO) stain
-
PCR and Western blot reagents
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Raise wild-type zebrafish embryos in E3 medium.
-
At 4 days post-fertilization (dpf), expose the larvae to a sub-lethal concentration of the Euphorbia kansui extract.
-
After the exposure period, evaluate liver ultrastructure and function.
-
Use AO staining to identify apoptotic liver cells.
-
Conduct PCR and Western blot analyses to assess the expression of genes and proteins associated with apoptosis.
-
Perform metabolomic profiling of the larvae using GC-MS to identify alterations in metabolic pathways.[15][16]
Visualizations
References
- 1. Processing of kansui roots stir-baked with vinegar reduces kansui-induced hepatocyte cytotoxicity by decreasing the contents of toxic terpenoids and regulating the cell apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing the Effects of the Herbal Pair of Euphorbia kansui and Glycyrrhiza on Hepatocellular Carcinoma Ascites with Integrating Network Target Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity Reduction of Euphorbia kansui Stir-Fried with Vinegar Based on Conversion of 3- O-(2' E,4' Z-Decadi-enoyl)-20- O-acetylingenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Euphorbia kansui extract - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Revealing the Effects of the Herbal Pair of Euphorbia kansui and Glycyrrhiza on Hepatocellular Carcinoma Ascites with Integrating Network Target Analysis and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Herb-Herb Combination for Therapeutic Enhancement and Advancement: Theory, Practice and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the contraindication of Chinese herbal medicine compatibility? [en.cnys.com]
- 11. Revealing the Effects of the Herbal Pair of Euphorbia kansui and Glycyrrhiza on Hepatocellular Carcinoma Ascites with Integrating Network Target Analysis and Experimental Validation [ijbs.com]
- 12. mdpi.com [mdpi.com]
- 13. scilit.com [scilit.com]
- 14. Chemical Constituents from Euphorbia kansui - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepatotoxicity evaluation of Euphorbia kansui on zebrafish larvae in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol during its isolation from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for isolating 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A1: The primary natural source for this compound is the dried roots of Euphorbia kansui[1]. Related ingenol (B1671944) esters can also be isolated from the sap of Euphorbia peplus.
Q2: What is the general strategy for isolating this compound?
A2: The general strategy involves a multi-step process that begins with solvent extraction of the plant material, followed by one or more chromatographic purification steps. A common approach includes initial extraction with a moderately polar solvent like ethanol (B145695) or dichloromethane (B109758), followed by silica (B1680970) gel column chromatography and further purification using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC)[1].
Q3: Why is the isolation of this specific compound challenging?
A3: The isolation is challenging due to several factors:
-
Low Concentration: The target compound is often present in low concentrations within the plant material.
-
Structural Similarity to Isomers: The presence of structurally similar isomers, such as 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, makes separation difficult[1].
-
Compound Stability: Ingenol esters can be sensitive to heat and pH changes, potentially leading to degradation during the extraction and purification process.
Q4: What is the primary mechanism of action for ingenol esters like 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol?
A4: Ingenol esters are known activators of Protein Kinase C (PKC). This activation triggers downstream signaling cascades, such as the MEK/ERK pathway, which can lead to apoptosis and an inflammatory response in target cells.
Troubleshooting Guide
This guide addresses common issues encountered during the isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inappropriate Solvent Choice: The solvent may not be optimal for extracting the target compound. | Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), dichloromethane, methanol, ethanol). A mixture of solvents can also be effective. |
| Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet) may not be efficient. | Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency. Ensure sufficient extraction time and an appropriate solvent-to-solid ratio. | |
| Poor Quality Plant Material: The concentration of the target compound can vary depending on the plant's age, growing conditions, and storage. | Use freshly harvested or properly dried and stored plant material. If possible, analyze a small sample to confirm the presence of the target compound before large-scale extraction. | |
| Low Yield of Purified Compound | Compound Degradation: The compound may be degrading during processing due to heat or pH extremes. | Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure at a low temperature. Maintain a neutral pH during extraction and purification unless the compound's stability at different pH values is known. |
| Suboptimal Chromatographic Conditions: The chosen stationary and mobile phases in column chromatography or HPLC may not be providing adequate separation. | Systematically optimize the chromatographic method. For silica gel chromatography, experiment with different solvent gradients. For HPLC, screen different columns (e.g., C18, Phenyl) and mobile phase compositions. | |
| Co-elution with Isomers: Structurally similar isomers can be difficult to separate, leading to impure fractions and lower yields of the desired compound. | Employ high-resolution chromatographic techniques like preparative HPLC or HSCCC. For HPLC, using a longer column, smaller particle size packing, or a different stationary phase chemistry can improve resolution. HSCCC is particularly effective for separating closely related compounds. | |
| Poor Separation of Isomers in HPLC | Inadequate Resolution: The HPLC method lacks the selectivity to separate the target compound from its isomers. | * Optimize the Mobile Phase: Adjust the solvent composition and gradient profile. Sometimes, a small change in the percentage of one solvent can significantly impact resolution. * Change the Stationary Phase: If a standard C18 column is not providing sufficient separation, try a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for isomers. * Adjust the Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase. * Increase Column Length: A longer column provides more theoretical plates, which can enhance separation. |
| Compound Instability in Solution | Hydrolysis of Ester Groups: The ester linkages in the molecule can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. | Use anhydrous solvents whenever possible and minimize the exposure of the compound to aqueous solutions. If aqueous solutions are necessary, work quickly and at a neutral pH. Store purified fractions in a dry, cool, and dark environment. |
Data Presentation
Table 1: Reported Yields of Ingenol Esters from Euphorbia Species
| Plant Source | Extraction Method | Purification Method | Compound(s) | Yield | Reference |
| Euphorbia kansui | Dichloromethane extraction | Silica gel chromatography, HSCCC | 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and its 2'E,4'E isomer | Not specified individually | (Wang et al., 2009) |
| Euphorbia peplus | Ethyl acetate extraction at 120 °C | Not specified | Ingenol mebutate | 43.8 mg/kg | (Bafort et al., 2022) |
| Euphorbia myrsinites | Methanolic extraction followed by methanolysis | UHPLC-MS/MS | Ingenol | 547 mg/kg of dry weight | (Jerman et al., 2018) |
Experimental Protocols
Detailed Methodology for the Isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from Euphorbia kansui
This protocol is a composite based on methodologies described in the literature.
1. Plant Material Preparation:
-
Obtain dried roots of Euphorbia kansui.
-
Grind the roots into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol (e.g., 1 kg of powder in 10 L of ethanol) at room temperature for 24-48 hours with occasional stirring.
-
Filter the mixture and collect the ethanol extract.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
3. Solvent Partitioning:
-
Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with a non-polar solvent like hexane to remove fats and other non-polar compounds. Discard the hexane layer.
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the ingenol esters. Collect the organic layer.
-
Concentrate the dichloromethane or ethyl acetate fraction under reduced pressure to yield a semi-purified extract.
4. Silica Gel Column Chromatography:
-
Pre-adsorb the semi-purified extract onto a small amount of silica gel.
-
Pack a silica gel column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Load the pre-adsorbed sample onto the top of the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization agent (e.g., vanillin-sulfuric acid reagent and heating).
-
Combine fractions containing the target compound based on the TLC profile.
5. High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) Purification:
-
For HPLC:
-
Further purify the combined fractions using preparative reversed-phase HPLC (e.g., on a C18 column).
-
Use a mobile phase gradient of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector (e.g., at 230 nm).
-
Collect the peak corresponding to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
-
Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
For HSCCC:
-
Dissolve the enriched fraction in a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).
-
Perform HSCCC separation according to the instrument's operating manual.
-
Collect fractions and analyze them by HPLC to identify those containing the pure compound.
-
Combine the pure fractions and evaporate the solvent.
-
Mandatory Visualization
Caption: General experimental workflow for the isolation of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Caption: Simplified Protein Kinase C (PKC) signaling pathway activated by ingenol esters.
References
addressing inconsistencies in 3-O-(2'E ,4'Z-Decadienoyl)-20-O-acetylingenol bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (hereafter referred to as 3-O-EZ-20-Ac-ingenol).
Frequently Asked Questions (FAQs)
Q1: What is 3-O-EZ-20-Ac-ingenol and what is its primary mechanism of action?
A1: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid compound isolated from the plant Euphorbia kansui.[1] It is an ingenol (B1671944) ester known for its cytotoxic properties against various cell lines. Its primary mechanism of action involves the activation of Protein Kinase C (PKC), which can trigger downstream signaling cascades leading to apoptosis (programmed cell death) via the mitochondrial pathway.[2][3]
Q2: How should I store and handle 3-O-EZ-20-Ac-ingenol to ensure its stability?
A2: As an ester, 3-O-EZ-20-Ac-ingenol is susceptible to hydrolysis, which can alter its bioactivity. Stock solutions should be prepared in high-purity, anhydrous DMSO and stored in tightly sealed vials at -20°C or -80°C.[4] Minimize freeze-thaw cycles.[4] The presence of water can accelerate the degradation of compounds in DMSO, so it is crucial to use a dry solvent.[5] For experiments, it is advisable to use freshly prepared dilutions from the stock solution.
Q3: What are the expected biological effects of this compound in cell-based assays?
A3: In cell-based assays, 3-O-EZ-20-Ac-ingenol is expected to induce a dose-dependent reduction in cell viability.[1] Mechanistically, it can cause cell cycle arrest (e.g., at the G2/M phase) and induce apoptosis.[3] This can be observed through morphological changes, DNA fragmentation, and the activation of caspases.[2][3]
Q4: Is there a difference in activity between 3-O-EZ-20-Ac-ingenol and its parent compound, ingenol?
A4: Yes. The ester side chains on the ingenol core are critical for its high potency as a PKC activator.[6] Hydrolysis of these ester groups, which can occur during processing or improper storage, results in the formation of ingenol. While ingenol itself can bind to and activate PKC, it does so with significantly lower potency.[7] This conversion is a known method to reduce the toxicity of Euphorbia kansui extracts. Therefore, inconsistencies in bioactivity may be due to the degradation of 3-O-EZ-20-Ac-ingenol to the less potent ingenol.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity (IC50) Values
Question: I am observing inconsistent IC50 values for 3-O-EZ-20-Ac-ingenol in my cytotoxicity assays (e.g., MTT, XTT). What could be the cause?
Answer: High variability in IC50 values is a common issue when working with natural products. Here are several potential causes and solutions:
-
Compound Instability:
-
Cause: The ester linkages of 3-O-EZ-20-Ac-ingenol can hydrolyze, especially in the presence of water, leading to a less active compound.[7]
-
Solution: Prepare stock solutions in anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles and store at -80°C. Prepare fresh dilutions in culture medium for each experiment.
-
-
Solubility Issues:
-
Cause: As a lipophilic molecule, 3-O-EZ-20-Ac-ingenol may precipitate in aqueous culture media, leading to an inaccurate effective concentration.
-
Solution: Ensure the final concentration of DMSO in the culture medium is kept low (typically <0.5%) but sufficient to maintain solubility. Visually inspect wells under a microscope for any signs of precipitation. A gentle vortex or sonication of the stock solution before dilution may also help.
-
-
Assay Interference:
-
Cause: Some natural products can interfere with colorimetric assays. They might directly reduce the tetrazolium salt (like MTT) or have their own color that overlaps with the formazan (B1609692) product's absorbance spectrum.
-
Solution: Run a control plate with the compound in cell-free medium to check for direct reduction of the assay reagent or color interference. If interference is observed, subtract the background absorbance from these wells or consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[8]
-
-
Cell Culture Conditions:
-
Cause: Cell density, passage number, and metabolic state can significantly impact assay results.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase. Use cells within a consistent and low passage number range, as sensitivity to compounds can change over time in culture.
-
Issue 2: Lack of Expected Apoptotic Effects
Question: I am not observing significant apoptosis (e.g., via Annexin V staining or Western blot for cleaved caspases) even at concentrations that reduce cell viability. Why might this be?
Answer: A reduction in cell viability is not always due to apoptosis. Consider the following possibilities:
-
Alternative Cell Death/Arrest Mechanisms:
-
Cause: The compound might be causing cell cycle arrest or another form of cell death like necrosis or autophagy, rather than apoptosis, in your specific cell model.
-
Solution: Perform a cell cycle analysis using flow cytometry to check for cell cycle arrest.[3] Use markers for other cell death pathways, such as LDH release for necrosis.
-
-
Suboptimal Timing:
-
Cause: Apoptosis is a dynamic process. The peak of apoptotic events might occur at a different time point than your measurement.
-
Solution: Conduct a time-course experiment, measuring apoptotic markers at several time points (e.g., 12, 24, 48, and 72 hours) after treatment to identify the optimal window for detection.[2]
-
-
Compound Degradation:
-
Cause: As mentioned previously, if the compound has degraded to the less potent ingenol, it may not be present at a high enough effective concentration to strongly induce apoptosis.
-
Solution: Verify the integrity of your compound stock. If possible, use HPLC to check the purity. Always use freshly prepared dilutions.
-
-
Cell Line Resistance:
-
Cause: The cell line you are using may be resistant to apoptosis induced by PKC activators.
-
Solution: Ensure your cell line is an appropriate model. Some cancer cells have mutations in apoptotic pathways (e.g., p53 mutations) that can confer resistance.[9] Consider using a positive control known to induce apoptosis in your cell line to validate the assay.
-
Quantitative Data Summary
| Compound | Cell Line | Assay Type | Duration | IC50 Value | Reference |
| 3-O-EZ-20-Ac-ingenol | L-O2 (Human normal liver) | Cytotoxicity | Not Specified | > 20 µg/mL | [1] |
| 3-O-EZ-20-Ac-ingenol | GES-1 (Human normal gastric) | Cytotoxicity | Not Specified | > 20 µg/mL | [1] |
| 3-O-EZ-20-Ac-ingenol | IEC-6 (Rat intestinal epithelial) | MTT | Not Specified | 5.74 µg/mL | [3] |
| 3-O-EZ-20-Ac-ingenol | Jeko-1 (Mantle cell lymphoma) | MTT | 48 h | ~0.5 µM | [2] |
| 3-O-EZ-20-Ac-ingenol | Panc-1 (Pancreatic cancer) | MTT | 48 h | ~3.0 µM | [2] |
| 3-O-EZ-20-Ac-ingenol | LPS-induced RAW 264.7 cells | NO Production Inhibition | Not Specified | 0.30 µM | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used for evaluating the cytotoxicity of 3-O-EZ-20-Ac-ingenol.[2]
-
Cell Seeding: Seed cells (e.g., Jeko-1 at 2x10⁴ cells/well or Panc-1 at 3x10³ cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment (for adherent cells).
-
Compound Preparation: Prepare a stock solution of 3-O-EZ-20-Ac-ingenol in anhydrous DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).
-
Cell Treatment: Remove the old medium and add 100 µL of the diluted compound or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Incubate the plate overnight in a humidified atmosphere to ensure complete dissolution of formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.
-
Data Analysis: Correct for background absorbance and calculate cell viability as a percentage of the untreated control.
Protocol 2: Detection of Apoptosis by Western Blot
This protocol outlines the detection of key apoptosis-related proteins following treatment with 3-O-EZ-20-Ac-ingenol.[2]
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with the desired concentrations of 3-O-EZ-20-Ac-ingenol (e.g., 0.5 µM for Jeko-1, 3.0 µM for Panc-1) for various time points (e.g., 12, 24, 48 hours).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The Protein Kinase C Agonist PEP005 (Ingenol 3-Angelate) in the Treatment of Human Cancer: A Balance between Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Specific binding to protein kinase C by ingenol and its induction of biological responses. | Semantic Scholar [semanticscholar.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Phorbol ester activation of a proteolytic cascade capable of activating latent transforming growth factor-betaL a process initiated by the exocytosis of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-O-Ethyl-L-ascorbic Acid (3-O-EZ)
Welcome to the technical support center for 3-O-Ethyl-L-ascorbic Acid (3-O-EZ), a stable derivative of Vitamin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot common issues to ensure reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-Ethyl-L-ascorbic Acid (3-O-EZ) and what are its primary applications in research?
A1: 3-O-Ethyl-L-ascorbic Acid is a stable, etherified derivative of L-ascorbic acid (Vitamin C). Its chemical structure, with an ethyl group at the third carbon position, enhances its stability and allows for better skin penetration compared to pure ascorbic acid.[1][2][3] In research, it is primarily investigated for its skin-whitening, anti-aging, and antioxidant properties.[4] Key research applications include studies on melanogenesis inhibition, collagen synthesis, and cellular protection against oxidative stress.
Q2: What is the mechanism of action for 3-O-EZ's skin-whitening effects?
A2: 3-O-EZ inhibits the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[5][6] By reducing tyrosinase activity, it decreases the production of melanin, leading to a skin-lightening effect.[5] It has been shown to reduce the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2) at the protein level.[5]
Q3: How does 3-O-EZ promote collagen synthesis?
A3: 3-O-EZ has been demonstrated to significantly increase the production of collagen in human dermal fibroblasts.[5][7] This anti-aging effect helps to improve skin elasticity and reduce the appearance of fine lines and wrinkles.
Q4: Is 3-O-EZ stable in experimental solutions?
A4: 3-O-EZ is significantly more stable than L-ascorbic acid, which is prone to oxidation.[1][2] However, its stability can be influenced by factors such as pH and temperature. Optimal stability has been reported at a pH of around 5.46 and a temperature of approximately 36.3°C.[8][9]
Troubleshooting Guide
Q5: I am observing low or inconsistent tyrosinase inhibition in my in vitro assay. What could be the cause?
A5: Several factors could contribute to this issue:
-
Incorrect pH: Ensure the pH of your reaction buffer is optimal for both the enzyme and 3-O-EZ activity.
-
Substrate Concentration: Verify the concentration of the tyrosinase substrate (e.g., L-DOPA).
-
Enzyme Activity: Check the activity of your tyrosinase enzyme stock. It can lose activity over time, even when stored correctly.
-
Solvent Effects: If dissolving 3-O-EZ in a solvent like DMSO, ensure the final concentration of the solvent in the assay does not inhibit the enzyme.[5]
Q6: My cell cultures are showing signs of toxicity after treatment with 3-O-EZ. How can I address this?
A6: While generally considered to have high biocompatibility, high concentrations of any compound can be cytotoxic.
-
Concentration Range: Perform a dose-response experiment to determine the optimal non-toxic concentration range for your specific cell line. An MTT assay can be used to assess cell viability.[7]
-
Solubility: Ensure 3-O-EZ is fully dissolved in the culture medium. Precipitation can lead to concentrated localized effects and cell death.
-
Purity of the Compound: Verify the purity of your 3-O-EZ sample, as impurities could be the source of toxicity.
Q7: I am having difficulty dissolving 3-O-EZ for my experiments. What are the recommended solvents?
A7: 3-O-EZ is soluble in water, glycols, and ethanol.[2] For cell culture experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) as a stock solution and then further diluted in the culture medium.[5] When preparing aqueous solutions, ensure the pH is within a suitable range (e.g., 3.5-6.0) to maintain stability and solubility.[2]
Q8: The results of my skin permeation studies are not consistent. What factors should I check?
A8: In vitro skin permeation studies can be sensitive to several variables:
-
Skin Model: The type and integrity of the skin model used (e.g., porcine ear skin, human epidermis, or reconstructed human epidermis) are critical.[10][11][12] Ensure consistency in skin thickness and handling.
-
Franz Diffusion Cell Setup: Verify that the Franz diffusion cells are properly assembled and that there are no air bubbles between the skin and the receptor medium.[10]
-
Receptor Solution: The composition and pH of the receptor solution should be appropriate to maintain sink conditions. Phosphate-buffered saline (PBS) at pH 7.3 is commonly used.[10][11]
-
Finite Dose Application: Ensure a precise and consistent finite dose is applied to the skin surface for each replicate.[10][11]
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted from studies evaluating the inhibitory effect of 3-O-EZ on mushroom tyrosinase activity.
Materials:
-
3-O-Ethyl-L-ascorbic Acid (3-O-EZ)
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3-O-EZ in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add different concentrations of 3-O-EZ to the wells. Include a control with no inhibitor.
-
Add the tyrosinase substrate solution (L-DOPA) to each well.
-
Initiate the reaction by adding mushroom tyrosinase solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[5]
-
Measure the absorbance at 475 nm using a microplate reader.[5]
-
Calculate the percentage of tyrosinase inhibition for each concentration of 3-O-EZ.
Melanin Content Assay in B16 Melanoma Cells
This protocol describes the measurement of melanin content in B16 melanoma cells treated with 3-O-EZ.
Materials:
-
B16 murine melanoma cells
-
Cell culture medium
-
3-O-Ethyl-L-ascorbic Acid (3-O-EZ)
-
NaOH solution (e.g., 1N NaOH with 10% DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16 melanoma cells in a 6-well or 96-well plate and culture for 24 hours.
-
Treat the cells with various concentrations of 3-O-EZ for a specified period (e.g., 48-72 hours).[5][13]
-
After incubation, wash the cells with PBS and pellet them by centrifugation.
-
Solubilize the cell pellets in the NaOH solution at an elevated temperature (e.g., 80°C for 2 hours) to dissolve the melanin.[14]
-
Centrifuge the lysate to remove cell debris.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance at 405 nm or 470 nm.[5][14]
-
The melanin content can be expressed relative to the cell number or total protein content.
Collagen Synthesis Assay in Human Dermal Fibroblasts
This protocol is designed to assess the effect of 3-O-EZ on collagen production in human dermal fibroblast cultures.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Cell culture medium
-
3-O-Ethyl-L-ascorbic Acid (3-O-EZ)
-
Sirius Red dye solution
-
TGF-β1 (positive control)
-
Spectrophotometer
Procedure:
-
Culture NHDF cells to a suitable confluency.
-
Treat the cells with non-cytotoxic concentrations of 3-O-EZ for 48 hours. Include an untreated control and a positive control (TGF-β1).[5]
-
After incubation, collect the culture medium and the cell layer.
-
Measure the collagen content in both the extracellular matrix and the culture medium using a collagen assay kit or Sirius Red staining.[5]
-
For Sirius Red staining, the absorbance of the colored complex is read at 540 nm.[5]
-
Cell density can be assessed by an MTT assay to normalize the collagen content.[5]
Quantitative Data Summary
| Parameter | Assay | Concentration of 3-O-EZ | Result | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase Assay | Not specified | ~50% inhibition | [5] |
| Tyrosinase Inhibition (IC50) | Tyrosinase Activity Assay | 7.5 g/L | IC50 value | [8][9] |
| Melanin Reduction | B16 Melanoma Cells | 15-20 mg/mL | Effective whitening observed | [5] |
| Collagen Synthesis | Human Dermal Fibroblasts | 1.25 and 2.5 mg/mL | >10-fold increase vs. control | [7] |
| Antioxidant Activity (IC50) | DPPH Radical Scavenging Assay | 0.032 g/L | IC50 value | [8][9] |
| Skin Permeation (24h) | Porcine Skin | 2% w/w in various solvents | 0.6 - 7.5% of applied dose | [11] |
| Skin Permeation (24h) | Human Epidermis vs. LabSkin™ | 2% w/w in ternary solvent | ~58% vs. ~55% of applied dose | [12] |
Signaling Pathways and Workflows
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. blog.bluesun-international.com [blog.bluesun-international.com]
- 3. drwhitneybowebeauty.com [drwhitneybowebeauty.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]
- 6. Study of tyrosinase inhibiting activity of 3-O-ethyl-L-ascorbic acid [m.fmect.com]
- 7. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comparison of the in vitro permeation of 3-O-ethyl-l-ascorbic acid in human skin and in a living skin equivalent (LabSkin™) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]
Validation & Comparative
A Comparative Analysis of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and Ingenol Mebutate: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally related diterpenoids: 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and ingenol (B1671944) mebutate. While both compounds are derived from plants of the Euphorbia genus, the available scientific literature indicates they have been investigated for distinct therapeutic applications, precluding a direct head-to-head efficacy comparison. This document will, therefore, present a comprehensive overview of the efficacy, mechanisms of action, and experimental protocols for each compound in its respective area of research.
Ingenol Mebutate: A Profile in Dermatological Field Therapy
Ingenol mebutate, commercially known as Picato®, is a well-documented treatment for actinic keratosis (AK), a common premalignant skin condition.[1][2] It is extracted from the sap of the Euphorbia peplus plant.[3]
Efficacy in Actinic Keratosis
Clinical trials have demonstrated the efficacy of ingenol mebutate gel for the topical treatment of AK on the face, scalp, trunk, and extremities.[1][2] The treatment regimen is notably short, involving once-daily application for two to three consecutive days.[2][4]
| Treatment Area | Drug Concentration | Application Duration | Complete Clearance Rate (Day 57) | Partial Clearance Rate (Day 57) | Median Lesion Reduction | Reference |
| Face and Scalp | 0.015% | 3 consecutive days | 42.2% | 63.9% (≥75% reduction) | 83% | [1][2] |
| Trunk and Extremities | 0.05% | 2 consecutive days | 34.1% | 49.1% (≥75% reduction) | 75% | [1][2] |
Mechanism of Action
Ingenol mebutate exhibits a dual mechanism of action:
-
Rapid Lesion Necrosis: It acts as a potent activator of Protein Kinase C (PKC), particularly the PKCδ isoform.[3][5] This activation leads to a loss of mitochondrial membrane potential and subsequent cell death, primarily through necrosis of the dysplastic keratinocytes in AK lesions.[3]
-
Neutrophil-Mediated Immune Response: The initial necrosis triggers an inflammatory response, characterized by the infiltration of neutrophils.[3] These neutrophils then engage in antibody-dependent cellular cytotoxicity (ADCC), targeting and eliminating any remaining dysplastic cells.[3]
Experimental Protocols: Phase III Clinical Trials for Actinic Keratosis
-
Study Design: Four randomized, double-blind, vehicle-controlled Phase III clinical trials were conducted.
-
Patient Population: Patients with 4-8 clinically typical, visible, discrete, non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² treatment area on the face, scalp, trunk, or extremities.
-
Treatment Regimen:
-
Face/Scalp: Ingenol mebutate gel (0.015%) or vehicle gel applied once daily for 3 consecutive days.
-
Trunk/Extremities: Ingenol mebutate gel (0.05%) or vehicle gel applied once daily for 2 consecutive days.
-
-
Primary Endpoint: The rate of complete clearance of all AK lesions within the treatment area at day 57.
-
Secondary Endpoint: The rate of partial clearance (≥75% reduction in the number of baseline lesions) at day 57.
-
Assessments: Lesion counts were performed at baseline and at follow-up visits. Local skin reactions were also assessed.
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: An Investigational Compound with Diuretic and Cytotoxic Properties
3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is a diterpenoid isolated from the plant Euphorbia kansui.[6] Preclinical studies have explored its potential in managing fluid retention associated with cancer and its cytotoxic effects on cancer cells. A notable characteristic of this compound is that it can be converted to ingenol through vinegar processing, which has been shown to reduce its toxicity while preserving its therapeutic effects.[7][8][9]
Preclinical Efficacy in a Mouse Model of Malignant Ascites
A study investigating the "water expelling effect" of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol in a mouse model of H22 hepatoma with ascites demonstrated a significant reduction in ascites volume.[9]
| Compound | Dosage (mg/kg) | Outcome | Reference |
| 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol | 110.14, 50.07, 27.54 | Reduced ascites volume, enhanced apoptosis of H22 cells, ameliorated abnormal pro-inflammatory cytokines and RAAS levels. | [9] |
| Ingenol (a metabolite) | - | Also demonstrated a significant effect in treating malignant ascites effusion with lower toxicity compared to the parent compound. | [9] |
Mechanism of Action
The mechanism of action for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol appears to be multifaceted and context-dependent:
-
Regulation of Water Homeostasis: In the context of malignant ascites, the compound has been shown to down-regulate the expression of Aquaporin 2 (AQP2) in the kidney and Aquaporin 8 (AQP8) in the intestine, as well as the Vasopressin type 2 receptor (V2R).[9][10][11] This suggests an interference with water reabsorption pathways.
-
Induction of Apoptosis: In rat intestinal epithelial cells (IEC-6), it has been shown to induce apoptosis via the mitochondrial pathway.[12] This involves the generation of reactive oxygen species (ROS), cytochrome c release, and caspase activation, leading to cell cycle arrest.[12] In certain chemoresistant cancer cell lines, it has been found to induce apoptosis by activating the DNA damage response (DDR) pathway.
Experimental Protocols: H22 Mouse Hepatoma Ascites Model
-
Animal Model: Replication of the H22 mouse hepatoma ascites model.
-
Treatment Groups: Mice were administered 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol at doses of 110.14, 50.07, and 27.54 mg/kg for seven days. A group treated with its metabolite, ingenol, was also included.
-
Endpoints:
-
Measurement of ascites volume.
-
Histopathological observation of liver and gastrointestinal tissues.
-
Assessment of H22 cell apoptosis in the ascites fluid.
-
Measurement of serum liver enzymes, Renin-Angiotensin-Aldosterone System (RAAS) levels, and pro-inflammatory cytokines.
-
-
Mechanism-related Assessments:
-
Western blot analysis of AQP8 protein expression in the intestine.
-
Western blot analysis of AQP2 and V2R protein expression in the kidney.
-
Serum metabolomics analysis.
-
Summary and Conclusion
Ingenol mebutate is a clinically validated and effective short-course topical therapy for actinic keratosis with a well-defined dual mechanism of action involving direct cytotoxicity and immune stimulation. In contrast, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is an investigational compound with demonstrated preclinical efficacy in reducing malignant ascites, likely through the modulation of aquaporin and vasopressin receptor pathways. It also exhibits pro-apoptotic activity in various cell types through distinct signaling cascades.
The disparate therapeutic applications and stages of development for these two compounds make a direct efficacy comparison inappropriate. Ingenol mebutate's clinical utility in dermatology is established, whereas 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol remains in the preclinical phase of investigation for systemic conditions. Future research may further elucidate the therapeutic potential of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and its metabolites, but based on current evidence, their roles in medicine are distinct.
References
- 1. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New England Journal of Medicine Article Reviews the Benefits of Ingenol Mebutate in Field Treatment of Actinic Keratoses [prnewswire.com]
- 3. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Deciphering the toxicity-effect relationship and action patterns of traditional Chinese medicines from a smart data perspective: a comprehensive review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The water expelling effect evaluation of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and ingenol on H22 mouse hepatoma ascites model and their content differences analysis in Euphorbia kansui before and after stir-fried with vinegar by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of aquaporin-2 using traditional Chinese medicine in water balance disorders: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of aquaporin-2 using traditional Chinese medicine in water balance disorders: a literature review [frontiersin.org]
- 12. 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol induces apoptosis in intestinal epithelial cells of rats via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Ingenol Esters
Ingenol (B1671944) esters, a class of diterpenoids derived from the sap of Euphorbia species, have garnered significant attention in cancer research for their potent cytotoxic and pro-inflammatory activities. This guide provides a comparative overview of the cytotoxic effects of various ingenol esters, with a focus on experimental data and the underlying molecular mechanisms. The information is intended for researchers, scientists, and professionals in drug development.
Comparative Cytotoxicity Data
The cytotoxic efficacy of different ingenol esters varies depending on their chemical structure and the cancer cell line being tested. The following table summarizes the available quantitative data from comparative studies.
| Ingenol Ester | Cell Line(s) | Cytotoxicity Metric (IC50) | Reference(s) |
| Ingenol-3-angelate (Ingenol Mebutate) | Keratinocytes | 0.84 µM | [1][2] |
| 17-acetoxyingenol 3-angelate 20-acetate | Keratinocytes | 0.39 µM | [1][2] |
| 17-acetoxyingenol 3-angelate 5,20-diacetate | Keratinocytes | 0.32 µM | [1][2] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Leukemia) | More potent than I.M. | [3][4] |
| Ingenol Disoxate | Various | Increased potency vs I.M. | [5] |
| Ingenol-3-trans-cinnamate (IngA) | Various Cancer Lines | Dose-dependent cytotoxicity | [6] |
| Ingenol-3-hexanoate (IngB) | Various Cancer Lines | Dose-dependent cytotoxicity | [6] |
| Ingenol-3-dodecanoate (IngC) | Various Cancer Lines | Higher efficacy than I.M. | [6] |
| Ingenol-20-benzoate | T47D, MDA-MB-231 (Breast) | Relevant growth inhibition | [7][8] |
I.M. stands for Ingenol Mebutate. "More potent" or "Higher efficacy" indicates that the compound showed greater cytotoxicity than the comparator, though specific IC50 values were not always provided in the text.
Experimental Protocols
The evaluation of the cytotoxic properties of ingenol esters typically involves a series of in vitro assays. Below are the generalized methodologies employed in the cited research.
Cell Lines and Culture
A variety of human cancer cell lines have been utilized to assess the cytotoxicity of ingenol esters, including:
-
Keratinocytes (HPV-Ker cell line): Used to model skin-related cancers.[1][2]
-
A large panel of 70 human cancer cell lines: Representing a wide array of solid tumors.[6]
-
T47D and MDA-MB-231: Breast cancer cell lines representing different hormone-sensitiveness.[7][8]
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The most common methods to quantify the cytotoxic effects of ingenol esters are metabolic viability assays:
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells. The resulting formazan (B1609692) product is solubilized, and its absorbance is measured to determine the percentage of viable cells relative to an untreated control.[3]
-
MTS Assay: Similar to the MTT assay, this method uses 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS). The formazan product is soluble in the cell culture medium, simplifying the procedure. This assay was used to assess the antineoplastic effects of semi-synthetic ingenol compounds on a large panel of cancer cell lines.[6]
In these experiments, cells are typically seeded in 96-well plates and treated with various concentrations of the ingenol esters for a specified period (e.g., 72 hours).[3] The concentration that inhibits cell growth by 50% (IC50) is then calculated.
Signaling Pathways in Ingenol Ester-Induced Cytotoxicity
Ingenol esters exert their cytotoxic effects through the modulation of several key signaling pathways. A primary mechanism of action is the activation of Protein Kinase C (PKC), which leads to a cascade of downstream events culminating in cell death.
Caption: Workflow for assessing ingenol ester cytotoxicity.
The activation of specific PKC isoforms, particularly PKCδ, is a critical event.[3][4] This leads to the activation of the extracellular signal-regulated kinase (ERK) pathway and the inactivation of the pro-survival protein kinase B (AKT) pathway.[3][4] Furthermore, some ingenol derivatives have been shown to inhibit the JAK/STAT3 pathway.[3][4] This multi-pronged attack on cancer cell signaling disrupts proliferation, induces cell cycle arrest (typically at the G2/M phase), and ultimately triggers apoptosis and necrosis.[3][4]
Caption: Ingenol ester-modulated signaling pathways.
Structure-Activity Relationship Insights
The cytotoxic potency of ingenol esters is closely linked to their chemical structure. Key observations include:
-
Esterification at C-3 and C-20: Modifications at these positions significantly influence bioactivity. For instance, the acetylation of the hydroxyl group at the C-20 position of ingenol mebutate to form 3-O-angeloyl-20-O-acetyl ingenol (AAI) increases its stability and hydrophobicity, leading to enhanced cytotoxicity.[3] This is attributed to improved cell membrane penetration and resistance to acyl migration.[3]
-
The Nature of the Ester Group: The type of ester at the C-3 position is crucial. A study comparing semi-synthetic ingenol derivatives found that ingenol-3-dodecanoate (IngC), with a longer fatty acid chain, displayed the best activity across a wide range of tumor cell lines.[6]
-
Modifications at Other Positions: The presence of an acetoxy group at C-17, as seen in 17-acetoxyingenol 3-angelate 20-acetate and 17-acetoxyingenol 3 angelate 5,20-diacetate, resulted in stronger cytotoxic activity on keratinocytes compared to ingenol mebutate.[1] The presence of the angeloyl group at the C-3 position appears to be essential for cytotoxic activity.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.uniupo.it [research.uniupo.it]
A Comparative Guide to Ingenol Mebutate for the Treatment of Malignant Ascites
An Objective Analysis of a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant ascites, the accumulation of fluid in the peritoneal cavity containing cancer cells, is a common and debilitating complication of many advanced cancers, including ovarian, colorectal, and pancreatic cancer. It is associated with a poor prognosis and significantly impacts the quality of life. Current treatment options are often palliative and include paracentesis, diuretics, and intraperitoneal chemotherapy, highlighting the urgent need for novel therapeutic strategies. This guide provides a comprehensive overview of ingenol (B1671944) mebutate, a potent protein kinase C (PKC) activator, as a potential therapeutic agent for malignant ascites. While the initial scope of this guide included a comparison with a compound referred to as "3-O-EZ," an extensive search of scientific literature and chemical databases did not yield a specific therapeutic agent under this designation relevant to the treatment of malignant ascites. Therefore, this document will focus on the experimental data and therapeutic potential of ingenol mebutate.
Ingenol Mebutate: A Profile
Ingenol mebutate is a diterpene ester isolated from the sap of the plant Euphorbia peplus. It is a well-documented activator of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and apoptosis. The therapeutic potential of ingenol mebutate in oncology is attributed to its dual mechanism of action: direct induction of cancer cell death and stimulation of an inflammatory immune response.[1]
Mechanism of Action
Ingenol mebutate exerts its anti-cancer effects through a two-pronged approach:
-
Direct Cytotoxicity: Ingenol mebutate activates PKC isoforms, leading to a cascade of intracellular events that result in mitochondrial dysfunction and ultimately, rapid necrotic cell death of cancer cells.[1] This direct killing of tumor cells is a primary mechanism of its action.
-
Immunomodulation: The necrosis induced by ingenol mebutate releases tumor antigens and pro-inflammatory cytokines, which in turn attract and activate immune cells, such as neutrophils.[2] This localized inflammatory response can lead to a broader anti-tumor immune response, potentially targeting residual cancer cells.
Preclinical Data on Cancer Cell Lines Relevant to Malignant Ascites
While clinical data on the direct use of ingenol mebutate for malignant ascites is not yet available, preclinical studies have demonstrated its efficacy against cancer cell lines that are frequently associated with this condition.
| Cell Line Type | Cancer Type | Key Findings | Reference |
| Pancreatic Cancer Cells (Panc-1) | Pancreatic Cancer | Ingenol mebutate demonstrated a potent cytostatic effect, with an IC50 value of 43.1 ± 16.8 nM after 72 hours of exposure. Its efficacy was comparable to or greater than that of clinically used chemotherapeutic agents. The mechanism was found to involve the stimulator of interferon genes (STING) pathway. | [3][4] |
| Colorectal Cancer Cells | Colorectal Cancer | Preclinical studies have shown the efficacy of ingenol mebutate against colorectal cancer cells. | [1] |
| Epithelial Cancer Cells | Various Epithelial Cancers | Studies have demonstrated that ingenol mebutate induces a more potent pro-inflammatory response (e.g., CXCL8 and CCL2 induction) in epithelial tumor cells compared to non-neoplastic keratinocytes, suggesting a degree of tumor cell selectivity. | [5][6] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of ingenol mebutate.
-
Incubation: The plates are incubated for a set period, typically 24 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a further incubation period, the medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Analysis of Pro-inflammatory Chemokine Induction (ELISA)
This protocol is used to quantify the release of pro-inflammatory cytokines from cancer cells after treatment with ingenol mebutate.
Methodology:
-
Cell Treatment: Cancer cell lines are treated with ingenol mebutate or a vehicle control for a specified time.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA Procedure: An Enzyme-Linked Immunosorbent Assay (ELISA) is performed on the supernatant to measure the concentration of specific chemokines, such as CXCL8 and CCL2. This involves the use of capture and detection antibodies specific to the chemokine of interest.
-
Data Analysis: The concentration of the chemokine in the treated samples is compared to that in the control samples to determine the extent of induction.
Discussion and Future Directions
The preclinical data for ingenol mebutate are promising, demonstrating potent cytotoxic and immunomodulatory effects on cancer cell types relevant to malignant ascites. Its dual mechanism of action suggests it could not only directly eliminate tumor cells within the peritoneal fluid but also stimulate a localized immune response to prevent recurrence.
However, several considerations are crucial for its potential translation to the clinic for this indication:
-
Route of Administration: For malignant ascites, intraperitoneal administration would likely be the most effective route to achieve high local concentrations of the drug while minimizing systemic toxicity.
-
Safety and Tolerability: The pro-inflammatory effects of ingenol mebutate, while beneficial for its anti-tumor activity, could also lead to significant local inflammation and potential side effects within the peritoneal cavity. Careful dose-escalation studies would be required to determine a safe and effective dose.
-
Combination Therapies: Ingenol mebutate's unique mechanism of action makes it an attractive candidate for combination therapies. Its immunomodulatory effects could potentially synergize with immune checkpoint inhibitors or other targeted therapies.
Further preclinical studies using animal models of malignant ascites are warranted to evaluate the in vivo efficacy, safety, and optimal dosing of intraperitoneally administered ingenol mebutate. Such studies would provide the necessary foundation for future clinical trials in patients with this challenging condition.
Ingenol mebutate presents a compelling profile as a potential therapeutic agent for malignant ascites. Its ability to induce rapid tumor cell necrosis and stimulate a local immune response addresses key aspects of the pathophysiology of this disease. While the compound referred to as "3-O-EZ" could not be identified for a direct comparison, the substantial body of evidence for ingenol mebutate's anti-cancer activity provides a strong rationale for its further investigation in the context of malignant ascites. Rigorous preclinical and clinical evaluation will be essential to determine its ultimate role in the management of this serious complication of advanced cancer.
References
- 1. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunothrombotic Mechanisms Induced by Ingenol Mebutate Lead to Rapid Necrosis and Clearance of Anogenital Warts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Euphorbia Diterpenoids: From Bench to Bedside
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia is a treasure trove of structurally diverse and biologically active diterpenoids. These natural products have garnered significant attention in the scientific community for their potential therapeutic applications, ranging from anticancer to antiviral activities. This guide provides a comparative analysis of three prominent classes of Euphorbia diterpenoids: ingenanes (represented by ingenol (B1671944) mebutate), tiglianes (represented by prostratin), and jatrophanes. We delve into their cytotoxic and anti-HIV activities, supported by experimental data, and elucidate their underlying mechanisms of action.
Comparative Biological Activity
The therapeutic potential of Euphorbia diterpenoids is underscored by their potent biological activities. The following tables summarize the in vitro cytotoxic and anti-HIV efficacy of selected compounds.
Table 1: Cytotoxicity of Euphorbia Diterpenoids against Various Cancer Cell Lines
| Diterpenoid Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ingenane | Ingenol Mebutate | Panc-1 (Pancreatic) | 0.0431 ± 0.0168 | [1] |
| Tigliane | Prostratin (B1679730) | MCF-7 (Breast) | ~35 | [2] |
| MDA-MB-231 (Breast) | ~35 | [2] | ||
| BT-20 (Breast) | ~35 | [2] | ||
| AU-565 (Breast) | ~35 | [2] | ||
| Jatrophane | Euphorfischerin A | HeLa (Cervical) | 4.6 | [3] |
| H460 (Lung) | 11.5 | [3] | ||
| Namalwa (Burkitt's Lymphoma) | 16.4 | [3] | ||
| Euphorfischerin B | HeLa (Cervical) | 9.5 | [3] | |
| H460 (Lung) | 17.4 | [3] | ||
| Namalwa (Burkitt's Lymphoma) | 13.3 | [3] | ||
| Jatrophane Diterpene 1 | NCI-H460 (Lung) | 10 - 20 | [4][5] | |
| NCI-H460/R (Lung, Resistant) | 10 - 20 | [4][5] | ||
| U87 (Glioblastoma) | 10 - 20 | [4][5] | ||
| U87-TxR (Glioblastoma, Resistant) | 10 - 20 | [4][5] |
Table 2: Anti-HIV Activity of Prostratin
| Compound | HIV Strain | Cell Line | EC50 (µM) | Reference |
| Prostratin | HIV-1 (IIIB) | MT-4 | 0.28 ± 0.08 | |
| HIV-1 (RF) | CEM | 0.1 - 1.0 | ||
| HIV-2 (ROD) | MT-4 | 0.05 ± 0.01 |
Mechanism of Action: The Central Role of Protein Kinase C
A unifying mechanism of action for many bioactive Euphorbia diterpenoids, including ingenol mebutate and prostratin, is the activation of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.
By binding to the C1 domain of conventional and novel PKC isozymes, these diterpenoids mimic the endogenous ligand, diacylglycerol (DAG). This activation triggers a cascade of downstream signaling events.
Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation by endogenous ligands and Euphorbia diterpenoids.
In the context of cancer, PKC activation can lead to paradoxical outcomes, including both pro- and anti-tumorigenic effects, depending on the specific isozyme, cell type, and cellular context. For ingenol mebutate, its anti-cancer activity is attributed to the induction of primary necrosis in tumor cells and the subsequent inflammatory response that leads to immune-mediated tumor clearance.
In the case of HIV, prostratin's activation of PKC in latently infected cells leads to the transcription of the viral genome, "waking up" the dormant virus and making it susceptible to antiretroviral therapies. This "shock and kill" strategy is a promising avenue for eradicating the latent HIV reservoir.
Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of Euphorbia diterpenoids. Specific details may vary between laboratories and publications.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the diterpenoid and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: General workflow for determining cytotoxicity using the MTT assay.
Anti-HIV Activity: Reverse Transcriptase Assay
The reverse transcriptase (RT) assay is a key method for quantifying HIV replication. It measures the activity of the viral enzyme responsible for transcribing the viral RNA genome into DNA.
Methodology:
-
Cell Infection: Infect susceptible cells (e.g., MT-4 or CEM) with HIV in the presence of varying concentrations of the diterpenoid.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
RT Reaction: In a separate plate, mix the supernatant with a reaction cocktail containing a template-primer (e.g., poly(A)-oligo(dT)) and labeled nucleotides (e.g., ³²P-dTTP or a non-radioactive label).
-
Incubation: Incubate the reaction mixture to allow for the synthesis of labeled DNA by the viral RT.
-
Detection: Capture the newly synthesized labeled DNA on a filter and quantify the signal using a scintillation counter (for radioactive labels) or a colorimetric/fluorometric reader (for non-radioactive labels).
-
Data Analysis: Determine the EC50 value (the concentration of the compound that inhibits 50% of viral replication).
Conclusion and Future Directions
Euphorbia diterpenoids, particularly ingenol mebutate, prostratin, and various jatrophanes, represent a rich source of bioactive molecules with significant therapeutic potential. Their ability to modulate the PKC signaling pathway provides a powerful tool for influencing cell fate, with applications in both oncology and virology.
The comparative analysis presented here highlights the diverse potency of these compounds against different cancer cell lines and HIV. While ingenol mebutate demonstrates potent cytotoxicity at nanomolar concentrations against pancreatic cancer cells, prostratin shows promise in both anti-HIV and anti-cancer applications, albeit at micromolar concentrations for the latter. Jatrophane diterpenoids exhibit a broad range of cytotoxic activities against various cancer cell lines.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these diterpenoids while minimizing off-target effects.
-
Advanced Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds to tumor sites or viral reservoirs.
-
Combination Therapies: To explore synergistic effects with existing chemotherapeutic agents or antiretroviral drugs to improve treatment outcomes and overcome drug resistance.
-
In-depth Mechanistic Studies: To fully elucidate the complex downstream effects of PKC activation by different diterpenoids in various cellular contexts.
The continued exploration of these fascinating natural products holds great promise for the development of novel and effective therapies for some of the most challenging human diseases.
References
- 1. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
This guide provides a comprehensive cross-validation and comparison of two primary analytical methods for the quantitative determination of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for their specific research needs.
Comparative Performance Data
The following table summarizes the key performance parameters of the two analytical methods for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. This data is essential for an objective comparison of the methods' capabilities.
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.9998 |
| Range (µg/mL) | 1.0 - 250 | 0.1 - 100 |
| Accuracy (% Recovery) | 98.2% - 102.3% | 99.1% - 101.5% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 2.5% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 |
| Specificity | Moderate | High |
| Run Time (minutes) | 20 | 8 |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar ingenol (B1671944) derivatives.
Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B). The gradient program is as follows: 0-15 min, 40-90% A; 15-18 min, 90% A; 18-20 min, 40% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-5 min, 30-95% A; 5-7 min, 95% A; 7-8 min, 30% A.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol would be determined and optimized (e.g., using a reference standard).
-
Injection Volume: 2 µL.
-
Sample Preparation: Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.
Methodology and Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures that both methods produce comparable and reliable results.
Caption: Workflow for the cross-validation of two analytical methods.
Unraveling the Divergent Mechanisms of Ingenol Derivatives: A Comparative Guide to Ingenol Mebutate and 3EZ,20Ac-ingenol
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of related compounds is paramount for advancing therapeutic strategies. This guide provides a detailed, evidence-based comparison of two ingenol (B1671944) derivatives, ingenol mebutate and 3EZ,20Ac-ingenol, highlighting their distinct primary cellular targets and signaling pathways. While both compounds are derived from the ingenol scaffold, their effects on cellular processes, particularly Protein Kinase C (PKC) activation, are markedly different.
Ingenol mebutate, a well-characterized PKC agonist, is known for its potent activation of several PKC isoforms, leading to a cascade of downstream signaling events and ultimately inducing cell death. In contrast, available research indicates that 3EZ,20Ac-ingenol primarily functions as a topoisomerase inhibitor, initiating a DNA damage response that culminates in apoptosis through pathways independent of direct PKC activation. This guide will delve into the specifics of their mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Mechanism of Action: A Tale of Two Targets
Ingenol mebutate exerts its biological effects through direct binding to and activation of protein kinase C (PKC).[1] This activation is a key event in its therapeutic efficacy, particularly in the treatment of actinic keratosis. The binding of ingenol mebutate to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG), triggering the activation of the kinase.[2] This leads to a dual mechanism of action: rapid, localized necrosis of treated cells and a subsequent inflammatory response that helps to clear the remaining aberrant cells.[1]
Conversely, 3EZ,20Ac-ingenol has been identified as a catalytic inhibitor of both topoisomerase I and II.[3][4] Its mechanism of action does not involve direct PKC activation. Instead, by inhibiting topoisomerases, it induces DNA double-strand breaks, which in turn activates the DNA damage response (DDR) pathway.[3][5] This leads to the activation of proteins such as ATR and the downregulation of pro-survival signals like phosphorylated Akt (p-Akt), ultimately driving the cell towards apoptosis.[4][5]
Quantitative Analysis: Ingenol Mebutate's Affinity for PKC Isoforms
The affinity of ingenol mebutate (also known as ingenol 3-angelate or I3A) for various PKC isoforms has been quantified through in vitro binding assays. The following table summarizes the binding affinities (Ki values) of ingenol mebutate for different PKC isoforms. Lower Ki values indicate a higher binding affinity.
| PKC Isoform | Binding Affinity (Ki) in nM[6] |
| PKC-α | 0.3 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
Signaling Pathways Visualized
To better illustrate the distinct mechanisms of these two compounds, the following diagrams depict their primary signaling pathways.
Caption: Signaling pathway of Ingenol Mebutate via PKC activation.
Caption: Signaling pathway of 3EZ,20Ac-ingenol via Topoisomerase inhibition.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanisms of action of these compounds.
PKC Binding Assay (for Ingenol Mebutate)
This assay is crucial for determining the binding affinity of compounds to PKC isoforms.
References
- 1. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 2. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3EZ,20Ac-ingenol, a catalytic inhibitor of topoisomerases, downregulates p-Akt and induces DSBs and apoptosis of DT40 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3EZ, 20Ac-ingenol induces cell-specific apoptosis in cyclin D1 over-expression through the activation of ATR and downregulation of p-Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Targets of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and Alternative Protein Kinase C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular targets and performance of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, a diterpenoid ester of the ingenol (B1671944) family, with other well-characterized activators of Protein Kinase C (PKC). While direct quantitative data for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is emerging, its structural similarity to ingenol mebutate allows for informed comparisons with established PKC modulators such as phorbol (B1677699) esters and bryostatin-1 (B1241195).
Introduction to 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and its Putative Molecular Target
3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a natural product found in plants of the Euphorbia genus. Studies have demonstrated its capacity to induce apoptosis in cancer cells through the mitochondrial pathway. Although direct binding studies are limited, its structural resemblance to ingenol mebutate, a potent PKC activator, strongly suggests that 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol also functions as a modulator of PKC isoforms.
Protein Kinase C is a family of serine/threonine kinases that play crucial roles in a variety of cellular signaling pathways, including cell growth, differentiation, apoptosis, and immune responses. PKC activators, by mimicking the endogenous ligand diacylglycerol (DAG), can potently influence these pathways, making them attractive targets for drug development.
Comparative Analysis of PKC Activator Performance
This section compares the activity of ingenol mebutate (as a proxy for 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol) with two other classes of widely studied PKC activators: phorbol esters (represented by Phorbol 12-Myristate 13-Acetate, PMA) and bryostatin-1. The provided data, collated from various studies, highlights the differing potencies and isoform selectivities of these compounds.
Table 1: Comparative Binding Affinities (Ki) of PKC Activators for Various PKC Isoforms
| Compound | PKCα (Ki, nM) | PKCβI (Ki, nM) | PKCβII (Ki, nM) | PKCγ (Ki, nM) | PKCδ (Ki, nM) | PKCε (Ki, nM) |
| Ingenol Mebutate | 0.3 | 0.105 | - | 0.162 | 0.376 | 0.171 |
| Phorbol 12-Myristate 13-Acetate (PMA) | ~1.6 - 18 (range for various isoforms) | - | - | - | - | - |
| Bryostatin-1 | 1.35 | - | 0.42 | - | 0.26 | 0.24 |
Note: A lower Ki value indicates a higher binding affinity. Data for PMA is presented as a range due to variability across studies and isoforms.
Table 2: Comparative Half-Maximal Effective Concentrations (EC50) for PKC Activation
| Compound | Target/Assay | EC50 (nM) | Cell Line/System |
| Ingenol Mebutate | PKCβII Activation | 6 | In vitro |
| Ingenol Mebutate | PKCδ Activation | ~100-fold less potent than on PKCβII | In vitro |
| Phorbol 12-Myristate 13-Acetate (PMA) | Platelet Aggregation (PKC-dependent) | 9.5 | Human Platelets |
| Bryostatin-1 | PKC Activation | Sub-nanomolar to low nanomolar | Various |
Signaling Pathways and Experimental Workflows
The activation of Protein Kinase C by these compounds initiates a cascade of downstream signaling events. A simplified representation of the canonical PKC signaling pathway is depicted below.
The following diagram illustrates a general workflow for comparing the efficacy of different PKC activators.
Experimental Protocols
In Vitro PKC Kinase Activity Assay (ELISA-based)
This assay measures the phosphorylation of a PKC-specific substrate in a microplate format.
Principle: A synthetic peptide substrate for PKC is pre-coated onto the wells of a microplate. The PKC-containing sample (e.g., cell lysate) is added to the wells along with ATP. Active PKC phosphorylates the substrate. A phospho-specific antibody conjugated to a detection enzyme (e.g., horseradish peroxidase, HRP) is then used to quantify the amount of phosphorylated substrate, which is directly proportional to the PKC activity.
Protocol Outline:
-
Prepare Cell Lysates:
-
Culture cells of interest to the desired confluency.
-
Treat cells with varying concentrations of the PKC activators (e.g., 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol, PMA, Bryostatin-1) for a predetermined duration.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Kinase Reaction:
-
Add the cell lysates (containing a standardized amount of protein) to the wells of the PKC substrate-coated microplate.
-
Initiate the kinase reaction by adding an ATP-containing reaction buffer.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the wells to remove the cell lysate and unreacted ATP.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After another incubation and wash step, add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct dose-response curves for each PKC activator.
-
Calculate the EC50 value for each compound, representing the concentration that produces 50% of the maximal PKC activation.
-
Radioactive Kinase Assay
This method provides a direct measure of kinase activity by quantifying the incorporation of radioactive phosphate (B84403) into a substrate.
Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide by the kinase. The phosphorylated substrate is then separated from the remaining [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter.
Protocol Outline:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine a reaction buffer, the PKC substrate peptide, a lipid activator (e.g., phosphatidylserine (B164497) and diacylglycerol), and the cell lysate or purified PKC enzyme.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.
-
Incubate at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Stop Reaction and Separate Substrate:
-
Stop the reaction by adding a quench buffer (e.g., containing EDTA).
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper squares extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Place the washed paper squares into scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific activity of PKC based on the counts per minute (CPM) and the amount of protein used.
-
Compare the activity in samples treated with different PKC activators.
-
Conclusion
While 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol is a promising compound with demonstrated pro-apoptotic activity, its precise molecular interactions are still under investigation. Based on its structural similarity to ingenol mebutate, it is highly likely to be an activator of Protein Kinase C. Comparative analysis with other well-established PKC activators like phorbol esters and bryostatin-1 reveals distinct profiles in terms of potency and isoform selectivity. This guide provides a framework for researchers to objectively evaluate the performance of 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol and other PKC modulators, utilizing standardized experimental protocols to generate comparable and reliable data. The differential effects of these compounds on PKC isoforms underscore the importance of selecting the appropriate activator for specific research or therapeutic goals.
Head-to-Head Comparative Guide: Olaparib vs. Standard Chemotherapy in BRCA-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the PARP inhibitor Olaparib (B1684210) against traditional chemotherapeutic agents, with a focus on Paclitaxel (B517696), in the context of cancers with BRCA1/2 mutations.
Executive Summary
Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, leverages the principle of synthetic lethality in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2] Clinical and preclinical data demonstrate that Olaparib offers a targeted therapeutic approach with significant efficacy, often superior to standard non-platinum chemotherapy in specific patient populations. This guide synthesizes key experimental data, clinical trial outcomes, and mechanistic pathways to provide an objective comparison.
Comparative Efficacy: Preclinical Data
In vitro studies are fundamental to assessing the cytotoxic potential of therapeutic agents. Head-to-head comparisons in ovarian cancer cell lines demonstrate the differential sensitivity to Olaparib and Paclitaxel.
| Agent | Cell Line | IC50 (µM) | Notes |
| Olaparib | A2780 (Ovarian) | 6.00 ± 0.35 | Cell line with wild-type BRCA, but HRR deficiencies can still confer sensitivity. |
| OVCAR-3 (Ovarian) | 12.21 ± 0.10 | This cell line is also considered BRCA-proficient but is often used in ovarian cancer research. | |
| Paclitaxel | A2780 (Ovarian) | 5.54 ± 0.21 | A microtubule-stabilizing agent, effective in a broad range of tumors. |
| OVCAR-3 (Ovarian) | 7.64 ± 0.14 | Shows comparable potency to Olaparib in these specific cell lines. | |
| Table 1: In Vitro Cytotoxicity (IC50) of Olaparib vs. Paclitaxel in Ovarian Cancer Cell Lines. Data represents the mean ± standard error of the mean (SEM).[1] |
Comparative Efficacy: In Vivo and Clinical Data
In Vivo Xenograft Models
Patient-derived xenograft (PDX) models, which retain key characteristics of the original human tumor, are crucial for preclinical in vivo assessment. In a BRCA2-mutated ovarian cancer PDX model, Olaparib monotherapy resulted in significant tumor growth inhibition compared to untreated controls, underscoring its potent antitumor activity in a relevant genetic context.[2] While this study did not include a direct Paclitaxel arm, it provides a strong rationale for Olaparib's efficacy.[2]
Head-to-Head Clinical Trial: The SOLO3 Study
The Phase III SOLO3 trial provides the most direct clinical comparison between Olaparib and non-platinum chemotherapy in patients with germline BRCA-mutated (gBRCAm), platinum-sensitive relapsed ovarian cancer.[3][4]
| Endpoint | Olaparib (n=178) | Physician's Choice Chemotherapy (n=88) | Hazard Ratio (HR) / Odds Ratio (OR) | P-value |
| Objective Response Rate (ORR) | 72.2% | 51.4% | OR: 2.53 | P = 0.002 |
| Median Progression-Free Survival (PFS) | 13.4 months | 9.2 months | HR: 0.62 | P = 0.013 |
| Median Overall Survival (OS) | 34.9 months | 32.9 months | HR: 1.07 | P = 0.71 |
| Table 2: Key Efficacy Endpoints from the Phase III SOLO3 Trial. [Chemotherapy options included pegylated liposomal doxorubicin, paclitaxel, gemcitabine, or topotecan.][3][4][5] |
The results clearly indicate that Olaparib monotherapy significantly improves objective response rates and progression-free survival compared to single-agent non-platinum chemotherapy in this patient population.[3][4] However, this benefit did not translate into a statistically significant improvement in overall survival.[5]
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of Olaparib and Paclitaxel underpin their different therapeutic strategies. Olaparib is a targeted therapy exploiting a specific cellular vulnerability, while Paclitaxel is a cytotoxic agent that disrupts a fundamental process in all dividing cells.
Olaparib: PARP Inhibition and Synthetic Lethality
Olaparib's primary mechanism involves the inhibition of PARP enzymes, which are critical for the repair of DNA single-strand breaks (SSBs). In normal cells, if SSBs persist and are encountered during DNA replication, they can lead to double-strand breaks (DSBs). These DSBs are efficiently repaired by the homologous recombination repair (HRR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In BRCA-mutated cancer cells, the HRR pathway is defective. When Olaparib inhibits PARP, SSBs accumulate and convert to DSBs, which the cancer cells cannot repair. This leads to genomic instability and cell death—a concept known as synthetic lethality .
A crucial aspect of Olaparib's potency is its ability to "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and transcription, contributing significantly to the drug's anti-tumor effect beyond simple catalytic inhibition.[6]
References
- 1. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Data from Tumor Growth Inhibition by Olaparib in BRCA2 Germline-Mutated Patient-Derived Ovarian Cancer Tissue Xenografts - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Ingenol Mebutate for Actinic Keratosis: Evaluating Therapeutic Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ingenol (B1671944) mebutate, a diterpenoid ester, in the context of treating actinic keratosis (AK), a common premalignant skin condition. While data on the specific compound 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is not available in the current literature, this guide will use the well-characterized and clinically approved ingenol mebutate as a representative of the ingenol ester class. The therapeutic performance of ingenol mebutate will be compared with other standard topical treatments for AK, supported by data from clinical trials.
Mechanism of Action: A Dual Approach
Ingenol mebutate exhibits a distinct dual mechanism of action.[1][2] Initially, it induces rapid, localized cell death (necrosis) in the atypical keratinocytes of the AK lesion.[2][3] This is followed by a secondary inflammatory response, characterized by the infiltration of neutrophils, which helps to eliminate any remaining dysplastic cells.[1][3] This two-pronged approach contributes to its efficacy with a short treatment duration.[3] The underlying molecular mechanism is believed to involve the activation of Protein Kinase C (PKC) isoforms, which modulates various cellular signaling pathways leading to cell death and inflammation.[3][4]
Caption: Dual mechanism of ingenol mebutate.
Comparative Efficacy of Topical Treatments for Actinic Keratosis
The therapeutic index of a topical agent like ingenol mebutate is evaluated by balancing its efficacy (lesion clearance) against its local and systemic toxicity. The primary adverse effects of ingenol mebutate are local skin reactions (LSRs), which are expected and transient.[3][5] Systemic absorption is negligible, minimizing the risk of systemic toxicity.[3][4]
The following tables summarize the efficacy and safety data from clinical trials comparing ingenol mebutate with a vehicle placebo and other active treatments for AK.
Table 1: Efficacy of Ingenol Mebutate vs. Vehicle Placebo at Day 57
| Treatment Area | Efficacy Outcome | Ingenol Mebutate | Vehicle Placebo | P-value |
| Face & Scalp (0.015% gel, 3 days) | Complete Clearance Rate | 42.2%[6][7] | 3.7%[6][7] | <0.001[7] |
| Partial Clearance Rate (>75% reduction) | 63.9%[6] | 7.4%[6] | <0.001[6] | |
| Median Lesion Reduction | 83%[5][6] | 0%[5][6] | - | |
| Trunk & Extremities (0.05% gel, 2 days) | Complete Clearance Rate | 34.1%[3][6] | 4.7%[6][8] | <0.001[6] |
| Partial Clearance Rate (>75% reduction) | 49.1%[3][6] | 6.9%[6] | <0.001[6] | |
| Median Lesion Reduction | 75%[5][6] | 0%[5][6] | - |
Table 2: Comparative Efficacy and Recurrence with Other Topical Agents
| Treatment | Complete Clearance Rate | Recurrence Rate (12 months) | Treatment Duration |
| Ingenol Mebutate (0.015%) | 28.9% - 42.2%[9][10] | 53.9%[9] | 3 days[3] |
| 5-Fluorouracil (B62378) (5%) | 55.4% - 74.7%[9][10] | 32.7%[9] | 2-4 weeks[11][12] |
| Imiquimod (5%) | 25.0% - 53.9%[9][10] | Not specified | 2-3 times/week for 4-16 weeks[13][14] |
| Photodynamic Therapy (MAL-PDT) | 37.7%[10] | Not specified | 1-2 sessions[15] |
Note: Data is compiled from different studies and direct head-to-head comparisons may vary in design.
Table 3: Common Local Skin Reactions (LSRs) with Ingenol Mebutate (Face & Scalp)
| Adverse Event | Ingenol Mebutate (0.015%) | Vehicle Placebo |
| Erythema | 69.7%[6] | 2.2%[6] |
| Pain | 13.9%[3][5] | 0.4%[3] |
| Pruritus (Itching) | 8.0%[3][5] | 1.1%[3] |
| Irritation | 1.8%[3][5] | 0%[3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of therapeutic agents. Below is a generalized protocol for a clinical trial evaluating a topical agent for actinic keratosis, based on the designs of studies for ingenol mebutate.
Protocol: Phase III Randomized Controlled Trial for Topical Treatment of Actinic Keratosis
1. Study Design:
-
Multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
2. Patient Population:
-
Adults with a clinical diagnosis of 4 to 8 non-hyperkeratotic, non-hypertrophic AK lesions within a contiguous 25 cm² treatment area on the face, scalp, trunk, or extremities.
-
Exclusion criteria: Immunocompromised individuals, patients with other confounding skin conditions in the treatment area, and those who have received treatment for AK in the specified area within the last 8 weeks.
3. Randomization and Blinding:
-
Patients are randomly assigned in a 1:1 ratio to receive either the active ingenol mebutate gel or a matching vehicle placebo gel.
-
Both patients and investigators assessing the outcomes are blinded to the treatment allocation.
4. Treatment Regimen:
-
Patients self-apply the assigned gel to the 25 cm² treatment area once daily for 2 (trunk/extremities) or 3 (face/scalp) consecutive days.
5. Efficacy Assessments:
-
Primary Endpoint: Rate of complete clearance (no clinically visible AK lesions) in the treatment area at Day 57.
-
Secondary Endpoints:
-
Rate of partial clearance (≥75% reduction in the number of baseline AK lesions) at Day 57.
-
Percentage change in the number of AK lesions from baseline to Day 57.
-
Long-term recurrence rates assessed at 6 and 12 months post-treatment.
-
6. Safety and Tolerability Assessments:
-
Local Skin Reactions (LSRs) are assessed by the investigator at baseline and at follow-up visits (e.g., Day 2, 3, 4, 8, 15, 29, and 57).
-
LSRs (erythema, flaking/scaling, crusting, swelling, vesiculation/pustulation, and erosion/ulceration) are graded on a 0-4 scale (0=absent, 4=severe). A composite LSR score is calculated.
-
Adverse events (AEs) are recorded throughout the study.
Caption: Generalized clinical trial workflow.
Conclusion
Ingenol mebutate offers a significant advantage in its very short treatment duration compared to other topical therapies for actinic keratosis.[3] Its efficacy in achieving complete and partial clearance of lesions is statistically superior to placebo.[7] However, its therapeutic index must be considered in light of the high incidence of transient, but sometimes pronounced, local skin reactions. Comparative studies suggest that while other agents like 5-fluorouracil may achieve higher clearance rates and lower recurrence, they require much longer treatment periods, which can impact patient adherence.[9][10] The choice of therapy will ultimately depend on a balance between efficacy, treatment duration, tolerability, and the extent of field cancerization. It is important to note that ingenol mebutate (Picato) has been discontinued (B1498344) in the United States and withdrawn from the market in the EU due to a potential increased risk of skin cancer.[16][17]
References
- 1. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ingenol mebutate treatment in actinic keratosis – clinical effectiveness and potential side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate Gel (Picato): A Novel Agent for the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phdres.caregate.net [phdres.caregate.net]
- 8. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Topical Treatment Options for Actinic Keratosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RF-New Evidence in Favor of 5-Fluorouracil in the Treatment of Actinic Keratosis | Actas Dermo-Sifiliográficas [actasdermo.org]
- 11. nextstepsinderm.com [nextstepsinderm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ti.ubc.ca [ti.ubc.ca]
- 14. dermnetnz.org [dermnetnz.org]
- 15. A Review of Existing Therapies for Actinic Keratosis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efudex vs. Picato for Actinic Keratosis: Important Differences and Potential Risks. [goodrx.com]
- 17. Ingenol mebutate - Wikipedia [en.wikipedia.org]
Independent Bioactivity Analysis: Ingenol Mebutate and its Analogs in Dermatological Applications
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an independent verification of the bioactivity of ingenol (B1671944) mebutate, a well-established treatment for actinic keratosis, and introduces a related but less-studied compound, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol. While direct comparative data for the latter compound in dermatological contexts is not yet available, this document summarizes its known bioactivities and places them in the context of established therapies, highlighting areas for future research.
Executive Summary
Ingenol mebutate, the active ingredient in Picato®, is a potent activator of Protein Kinase C (PKC) and is approved for the topical treatment of actinic keratosis. Its mechanism involves a dual action of inducing rapid, localized cell death and promoting an inflammatory response that clears residual atypical cells. In contrast, 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, an ingenol ester isolated from Euphorbia kansui, has demonstrated cytotoxic and pro-inflammatory effects in non-dermatological models. Its potential for treating skin conditions remains to be elucidated through direct comparative studies. This guide presents a comprehensive comparison of ingenol mebutate with other standard topical treatments for actinic keratosis, including 5-fluorouracil (B62378), imiquimod (B1671794), and diclofenac (B195802), based on published clinical trial data.
Comparative Bioactivity of Topical Treatments for Actinic Keratosis
The following tables summarize the efficacy and common local skin reactions of ingenol mebutate and its main competitors in the treatment of actinic keratosis.
Table 1: Efficacy of Topical Treatments for Actinic Keratosis (Complete Clearance Rates)
| Treatment | Concentration | Application Regimen | Complete Clearance Rate (Face/Scalp) | Complete Clearance Rate (Trunk/Extremities) | Citation(s) |
| Ingenol Mebutate | 0.015% | Once daily for 3 consecutive days | 42.2% - 60.5% | - | [1][2] |
| 0.05% | Once daily for 2 consecutive days | - | 34.1% - 42.8% | [1][3] | |
| 5-Fluorouracil | 5% | Twice daily for 2-4 weeks | ~52% - 75% | Not specified | [4][5] |
| 4% | Once daily for 4 weeks | High efficacy noted | Not specified | [6][7] | |
| Imiquimod | 5% | 3 times per week for 12-16 weeks | ~45.1% - 84% | Not specified | [8][9][10] |
| Diclofenac Sodium | 3% | Twice daily for 60-90 days | ~33% - 58% | Not specified | [11][12] |
Table 2: Common Local Skin Reactions of Topical Treatments for Actinic Keratosis
| Treatment | Erythema | Flaking/Scaling | Crusting | Swelling | Pruritus |
| Ingenol Mebutate | Very Common | Very Common | Common | Common | Common |
| 5-Fluorouracil | Very Common | Common | Common | Less Common | Common |
| Imiquimod | Very Common | Common | Common | Common | Common |
| Diclofenac Sodium | Common | Less Common | Less Common | Less Common | Common |
Bioactivity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: A Profile
While direct comparisons in a dermatological context are lacking, studies on 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol have revealed the following bioactivities:
-
Cytotoxicity: It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including intestinal epithelial cells, leukemia, and pancreatic cancer cells.[13][14] The mechanism appears to involve the mitochondrial pathway and cell cycle arrest.[13]
-
Pro-inflammatory Effects: This compound has been observed to promote the proliferation of splenic lymphocytes and nitric oxide production by macrophages in vitro, indicating a pro-inflammatory potential.[15]
Further research is required to determine if these properties translate to effective and safe treatment of skin lesions like actinic keratosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the bioactivity of ingenol esters and other topical agents.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on skin cell lines (e.g., HaCaT keratinocytes, A431 squamous cell carcinoma cells).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, ingenol mebutate) in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Solubilization: Incubate for 2-4 hours until purple formazan crystals are visible. Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Pro-inflammatory Cytokine Release (ELISA)
Objective: To quantify the release of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) from keratinocytes upon treatment with a test compound.
Protocol:
-
Cell Culture and Treatment: Seed keratinocytes in a 24-well plate and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Caption: Signaling pathway of Ingenol Mebutate in keratinocytes.
Caption: Experimental workflow for in vitro bioactivity screening.
References
- 1. Efficacy of 3% diclofenac gel for the treatment of actinic keratoses: A randomized, double-blind, placebo controlled study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Efficacy and safety of ingenol mebutate 0.015% gel 3 weeks after cryosurgery of actinic keratosis: 11-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ingenol mebutate in the treatment of actinic keratoses: clearance rate and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5% fluorouracil cream is the best first-line treatment for actinic keratosis skin lesions [evidence.nihr.ac.uk]
- 5. Evaluation of the effectiveness of imiquimod and 5-fluorouracil for the treatment of actinic keratosis: Critical review and meta-analysis of efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Efficacy and Safety of 4% 5-Fluorouracil Cream in Patients with Actinic Keratosis: An Expert Opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Is imiquimod effective and safe for treatment of actinic keratosis? | MDedge [mdedge.com]
- 9. ti.ubc.ca [ti.ubc.ca]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. dermnetnz.org [dermnetnz.org]
- 12. Phase IV, open-label assessment of the treatment of actinic keratosis with 3.0% diclofenac sodium topical gel (Solaraze) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Field Treatment of Actinic Keratosis With Ingenol Mebutate - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Comparative Metabolomics of Cells Treated with Ingenol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of ingenol (B1671944) derivatives on cells, supported by experimental data. This document summarizes key findings on how these compounds alter cellular metabolism, details the experimental protocols used in these studies, and visualizes the underlying biological pathways.
Ingenol derivatives, a class of diterpenoid compounds, are potent activators of Protein Kinase C (PKC) isoforms.[1] This activation triggers a cascade of downstream signaling events, leading to profound changes in cellular processes, including proliferation, apoptosis, and metabolism.[2][3] Ingenol mebutate (marketed as Picato®), an ester of ingenol, is approved for the topical treatment of actinic keratosis, a premalignant skin condition.[4][5] Understanding the metabolic reprogramming induced by these compounds is crucial for elucidating their mechanism of action and exploring their therapeutic potential in various diseases, including cancer.
Quantitative Metabolomic Changes Induced by Ingenol Mebutate
A key study investigated the metabolomic profiles of skin tissues from patients with actinic keratosis before and after treatment with ingenol mebutate.[4] This analysis revealed a significant shift in the metabolic landscape, suggesting a restoration of the skin's metabolism towards a healthier state. The study identified several metabolites whose levels were altered by the treatment, indicating changes in key metabolic pathways. The table below summarizes these findings.
| Metabolite Class | Metabolite | Change After Ingenol Mebutate Treatment |
| Amino Acids | Isoleucine | Partial Restoration to Healthy Levels |
| Leucine | Partial Restoration to Healthy Levels | |
| Valine | Partial Restoration to Healthy Levels | |
| Alanine | Partial Restoration to Healthy Levels | |
| Glutamate | Partial Restoration to Healthy Levels | |
| Phenylalanine | Partial Restoration to Healthy Levels | |
| Tyrosine | Partial Restoration to Healthy Levels | |
| Energy Metabolism | Lactate | Partial Restoration to Healthy Levels |
| Glucose | Partial Restoration to Healthy Levels | |
| Cell Membrane Components | Choline | Partial Restoration to Healthy Levels |
| Phosphocholine | Partial Restoration to Healthy Levels | |
| Glycerophosphocholine | Partial Restoration to Healthy Levels | |
| Other | Myo-inositol | Partial Restoration to Healthy Levels |
| Taurine | Partial Restoration to Healthy Levels | |
| Creatine | Partial Restoration to Healthy Levels |
Table 1: Summary of metabolic changes in actinic keratosis tissue after treatment with ingenol mebutate. Data is synthesized from a study by Righi et al., which reported a partial restoration of these metabolites to levels found in healthy skin.[4][5]
Experimental Protocols
The following is a summary of the methodology used to obtain the metabolomic data presented above.
Patient Cohort and Sample Collection
Skin biopsies were obtained from patients diagnosed with actinic keratosis before and after a standard treatment course with ingenol mebutate gel.[4] Biopsies from healthy volunteers were also collected to serve as a control group.[4][5]
Sample Preparation and Metabolomic Analysis
The metabolomic analysis was performed using high-resolution magic angle spinning nuclear magnetic resonance (HR-MAS NMR) spectroscopy.[4] This technique allows for the analysis of intact tissue samples, minimizing metabolite degradation and preserving the tissue's metabolic snapshot at the time of collection.
Data Analysis
The NMR spectra were processed and analyzed to identify and quantify the various metabolites present in the tissue samples. Statistical analysis was then performed to identify significant differences in metabolite concentrations between the pre-treatment, post-treatment, and healthy tissue groups.[4][5]
Figure 1. Experimental workflow for the metabolomic analysis of skin tissue.
Signaling Pathways and Metabolic Reprogramming
Ingenol derivatives exert their effects primarily through the activation of Protein Kinase C (PKC).[1] PKC isoforms are key regulators of various signaling pathways that control cell growth, differentiation, and apoptosis.[6][7] The activation of PKC by ingenol derivatives can lead to the induction of apoptosis in cancer cells and the modulation of inflammatory responses.[2][3]
The metabolic alterations observed after ingenol mebutate treatment are likely a consequence of the activation of these downstream signaling pathways. For instance, the observed changes in amino acid and glucose metabolism may be linked to the modulation of pathways such as the MAPK and PI3K/Akt signaling cascades, which are known to be influenced by PKC and play a central role in regulating cellular metabolism.[2]
Figure 2. Signaling pathways activated by ingenol derivatives leading to cellular responses.
In Vivo Metabolism of Ingenol
In addition to the direct effects on cellular metabolism, it is important to consider the in vivo biotransformation of ingenol derivatives. A study on the metabolism of ingenol in rats identified several phase I and phase II metabolites.[8][9] The major metabolic pathways were found to be hydroxylation, oxygenation, sulfonation, and glucuronidation.[8][9] This indicates that the parent compound is extensively metabolized in the body, which may influence its biological activity and clearance.
Conclusion
The available data, primarily from studies on ingenol mebutate, demonstrates that ingenol derivatives induce significant metabolic changes in target tissues. These changes are associated with the restoration of a more normal metabolic phenotype in precancerous lesions and are likely mediated by the activation of PKC and its downstream signaling pathways. Further comparative metabolomic studies of different ingenol derivatives in various cell types are warranted to fully elucidate their structure-activity relationships and to identify unique metabolic signatures that could serve as biomarkers for their therapeutic efficacy. The insights gained from such studies will be invaluable for the rational design of new ingenol-based therapies and for optimizing their clinical application.
References
- 1. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Field cancerization therapy with ingenol mebutate contributes to restoring skin-metabolism to normal-state in patients with actinic keratosis: a metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic characterization of metabolic profiles of ingenol in rats by UPLC-Q/TOF-MS and NMR in combination with microbial biotransformation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Specificity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol (3-O-DAI), a diterpenoid compound isolated from Euphorbia kansui. Due to the limited availability of direct quantitative data for 3-O-DAI, this guide utilizes data from the closely related and well-studied ingenol (B1671944) analog, ingenol-3-angelate (I3A), as a proxy to compare its protein kinase C (PKC) isoform specificity against other known PKC activators. This document offers an objective comparison based on available experimental data, details relevant experimental protocols, and provides visualizations of key biological pathways and workflows.
Comparative Analysis of PKC Activator Specificity
The primary mechanism of action for ingenol esters is the activation of Protein Kinase C (PKC) isoforms. Specificity for different isoforms is a critical determinant of the downstream cellular effects and therapeutic potential of these compounds. This section compares the PKC isoform binding affinity of I3A with other well-characterized PKC modulators, including the phorbol (B1677699) ester Phorbol 12-myristate 13-acetate (PMA) and the macrolide Bryostatin-1.
Table 1: Comparative Binding Affinity (Ki, nM) of PKC Activators for Various PKC Isoforms
| Compound/Class | PKCα | PKCβ | PKCγ | PKCδ | PKCε | Specificity Summary |
| Ingenol-3-angelate (I3A) | 0.30 | 0.11 | 0.16 | 0.38 | 0.17 | Broad-spectrum activator of classical and novel PKC isoforms with little in vitro selectivity. |
| Phorbol Esters (e.g., PMA) | High Affinity (nM range) | High Affinity (nM range) | High Affinity (nM range) | High Affinity (nM range) | High Affinity (nM range) | Potent, broad-spectrum activators of classical and novel PKC isoforms.[1] |
| Bryostatin-1 | High Affinity (nM range) | High Affinity (nM range) | High Affinity (nM range) | High Affinity (nM range) | High Affinity (nM range) | High-affinity binding, but can act as a partial agonist or antagonist depending on the isoform and cellular context.[1] |
| Ingenol Mebutate | Primarily activates | - | - | Primarily activates | - | Shows a degree of selectivity for PKCδ and PKCα.[1] |
Note: Data for Ingenol-3-angelate (I3A) is presented as a proxy for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol due to the lack of specific binding data for the latter. The binding affinities for PMA and Bryostatin-1 are presented as a range due to variability in reported values across different studies.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of PKC activation and the methodologies used to assess specificity, the following diagrams illustrate the canonical PKC signaling pathway and a general workflow for comparing PKC activators.
Caption: Canonical PKC signaling pathway activated by extracellular ligands or synthetic activators like 3-O-DAI.
Caption: A logical workflow for the comprehensive assessment of PKC activator specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound specificity. The following sections outline key experimental protocols.
In Vitro PKC Isoform Kinase Activity Assay
This assay directly measures the ability of a compound to activate specific, purified PKC isoforms.
Objective: To determine the concentration-dependent activation of individual PKC isoforms by 3-O-DAI and comparator compounds.
Principle: The assay measures the phosphorylation of a specific substrate by a purified PKC isoform in the presence of the test compound. The amount of phosphorylated substrate is quantified, typically through radioactivity, fluorescence, or luminescence.
Materials:
-
Purified recombinant human PKC isoforms (α, β, γ, δ, ε, ζ, etc.)
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate)
-
ATP (including radiolabeled [γ-³²P]ATP or [γ-³³P]ATP if using a radiometric assay)
-
Assay buffer (containing lipids like phosphatidylserine (B164497) and diacylglycerol for activation)
-
Test compounds (3-O-DAI, I3A, PMA, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter or plate reader (depending on the detection method)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, purified PKC isoform, and the specific substrate.
-
Compound Addition: Add the serially diluted test compounds or vehicle control to the appropriate wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA solution).
-
Detection:
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unreacted ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric: Follow the manufacturer's instructions for the specific assay kit (e.g., addition of detection reagents for fluorescence or luminescence).
-
-
Data Analysis: Calculate the percentage of PKC activation relative to a positive control (e.g., a saturating concentration of PMA). Plot the percentage of activation against the compound concentration and determine the EC50 value for each isoform.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular environment.
Objective: To verify the engagement of 3-O-DAI with PKC isoforms in intact cells.
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Materials:
-
Cell line expressing the target PKC isoform(s)
-
Cell culture reagents
-
Test compound (3-O-DAI) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the PKC isoform of interest
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Heat the PCR tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3-5 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins and cell debris.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction), quantify the protein concentration, and analyze by SDS-PAGE and Western blotting using an antibody against the target PKC isoform.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
The available data on the closely related ingenol-3-angelate suggests that 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol likely acts as a potent, broad-spectrum activator of classical and novel PKC isoforms with limited intrinsic selectivity. This profile distinguishes it from compounds like ingenol mebutate, which exhibits a preference for PKCδ and PKCα. The lack of pronounced isoform specificity for I3A suggests that the cellular effects of 3-O-DAI may be pleiotropic, resulting from the activation of multiple downstream signaling pathways.
For a definitive assessment of the specificity of 3-O-DAI, further experimental investigation is required. The protocols outlined in this guide provide a robust framework for such studies. Direct, head-to-head comparative studies employing in vitro kinase assays with a comprehensive panel of PKC isoforms and cellular target engagement assays like CETSA will be crucial to fully elucidate the selectivity profile of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol and to understand its potential as a therapeutic agent. Furthermore, broad off-target screening against a wider panel of kinases and other cellular targets would be necessary to fully characterize its specificity and potential for off-target effects.
References
Safety Operating Guide
Navigating the Disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a diterpenoid ester with potential biological activity. Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous and cytotoxic substance, necessitating stringent disposal protocols.
I. Immediate Safety and Hazard Assessment
Given that 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol is an ingenol (B1671944) ester, a class of compounds known for its cytotoxic and irritant properties, all personnel must adhere to strict safety precautions.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves (double-gloving recommended). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Full-length, buttoned laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosolization. |
II. Step-by-Step Disposal Procedure
The disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Segregation of Waste:
-
Isolate all waste contaminated with 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol from other laboratory waste streams.
-
This includes pure compound, solutions, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
-
Waste Containerization:
-
Solid Waste: Collect all solid waste, including contaminated PPE and consumables, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of the compound.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and shatter-proof container. Ensure the container is chemically resistant and properly vented if necessary. Do not mix with other solvent wastes unless approved by your institution's EHS.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation and the laboratory contact information.
-
-
Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment for all liquid waste containers to prevent spills.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS office to schedule a pickup.
-
Follow all institutional procedures for waste pickup requests.
-
III. Decontamination and Spill Management
In the event of a spill, immediate and thorough decontamination is crucial.
-
Spill Response:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.
-
For small spills, carefully clean the area with a detergent solution, followed by a rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and then water. All cleanup materials must be disposed of as hazardous waste.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.
-
-
Decontamination of Labware:
-
All non-disposable labware that has come into contact with the compound should be decontaminated.
-
Rinse the labware with a solvent that will solubilize the compound (the first rinse should be collected as hazardous waste).
-
Follow with a thorough washing with an appropriate laboratory detergent and water.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Caption: Disposal Workflow for 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Essential Safety and Logistical Information for Handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, a diterpene isolated from Euphorbia kansui. Due to its structural similarity to ingenol (B1671944) mebutate and other phorbol (B1677699) esters, this compound should be handled with extreme caution as a potential skin irritant and cytotoxic agent.
I. Personal Protective Equipment (PPE)
All personnel handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol must use the following personal protective equipment. The recommended PPE is based on guidelines for handling similar hazardous compounds, such as ingenol mebutate and other phorbol esters.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | Solid-Front Laboratory Coat | A solid-front, long-sleeved lab coat is required. For larger quantities, a disposable coverall of low permeability is recommended. Ensure cuffs are tucked into the inner gloves. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes and aerosols. |
| Face Protection | Face Shield | To be worn in addition to safety glasses or goggles when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with an organic vapor cartridge and a prefilter if handling the compound outside of a certified chemical fume hood or if there is a risk of aerosolization. |
| Foot Protection | Closed-toe Shoes | Impermeable, closed-toe shoes are mandatory in the laboratory. |
II. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Chemical Fume Hood: All handling of 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
B. Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, plastic-backed paper.
-
Weighing: If handling the solid form, weigh the required amount directly into a tared container inside the fume hood.
-
Reconstitution: If preparing a solution, add the solvent slowly to the container with the compound. Cap and vortex or sonicate to dissolve. The compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the compound in a tightly sealed, clearly labeled container. It is advisable to store it in a cool, dry, and dark place, such as a refrigerator, and away from incompatible materials.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
III. Disposal Plan
As a potentially cytotoxic compound, all waste generated from handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol must be treated as hazardous chemical waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Unused compound, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and absorbent paper. |
| Liquid Waste | Labeled Hazardous Waste Container | Unused solutions, contaminated solvents. |
| Sharps | Puncture-resistant Sharps Container | Needles, syringes, and other contaminated sharps. |
| Contaminated PPE | Labeled Hazardous Waste Bag | Gloves, disposable lab coats, and other contaminated personal protective equipment. |
Decontamination:
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the institution's environmental health and safety department.
-
Surface Decontamination: After handling, decontaminate all surfaces in the chemical fume hood with a suitable solvent (e.g., 70% ethanol), followed by a detergent solution.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Caption: Workflow for handling 3-O-(2'E,4'Z-Decadienoyl)-20-O-acetylingenol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
